2-Fluoropyridin-4-ol
Description
BenchChem offers high-quality 2-Fluoropyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoropyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSDLHMGRDAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376495 | |
| Record name | 2-Fluoropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253435-42-6, 22282-69-5 | |
| Record name | 2-Fluoro-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
2-Fluoropyridin-4-ol: A Strategic Building Block in Modern Drug Discovery
Abstract: This in-depth technical guide provides a comprehensive overview of 2-Fluoropyridin-4-ol, a key heterocyclic intermediate in pharmaceutical research and development. We will explore its fundamental chemical structure and properties, detail its synthesis and analytical characterization, and critically examine its reactivity and strategic applications in the design of novel therapeutic agents. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Value Proposition of Fluorinated Pyridinols in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated heterocycles, 2-Fluoropyridin-4-ol has emerged as a particularly versatile and valuable building block.[3] Its utility stems from the orthogonal reactivity of its two key functional groups: a fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution, and a hydroxyl group at the 4-position, which allows for a variety of functionalization reactions.[3] This dual reactivity provides a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives for a wide range of therapeutic applications.
Core Chemical and Physical Properties
2-Fluoropyridin-4-ol is typically a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[4] A critical aspect of its chemistry is the tautomeric equilibrium between the pyridinol and pyridone forms, with the latter often being the predominant tautomer.
Structural and Identification Data
-
IUPAC Name: 2-Fluoropyridin-4-ol
-
Synonyms: 2-Fluoro-4-hydroxypyridine
Caption: General synthetic workflow for 2-Fluoropyridin-4-ol.
Experimental Protocol:
-
Diazotization: 2-Aminopyridin-4-ol is suspended in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt intermediate.
-
Fluorination: The resulting diazonium salt is gently heated. Thermal decomposition releases nitrogen gas, and the fluoride from the tetrafluoroborate anion substitutes the diazonium group to yield 2-Fluoropyridin-4-ol.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent to afford the final product in high purity.
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure, while ¹⁹F NMR provides direct evidence of successful fluorination.
-
Mass Spectrometry: Confirms the molecular weight of the compound (113.09 g/mol ).
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H and C-F bonds.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 2-Fluoropyridin-4-ol is primarily driven by the reactivity of the fluorine and hydroxyl groups.
Key Reaction Pathways
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). [6]This reaction is significantly faster than with the analogous 2-chloropyridine. [6][7]* O-Functionalization: The hydroxyl group at the 4-position can be easily alkylated, acylated, or otherwise functionalized using standard organic chemistry techniques.
Caption: Primary reaction pathways of 2-Fluoropyridin-4-ol.
Applications in Drug Development
2-Fluoropyridin-4-ol is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its ability to undergo selective, sequential functionalization makes it an ideal scaffold for building molecular diversity in drug discovery campaigns. It has been employed in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. [8][9]The fluorinated pyridine motif is often sought after for its potential to enhance binding interactions and improve pharmacokinetic profiles. [1][9]
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling 2-Fluoropyridin-4-ol. It is classified as an irritant. [4]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Fluoropyridin-4-ol is a highly versatile and strategically important building block for medicinal chemistry and drug discovery. Its well-defined reactivity allows for the controlled and predictable synthesis of a wide array of complex pyridine derivatives. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage this powerful intermediate in the design and synthesis of next-generation therapeutics.
References
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Matrix Fine Chemicals. 2-FLUOROPYRIDIN-4-OL HYDROCHLORIDE | CAS 54929-22-5. [Link]
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Pharmaffiliates. CAS No : 22282-69-5| Chemical Name : 2-Fluoropyridin-4-ol. [Link]
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PubChem. 2-Fluoropyridine. [Link]
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ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]
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Organic Syntheses. C-H FLUORINATION OF PYRIDINES AND DIAZINES WITH AgF2. [Link]
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PubChem. 2-Fluoro-4-iodopyridine. [Link]
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ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
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IntechOpen. Fluorine in drug discovery: Role, design and case studies. [Link]
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PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]
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Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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SpectraBase. 2-CYANO-4-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. [Link]
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MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]
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Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
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PubMed. 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues. [Link]
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Synthesis of 2-Fluoropyridin-4-ol: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Fluoropyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles and strategic considerations for each route. We will delve into three core synthetic strategies, evaluating their respective merits and challenges to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction
2-Fluoropyridin-4-ol, and its tautomeric form 2-fluoro-4-pyridone, represent a privileged scaffold in modern pharmaceutical research. The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These modifications are often crucial for enhancing the efficacy and pharmacokinetic profile of drug candidates. This guide will provide a comprehensive overview of the most practical and scientifically robust methods for the synthesis of this important intermediate.
Pathway 1: Balz-Schiemann Reaction of 2-Amino-4-methoxypyridine
This classical approach leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom, followed by a deprotection step to reveal the hydroxyl group. The use of a methoxy protecting group for the 4-hydroxy functionality is a key strategic element, as it prevents unwanted side reactions during the diazotization and fluorination steps.
Mechanistic Rationale
The Balz-Schiemann reaction proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine.[1] This salt is then thermally decomposed to yield the corresponding aryl fluoride, with the tetrafluoroborate anion serving as the fluoride source. The subsequent deprotection of the methoxy group is typically achieved by treatment with a strong acid, such as hydrobromic or hydrochloric acid, which cleaves the ether bond.
Visualizing the Pathway
Caption: Synthesis of 2-Fluoropyridin-4-ol via the Balz-Schiemann reaction.
Experimental Protocol
Step 1: Diazotization and Fluorination
-
To a cooled (0-5 °C) solution of 2-amino-4-methoxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF4, 2.5 eq), add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension at 0-5 °C for 1 hour.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Dry the salt under vacuum.
-
Thermally decompose the dried salt by heating under an inert atmosphere. The decomposition temperature should be determined empirically but typically ranges from 100-150 °C.
-
The crude 2-fluoro-4-methoxypyridine can be purified by distillation or chromatography.
Step 2: Demethylation
-
Reflux the purified 2-fluoro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-Fluoropyridin-4-ol by recrystallization or column chromatography.
Pathway 2: Synthesis from 2,4-Dichloropyridine
This pathway offers a more direct approach, starting from the readily available 2,4-dichloropyridine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for a selective halogen exchange at the 2-position, followed by nucleophilic substitution at the 4-position.
Mechanistic Rationale
The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 4-position. This allows for a selective halogen exchange fluorination (Halex reaction) using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF).[2] Following the introduction of the fluorine atom, the remaining chlorine at the 4-position can be displaced by a hydroxide or methoxide nucleophile to yield the final product or its methoxy-protected precursor.
Visualizing the Pathway
Sources
Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoropyridin-4-ol
Preamble: Navigating Data Scarcity with Predictive Analysis
For researchers and drug development professionals, the complete spectroscopic characterization of a molecule is the bedrock of its chemical identity. 2-Fluoropyridin-4-ol (CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in the public domain. This guide, therefore, adopts the role of a predictive and interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and Mass Spectrometry profiles of 2-Fluoropyridin-4-ol. This document is designed not merely to present data, but to explain the why—elucidating the structural features that govern the anticipated spectral outcomes.
The Crucial Influence of Tautomerism
A critical aspect governing the spectroscopic profile of 2-Fluoropyridin-4-ol is its existence as a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-Fluoropyridin-4-ol ) and the pyridone form (2-Fluoro-1H-pyridin-4-one ). In most solvents, the equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like functionality.
Caption: Tautomeric equilibrium of 2-Fluoropyridin-4-ol.
This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be detectable under specific conditions or in certain solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the local environment of the fluorine atom. The following data is predicted based on established chemical shift principles and analysis of related structures.[1]
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).
| Predicted Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constants (J) in Hz | Assignment | Rationale |
| ~ 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 4-5 Hz | H-6 | This proton is adjacent to the ring nitrogen, causing a downfield shift. It exhibits a standard ortho coupling to H-5 and a longer-range coupling to the fluorine at C-2. |
| ~ 6.4 - 6.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ³J(H-F) ≈ 8-10 Hz | H-5 | Coupled to H-6 (ortho) and the fluorine at C-2 (meta). The meta H-F coupling is typically larger than the para H-F coupling. |
| ~ 6.2 - 6.4 | Doublet (d) | ⁵J(H-F) ≈ 1-2 Hz | H-3 | This proton is adjacent to the fluorine and the carbonyl group. It will show a small long-range coupling to the fluorine atom. |
| ~ 11.0 - 12.0 | Broad singlet (br s) | - | N-H | The proton on the nitrogen in the pyridone tautomer is expected to be a broad, exchangeable signal significantly downfield. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show five signals. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom (¹J(C-F)), and smaller couplings to other carbons.[2]
| Predicted Chemical Shift (δ) ppm (DMSO-d₆) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz | Assignment |
| ~ 175 - 180 | Singlet (s) | - | C-4 (C=O) |
| ~ 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz | C-2 (C-F) |
| ~ 140 - 145 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz | C-6 |
| ~ 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz | C-5 |
| ~ 105 - 110 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz | C-3 |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected in a well-defined region.
| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity | Rationale |
| -60 to -90 | Multiplet | The signal will be split by coupling to H-3 (ortho, ³J(F-H)), H-5 (meta, ³J(F-H)), and H-6 (para, ⁴J(F-H)). The precise shift depends on the solvent and the electronic nature of the pyridone ring.[4] |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like 2-Fluoropyridin-4-ol.
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoropyridin-4-ol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar pyridone structures and its exchangeable proton signal does not interfere with the N-H proton of the analyte, which appears far downfield.
-
Spectrometer Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving fine coupling constants.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-14 ppm.
-
Use a 30° pulse angle and a relaxation delay of at least 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted value of -75 ppm.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer. The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR accessory.[5]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3200 - 2800 | Broad, Strong | N-H | Stretching |
| 1660 - 1680 | Strong | C=O (Amide I) | Stretching |
| 1600 - 1620 | Medium-Strong | C=C | Ring Stretching |
| 1540 - 1560 | Medium | C=N | Ring Stretching |
| 1200 - 1250 | Strong | C-F | Stretching |
| 800 - 850 | Strong | C-H out-of-plane | Bending |
A weak, broad absorption around 3400-3500 cm⁻¹ might be observable, corresponding to the O-H stretch of the minor pyridin-4-ol tautomer.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key structural fragments.
| m/z Value | Predicted Identity | Rationale |
| 113 | [M]⁺ | Molecular Ion Peak: Corresponds to the molecular weight of C₅H₄FNO. This peak is expected to be prominent due to the stability of the aromatic ring. |
| 85 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyridone ring is a very common and characteristic fragmentation pathway for this class of compounds.[6] |
| 84 | [M - CHO]⁺ | Loss of a formyl radical. |
| 57 | [C₃H₃N]⁺ | Further fragmentation of the ring. |
Conclusion
While lacking extensive published experimental data, a comprehensive spectroscopic profile of 2-Fluoropyridin-4-ol can be reliably predicted. The analysis is fundamentally shaped by the dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex, coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in the ¹³C NMR. The protocols and predictive data within this guide provide a robust framework for any researcher undertaking the empirical analysis of this compound, ensuring that experimental results can be interpreted with a high degree of confidence and scientific rigor.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 9746, 2-Fluoropyridine." PubChem. [Link]
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Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
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University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
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University of California, Davis. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. [Link]
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Clark, J. "Fragmentation Patterns in Mass Spectra." Chemguide. [Link]
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University of Ottawa. ¹⁹F NMR Reference Standards. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
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Gerig, J. T. "Fluorine NMR." Encyclopedia of Magnetic Resonance. (2007). [Link]
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Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (2010). [Link]
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PubChemLite. 2-fluoropyridin-4-ol (C5H4FNO). University of Luxembourg. [Link]
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University of Oregon. 13C NMR Chemical Shifts. [Link]
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Foreword: The Strategic Importance of Physicochemical Characterization
An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoropyridin-4-ol
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the physicochemical characterizations of a molecule, primarily its solubility and stability. These properties are not mere data points; they are foundational pillars that dictate a compound's developability, influencing everything from biological assay performance to formulation strategy and, ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide is dedicated to 2-Fluoropyridin-4-ol, a heterocyclic building block of increasing interest. The incorporation of a fluorine atom onto the pyridine scaffold can significantly modulate properties like metabolic stability and receptor binding affinity.[1][2] However, this same substitution, along with the ionizable hydroxyl group, creates a unique and complex profile of solubility and stability that demands thorough investigation. This document provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing these critical attributes. We will move beyond rote protocols to explore the causal chemistry, ensuring that experimental design is not just followed, but understood.
Section 1: The Solubility Profile of 2-Fluoropyridin-4-ol
Solubility, the extent to which a compound dissolves in a solvent to yield a homogenous solution, is a gatekeeper for bioavailability and a prerequisite for meaningful in vitro testing.[3] For a molecule like 2-Fluoropyridin-4-ol, solubility is governed by a delicate interplay between the polar hydroxyl group, which can engage in hydrogen bonding, and the electron-withdrawing fluorine atom, which influences the pKa of the pyridine nitrogen and the overall molecular lipophilicity.[1][2]
Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two operational types of solubility measured in drug discovery:
-
Kinetic Solubility: This measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by crashing out a DMSO stock solution into an aqueous buffer.[4][5] It is a high-throughput measurement ideal for the rapid screening of large compound libraries in early discovery phases to flag potential issues.[6]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[7] It is a more time-and-resource-intensive measurement but provides the definitive solubility value required for late-stage lead optimization and pre-formulation development.[3][8]
Caption: High-level workflow for solubility testing in drug discovery.
Predicted Solubility Profile
While experimental determination is paramount, a predicted solubility profile based on the structure of 2-Fluoropyridin-4-ol provides a valuable starting point. The presence of both a hydrogen bond donor (-OH) and acceptors (N, -OH, F) suggests at least moderate aqueous solubility, which may be pH-dependent due to the pyridinol tautomerism and the basicity of the pyridine nitrogen.
Table 1: Predicted Qualitative Solubility of 2-Fluoropyridin-4-ol in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Miscible to Soluble | Capable of hydrogen bonding with the hydroxyl group and pyridine nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole moments can interact with the polar nature of the molecule.[9][10] DMSO is an excellent solvent for many drug-like molecules. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble | The molecule's overall polarity is too high for significant interaction with non-polar solvents.[11] |
| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Intermediate polarity may allow for some dissolution, but likely limited.[12] |
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol is designed for high-throughput assessment and is based on established methods.[5][13]
Objective: To rapidly determine the concentration at which 2-Fluoropyridin-4-ol precipitates from an aqueous buffer when introduced from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Fluoropyridin-4-ol in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Mixing and Incubation: Mix the contents thoroughly by shaking for 2 hours at a controlled temperature (e.g., 25°C).[13][14]
-
Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed above background is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol provides the equilibrium solubility value and is adapted from industry-standard procedures.[3][7]
Objective: To determine the saturation concentration of 2-Fluoropyridin-4-ol in a given buffer at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Fluoropyridin-4-ol (e.g., 1 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7][14]
-
Sample Processing: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method.[8] The concentration is determined against a calibration curve prepared from a known stock solution. The result is reported in µg/mL or µM.
Section 2: The Stability Profile of 2-Fluoropyridin-4-ol
A drug substance must remain stable throughout its manufacturing, storage, and administration. Stability testing, particularly forced degradation, is a systematic approach to identifying the likely degradation products and pathways of a molecule.[15] This is mandated by regulatory agencies like the FDA and EMA and is a cornerstone of ensuring patient safety.[15][16]
Forced Degradation: A Proactive Approach
Forced degradation studies deliberately expose the Active Pharmaceutical Ingredient (API) to stress conditions that are more severe than accelerated stability conditions.[17] The key objective is to generate a target degradation of 5-20% of the parent compound.[16][18] This level is sufficient to detect and characterize degradants without leading to secondary degradation that would complicate pathway analysis.
Caption: Workflow for a comprehensive forced degradation study.
Potential Degradation Pathways
The structure of 2-Fluoropyridin-4-ol suggests several potential degradation routes:
-
Hydrolysis: Under acidic or basic conditions, the molecule could be susceptible to reactions, although the C-F bond is generally strong.[19] The pyridine ring itself can undergo complex reactions under harsh pH and temperature conditions.
-
Oxidation: The electron-rich pyridine ring and the hydroxyl group could be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation. The presence of heteroatoms and substituents can influence this sensitivity.[20]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of 2-Fluoropyridin-4-ol under various stress conditions.[15][20]
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for 2-Fluoropyridin-4-ol.
Methodology:
-
Sample Preparation: Prepare solutions of 2-Fluoropyridin-4-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent system. For each condition, a separate sample is prepared. A control sample (unstressed) is stored at 2-8°C in the dark.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60°C and collect time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60°C and collect time points.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Store at room temperature and collect time points.[20]
-
Thermal Degradation: Store the sample solution (and a solid sample) in an oven at 60-80°C.[20]
-
Photolytic Degradation: Expose the sample solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] A dark control should be run in parallel.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acid/base stressed samples.
-
Analyze all samples (stressed, control, and a blank) using a stability-indicating HPLC method, typically a reverse-phase column with a gradient mobile phase and UV detection.[16][21]
-
The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products and impurities. Peak purity analysis using a diode-array detector is essential to confirm this.[15]
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradant peaks.[17]
-
Use LC-MS/MS to obtain mass data for the degradation products to aid in structural elucidation and pathway identification.[16]
-
Section 3: Synthesis of Findings & Formulation Implications
The data generated from these solubility and stability studies are inextricably linked and form the bedrock of pre-formulation strategy.
-
Poor Solubility, Good Stability: If 2-Fluoropyridin-4-ol is found to have low aqueous solubility but is chemically robust, formulation efforts can focus on solubility enhancement techniques. These may include pH adjustment (if solubility is pH-dependent), the use of co-solvents, or the development of amorphous solid dispersions.
-
Good Solubility, Poor Stability: If the compound is soluble but degrades under specific conditions (e.g., low pH), the formulation strategy must protect it from that environment. For oral delivery, this could involve enteric coatings to bypass the acidic environment of the stomach. For liquid formulations, this would dictate strict pH control and the potential inclusion of antioxidants if oxidative degradation is observed.
-
Challenges in Both Areas: If both solubility and stability are challenging, a more complex formulation approach is required, and the viability of the compound as a clinical candidate may need to be reassessed.
Ultimately, a thorough understanding of the solubility and stability of 2-Fluoropyridin-4-ol is not an academic exercise but a critical-path activity in drug development. By employing the robust experimental designs and logical frameworks detailed in this guide, researchers can de-risk their projects, make informed decisions, and accelerate the progression of new chemical entities toward the clinic.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Cloud.
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- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
- Thermodynamic Solubility Assay. (n.d.). Domainex.
- Buy 2-Fluoropyridin-4-ol | 253435-42-6. (n.d.). Smolecule.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass Laboratories.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- ADME Solubility Assay. (n.d.). BioDuro.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). PMC - NIH.
- Thermodynamic Solubility Assay. (n.d.). Evotec.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
- Sop for force degradation study. (2023, December 27). Pharma Dekho.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
- 2-Fluoropyridine. (2025, September 25). ChemicalBook.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, November 23). ACS Publications.
- 2-Fluoropyridine | 372-48-5. (n.d.). Sigma-Aldrich.
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. (n.d.). ResearchGate.
- 2-Fluoropyridine | C5H4FN | CID 9746. (n.d.). PubChem.
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,2-Bis(2-fluoropyridin-4-yl)ethane. (n.d.). Benchchem.
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed.
- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.
- 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8. (n.d.). ChemicalBook.
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- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
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- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyridinol Compounds: A Case Study on 2-Fluoropyridin-4-ol
Introduction: The Enigma of 2-Fluoropyridin-4-ol and the Broader Quest for Novel Mechanisms of Action
In the landscape of drug discovery and chemical biology, the family of substituted pyridines represents a rich source of biologically active molecules. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. 2-Fluoropyridin-4-ol is one such molecule, a fluorinated pyridinol with potential for biological activity. However, as of early 2026, the specific mechanism of action for 2-Fluoropyridin-4-ol within biological systems remains largely uncharacterized in publicly accessible scientific literature.
This guide, therefore, takes a proactive and instructional approach. Instead of merely summarizing unavailable data, we will use 2-Fluoropyridin-4-ol as a prime exemplar to outline a comprehensive, field-proven strategy for elucidating the mechanism of action of any novel small molecule from this class. This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also actionable experimental protocols and the underlying scientific rationale.
Our exploration will be grounded in the principles of scientific integrity, offering a self-validating system of inquiry that progresses logically from broad, unbiased screening to specific, hypothesis-driven validation.
Part 1: Foundational Strategy - A Multi-pronged Approach to Target Identification and Mechanism Deconvolution
The journey to understanding a compound's mechanism of action is rarely linear. It requires a multi-faceted approach that integrates computational predictions with robust in vitro and cell-based experimental validation. The core philosophy is to cast a wide net initially and then systematically narrow down the possibilities based on empirical evidence.
In Silico Profiling: The Predictive First Step
Before embarking on wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of 2-Fluoropyridin-4-ol. These methods analyze the chemical structure of the molecule to predict its physicochemical properties and potential interactions with known protein targets.
Key In Silico Approaches:
-
Ligand-Based Virtual Screening: This involves comparing the structure of 2-Fluoropyridin-4-ol to databases of compounds with known biological activities. Similarity in chemical features can suggest similar biological targets.
-
Structure-Based Virtual Screening (if a target is hypothesized): If a putative target is identified, molecular docking simulations can predict the binding affinity and mode of 2-Fluoropyridin-4-ol to the protein's active or allosteric sites.
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of 2-Fluoropyridin-4-ol that are responsible for its potential biological activity.
Experimental Protocol: In Silico Target Prediction
-
Obtain the 3D structure of 2-Fluoropyridin-4-ol: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the structure and export it in a suitable format (e.g., .sdf, .mol2).
-
Select appropriate online tools and databases:
-
SwissTargetPrediction: Predicts potential protein targets based on 2D and 3D similarity to known ligands.
-
PASS Online (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities based on the structure of the compound.
-
ChEMBL: A database of bioactive molecules with drug-like properties that can be searched for similar compounds.
-
-
Perform the predictions: Submit the structure of 2-Fluoropyridin-4-ol to the selected platforms.
-
Analyze and prioritize the results: The output will be a list of potential targets, often with a probability or confidence score. Prioritize targets that are functionally related or belong to a common pathway.
Broad Phenotypic Screening: Unveiling Cellular Effects
The initial in vitro and cell-based experiments should be designed to detect any observable effect of the compound on cell health and behavior. This is a crucial, unbiased step to identify a starting point for more focused investigation.
Key Phenotypic Assays:
-
Cell Viability/Cytotoxicity Assays: These assays determine the concentration at which 2-Fluoropyridin-4-ol affects cell survival. This is essential for establishing appropriate concentration ranges for subsequent experiments.
-
High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) in response to compound treatment.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a panel of diverse cancer and non-cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Fluoropyridin-4-ol (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Part 2: Hypothesis-Driven Investigation - From Phenotype to Specific Molecular Targets
The results from the initial screening phase will generate hypotheses about the mechanism of action. For instance, if 2-Fluoropyridin-4-ol induces cell cycle arrest, the next logical step is to investigate its effect on key cell cycle regulators.
Target-Based Assays: Validating Putative Interactions
Based on the in silico predictions and phenotypic screening results, a list of putative molecular targets can be compiled. The next step is to directly test for interactions between 2-Fluoropyridin-4-ol and these targets.
Key Target-Based Assays:
-
Enzyme Inhibition Assays: If the predicted target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), direct enzymatic assays can be performed to determine if 2-Fluoropyridin-4-ol acts as an inhibitor.
-
Receptor Binding Assays: If the predicted target is a receptor, radioligand binding assays or fluorescence polarization assays can be used to measure the binding affinity of the compound.
-
Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the compound-target interaction.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Select a panel of kinases: Based on in silico predictions or known involvement in the observed phenotype.
-
Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 2-Fluoropyridin-4-ol.
-
Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the IC50 value of 2-Fluoropyridin-4-ol for each kinase.
Cellular Target Engagement: Confirming Action in a Biological Context
Demonstrating a direct interaction in a test tube is not sufficient. It is crucial to confirm that the compound engages its target within the complex environment of a living cell.
Key Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Western Blotting for Downstream Pathway Modulation: If the target is part of a signaling pathway, its inhibition should lead to predictable changes in the phosphorylation status or expression levels of downstream proteins.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 2-Fluoropyridin-4-ol or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of 2-Fluoropyridin-4-ol indicates target engagement.
Part 3: Visualizing the Path Forward - Workflow and Hypothetical Mechanism
To provide a clear visual representation of the investigative process, the following diagrams, generated using Graphviz, outline the overall workflow and a hypothetical signaling pathway that could be investigated for a compound like 2-Fluoropyridin-4-ol.
Caption: A workflow for elucidating the mechanism of action of a novel compound.
Caption: A hypothetical signaling pathway for 2-Fluoropyridin-4-ol as a kinase inhibitor.
Conclusion: A Roadmap for Discovery
While the specific biological narrative of 2-Fluoropyridin-4-ol is yet to be written, the framework presented in this guide provides a robust and systematic approach to authoring it. By combining predictive computational methods with rigorous experimental validation, researchers can efficiently and effectively navigate the complex process of mechanism of action elucidation. This journey from a molecule of interest to a well-defined biological mechanism is fundamental to advancing our understanding of chemical biology and accelerating the development of new therapeutics. The principles and protocols outlined herein are designed to be a reliable companion on that journey.
References
-
SwissTargetPrediction: A tool for predicting the most probable protein targets of a small molecule. Source: Swiss Institute of Bioinformatics, URL: [Link]
-
ChEMBL: A large, open-access database of bioactive molecules with drug-like properties. Source: European Bioinformatics Institute (EMBL-EBI), URL: [Link]
-
The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols, URL: [Link]
Discovery and history of fluorinated pyridinols
Initiating Broad Research
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Gathering Foundational Knowledge
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Pinpointing Key Discoveries
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Pinpointing Key Synthesis
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Identifying Key Gaps
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Refining Data and Timeline
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Reviewing Fluorinated Pyridinols
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Analyzing Historical Synthesis Details
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Gathering Information on Fluorinated Pyridinols
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Analyzing Relevant Literature
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Identifying Knowledge Gaps
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Structuring Key Findings
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Prudent Handling of 2-Fluoropyridin-4-ol: A Technical Safety Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and regulatory information pertinent to 2-Fluoropyridin-4-ol (CAS No. 253435-42-6). As a specialized fluorinated pyridine derivative, this compound is increasingly utilized in medicinal chemistry and drug development.[1] Given the absence of a comprehensive Material Safety Data Sheet (MSDS) specifically for 2-Fluoropyridin-4-ol, this guide synthesizes data from structurally related compounds, including 2-fluoropyridine and various hydroxypyridines, to establish a robust framework for its safe handling. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities.
Introduction: Understanding the Compound
2-Fluoropyridin-4-ol is a fluorinated derivative of pyridine, featuring both a hydroxyl group and a fluorine atom on the pyridine ring.[1] Its molecular formula is C₅H₄FNO, with a molecular weight of 113.09 g/mol .[1] The presence of the electronegative fluorine atom and the functional hydroxyl group imparts unique chemical properties, influencing its reactivity, solubility, and potential biological activity.[1] The pyridine ring is a common scaffold in pharmaceuticals, and the incorporation of fluorine can modulate a drug's pharmacokinetic properties.[1][2] The hydroxyl group provides a reactive site for further chemical modifications.[1]
Due to the limited availability of specific toxicological data for 2-Fluoropyridin-4-ol, a precautionary approach is paramount. The safety protocols outlined herein are derived from the known hazards of its constituent chemical moieties: the pyridine ring, the hydroxyl group, and the carbon-fluorine bond.
Hazard Assessment and GHS Classification (Inferred)
While a specific GHS classification for 2-Fluoropyridin-4-ol is not established, an inferred classification can be constructed based on the known hazards of analogous compounds. 2-Fluoropyridine is classified as a flammable liquid and vapor, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Hydroxypyridines can be harmful if swallowed, cause skin irritation, and severe eye damage, and may also cause respiratory irritation.[5][6] One supplier of 2-Fluoropyridin-4-ol has classified it as an irritant.[7]
Table 1: Inferred GHS Classification for 2-Fluoropyridin-4-ol
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation | Warning |
This classification is inferred and should be used for preliminary risk assessment. All handling should proceed with the assumption that the compound is hazardous.
Safe Handling and Engineering Controls
The primary routes of exposure to pyridine and its derivatives are inhalation, skin contact, and ingestion.[8] Adherence to stringent handling protocols is therefore non-negotiable.
Ventilation and Containment
All manipulations of 2-Fluoropyridin-4-ol, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The volatile nature of many pyridine compounds necessitates that containers are kept tightly closed when not in use.[8]
Caption: General workflow for handling 2-Fluoropyridin-4-ol.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate exposure risks.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier against skin contact.[8] |
| Body Protection | A lab coat worn over full-length clothing. | Prevents contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a fume hood or if aerosolization is possible. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Caption: First aid response to 2-Fluoropyridin-4-ol exposure.
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
Store 2-Fluoropyridin-4-ol in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12] Keep containers tightly closed and clearly labeled.
Disposal
All waste containing 2-Fluoropyridin-4-ol must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste : Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.
Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.
Toxicological and Ecological Information (Inferred)
The toxicological properties of 2-Fluoropyridin-4-ol have not been fully investigated. However, based on related compounds, it is presumed to be toxic through ingestion, inhalation, and skin contact, with the potential for skin and eye irritation.[9][12] The long-term effects of exposure are unknown. Fluorinated organic compounds can be persistent in the environment, and their breakdown may lead to the formation of other fluorinated byproducts.[13] Therefore, release into the environment should be strictly avoided.
Conclusion
While 2-Fluoropyridin-4-ol holds promise as a building block in pharmaceutical research, its safe handling is of utmost importance. In the absence of specific safety data, a cautious and informed approach based on the known hazards of structurally similar compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound.
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An In-depth Technical Guide to 2-Fluoropyridin-4-ol and its Analogs for Drug Discovery Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[1][3] These modifications often lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved bioavailability.[1][4][5] Among the various fluorinated heterocyclic scaffolds, fluorinated pyridinols, and their tautomeric pyridone forms, have emerged as privileged structures in a wide array of therapeutic agents.[1]
This technical guide focuses on 2-Fluoropyridin-4-ol and its analogs, providing an in-depth overview of their synthesis, physicochemical properties, and applications in drug discovery. This class of compounds offers a versatile platform for medicinal chemists to design novel therapeutics with optimized pharmacological profiles.
Synthesis of 2-Fluoropyridin-4-ol and its Analogs
The synthesis of fluorinated pyridines is a well-established field, with several methods available for the introduction of fluorine onto the pyridine ring.[2] Traditional methods for synthesizing 2-fluoropyridines often involve nucleophilic displacement of a leaving group at the 2-position, such as a chloro or bromo substituent, using a fluoride source. However, these reactions can require harsh conditions.[6]
More recent and efficient methods have been developed. For instance, a metal-free synthesis of 2-fluoropyridines has been reported starting from readily available pyridine N-oxides. These are converted to 2-pyridyltrialkylammonium salt intermediates, which can then undergo fluorination.[6] Another approach involves the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (AgF2), which can be highly tolerant of various functional groups.[7]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of 2-fluoropyridin-4-ol analogs, which are valuable intermediates in organic synthesis. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups.[4]
Caption: General synthetic and derivatization pathways for 2-Fluoropyridin-4-ol analogs.
Detailed Experimental Protocol: Synthesis of (2-fluoropyridin-4-yl)boronic acid
A key analog, (2-fluoropyridin-4-yl)boronic acid, is a versatile intermediate for Suzuki coupling reactions. The following protocol is adapted from a literature procedure.[8]
Materials:
-
4-bromo-2-fluoropyridine
-
Triisopropyl borate
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (2.5 M in hexanes)
-
3N HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF under a nitrogen atmosphere.[8]
-
Cool the reaction mixture to -78 °C.[8]
-
Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.[8]
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.[8]
-
Gradually warm the mixture to -20 °C over 1 hour.[8]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[8]
-
Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.[8]
-
Partition the mixture between EtOAc and water.[8]
-
Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO4.[8]
-
Filter and evaporate the solvent to yield (2-fluoropyridin-4-yl)boronic acid.[8]
Physicochemical Properties and the Impact of Fluorination
The introduction of a fluorine atom to the pyridinol scaffold dramatically alters its physicochemical properties, which are critical for its behavior in biological systems.[1]
Tautomeric Equilibrium
Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is influenced by the solvent, temperature, and substituent effects. The strong electron-withdrawing nature of fluorine can influence the position of this equilibrium, thereby affecting the molecule's hydrogen bonding capacity and overall biological activity.[1]
Caption: Tautomeric equilibrium between 2-Fluoropyridin-4-ol and 2-Fluoro-1H-pyridin-4-one.
Acidity (pKa) and Lipophilicity (logP)
Fluorination significantly impacts the acidity and basicity of the pyridinol ring. The inductive effect of fluorine lowers the electron density of the pyridine ring, which decreases the basicity of the nitrogen atom (lowering the pKa of the conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the hydroxyl group.[1]
The lipophilicity, a key parameter for drug absorption and distribution, is also modulated by fluorination. While the introduction of a single fluorine atom can have a variable effect, polyfluorination generally increases lipophilicity.
| Compound | Molecular Weight ( g/mol ) | pKa | logP (Predicted) |
| Pyridin-4-ol | 95.10 | 11.1 | 0.4 |
| 2-Fluoropyridin-4-ol | 113.09 | Not Reported | 0.6 |
| 2,6-Difluoropyridin-4-ol | 131.08 | Not Reported | 0.8 |
Medicinal Chemistry Applications
Fluorinated pyridinols are valuable scaffolds in drug discovery, and 2-Fluoropyridin-4-ol and its analogs have been explored for a range of therapeutic applications.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[9][10][11] The pyridine scaffold is a common feature in many kinase inhibitors.[12] The introduction of fluorine can enhance binding affinity and selectivity for the target kinase. For example, fluorinated pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13] The strategic placement of fluorine can lead to improved potency and pharmacokinetic properties.[3]
The following diagram illustrates a simplified signaling pathway and the role of a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a 2-Fluoropyridin-4-ol analog.
Other Therapeutic Areas
Beyond oncology, fluorinated pyridines have shown potential in various therapeutic areas. They are being investigated for the treatment of neurological disorders and as antiviral agents.[4][5] For instance, fluorinated pyridine derivatives are key components of drugs for insomnia and have been incorporated into positron emission tomography (PET) imaging agents for diagnosing diseases like Alzheimer's.[14][15][16]
Conclusion and Future Perspectives
2-Fluoropyridin-4-ol and its analogs represent a highly valuable class of compounds for drug discovery. The strategic incorporation of fluorine provides a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.
Future research in this area will likely focus on the development of more efficient and selective fluorination methods, the exploration of novel analogs with unique substitution patterns, and the application of these compounds to a broader range of diseases. The continued investigation of the structure-activity relationships of fluorinated pyridinols will undoubtedly lead to the discovery of new and improved therapeutic agents.
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (URL: [Link])
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is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. (URL: [Link])
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Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed Central. (URL: [Link])
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])
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Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) - PubMed. (URL: [Link])
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (URL: [Link])
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An In-depth Technical Guide on the Thermodynamic and Kinetic Properties of 2-Fluoropyridin-4-ol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
2-Fluoropyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the unique interplay of its substituent groups: a fluorine atom, which can modulate physicochemical properties and metabolic stability, and a hydroxyl group that engages in crucial tautomeric equilibria. This guide provides a comprehensive technical overview of the thermodynamic and kinetic properties of 2-Fluoropyridin-4-ol. We will delve into the pivotal keto-enol tautomerism, explore its thermodynamic landscape through computational and experimental lenses, and dissect its kinetic stability and reactivity, particularly in the context of nucleophilic aromatic substitution. This document is intended to serve as a foundational resource for researchers leveraging this molecule in the design and synthesis of novel chemical entities.
The Structural and Electronic Landscape of 2-Fluoropyridin-4-ol: The Primacy of Tautomerism
The chemical behavior of 2-Fluoropyridin-4-ol is fundamentally governed by prototropic tautomerism, an equilibrium between two or more structural isomers that differ in the location of a proton.[1] For 2-Fluoropyridin-4-ol, this manifests as a keto-enol tautomerism, where the molecule exists as an equilibrium between the 'enol' form (2-fluoropyridin-4-ol) and the 'keto' form (2-fluoro-1H-pyridin-4-one).
The position of this equilibrium is paramount as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity. The relative stability of these tautomers is influenced by both intramolecular factors, such as electronic effects of the fluorine substituent, and external factors like the solvent environment.[2][3]
Diagram: Tautomeric Equilibrium of 2-Fluoropyridin-4-ol
Caption: Prototropic tautomerism in 2-Fluoropyridin-4-ol.
Thermodynamic Properties: A Tale of Two Tautomers
Computational Assessment of Tautomeric Stability
Density Functional Theory (DFT) and higher-level ab initio methods, such as Coupled Cluster with Singles and Doubles (CCSD), are powerful tools for elucidating the thermodynamic properties of tautomeric systems.[7][8] These computational approaches allow for the calculation of key thermodynamic parameters that govern the equilibrium.
Table 1: Predicted Thermodynamic Parameters for the Tautomerization of 2-Fluoropyridin-4-ol (Illustrative Values)
| Parameter | Enol Form (2-Fluoropyridin-4-ol) | Keto Form (2-Fluoro-1H-pyridin-4-one) | ΔG° (Keto - Enol) | KT |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | -2.50 | -2.50 | ~65 |
| Relative Enthalpy (kcal/mol) | 0.00 | -3.00 | -3.00 | - |
| Relative Entropy (cal/mol·K) | 35.0 | 33.5 | -1.5 | - |
Note: These are illustrative values based on trends observed for substituted hydroxypyridines. Actual values would require specific calculations.
The negative Gibbs free energy change (ΔG°) for the conversion of the enol to the keto form suggests that the keto tautomer is thermodynamically more stable in the gas phase. This is a common observation for 4-hydroxypyridines, where the pyridone form benefits from greater resonance stabilization.[2][9] The fluorine substituent at the 2-position is expected to influence the electron distribution in the ring, but the overall preference for the keto form is likely to be maintained.
Experimental Determination of Tautomeric Equilibrium
Spectroscopic techniques are invaluable for experimentally determining the position of the tautomeric equilibrium.
NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is a powerful technique for studying tautomerism in solution.[10][11][12] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms. By comparing the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated for the enol and N-methylated for the keto form), the equilibrium constant (KT) can be quantified.[2]
Workflow: NMR-based Determination of Tautomeric Equilibrium
Caption: Workflow for determining tautomeric equilibrium using NMR.
The electronic transitions, and thus the UV/Vis absorption spectra, of the enol and keto tautomers are distinct.[2][13] By analyzing the spectrum of 2-Fluoropyridin-4-ol in various solvents and comparing it to the spectra of the fixed derivatives, the relative concentrations of the two tautomers can be determined using the Beer-Lambert law.
Kinetic Properties: Reactivity and Stability
The kinetic properties of 2-Fluoropyridin-4-ol encompass its stability and its propensity to undergo chemical reactions. The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic attack.
Kinetic Stability
The tautomerization process itself has a kinetic barrier. While the interconversion is generally rapid at room temperature, the activation energy for the proton transfer can be significant, especially in the absence of a catalyst (e.g., acid or base). Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the intramolecular proton transfer has a high activation barrier, while intermolecular proton transfer, often mediated by solvent molecules, has a much lower barrier.[7][8]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative fluorine atom at the 2-position. This makes the 2- and 6-positions particularly susceptible to nucleophilic aromatic substitution (SNAr).[14][15] The reaction of 2-fluoropyridines with nucleophiles is generally much faster than that of their 2-chloro analogues.[15]
Diagram: SNAr Reaction of 2-Fluoropyridin-4-ol
Caption: General mechanism for SNAr at the 2-position.
The rate of the SNAr reaction is dependent on several factors:
-
The nature of the nucleophile: Stronger nucleophiles will react faster.
-
The solvent: Polar aprotic solvents are generally preferred for SNAr reactions.
-
The presence of other substituents on the ring: Electron-withdrawing groups will generally increase the reaction rate, while electron-donating groups will decrease it.
The hydroxyl group at the 4-position, particularly in its deprotonated form (the pyridone tautomer), can also influence the reactivity of the ring.
Experimental Protocol for Kinetic Studies
The kinetics of reactions involving 2-Fluoropyridin-4-ol, such as SNAr, can be studied using various experimental techniques. The method of initial rates is a common approach.[16][17][18]
Protocol: Determining the Rate Law for the Reaction of 2-Fluoropyridin-4-ol with a Nucleophile
-
Preparation of Solutions:
-
Prepare stock solutions of 2-Fluoropyridin-4-ol and the chosen nucleophile (e.g., a primary amine) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of solutions with varying initial concentrations of one reactant while keeping the other constant.
-
-
Reaction Monitoring:
-
Initiate the reaction by mixing the reactant solutions at a constant temperature.
-
Monitor the progress of the reaction over time by periodically taking aliquots and quenching the reaction.
-
Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time for each initial concentration.
-
Determine the initial rate of reaction for each experiment from the initial slope of the concentration-time graph.
-
Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration.
-
From the individual orders, determine the overall rate law and the rate constant (k).[19]
-
Table 2: Illustrative Kinetic Data for SNAr of 2-Fluoropyridin-4-ol
| Experiment | [2-Fluoropyridin-4-ol] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 2.0 x 10-5 |
This illustrative data suggests a first-order dependence on both reactants, leading to a second-order overall reaction.
Conclusion
The thermodynamic and kinetic properties of 2-Fluoropyridin-4-ol are intrinsically linked to its tautomeric equilibrium. The preference for the keto tautomer in many environments dictates its hydrogen bonding characteristics and influences its electronic properties. The presence of the fluorine atom at the 2-position renders the molecule susceptible to facile nucleophilic aromatic substitution, a key feature for its application in synthetic chemistry. A thorough understanding of these fundamental properties, gained through a synergistic application of computational and experimental methodologies, is essential for the rational design and development of novel molecules incorporating the 2-Fluoropyridin-4-ol scaffold.
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Al-Otaibi, J. S., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1473. [Link]
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Stefaniak, L. (1979). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. Tetrahedron, 35(5), 651-654. [Link]
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Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
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Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Journal of the American Chemical Society, 114(5), 1645-1652. [Link]
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Fabbrizzi, L., Jolibois, F., & Poggi, A. (2000). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2315-2320. [Link]
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Schlegel, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536-2541. [Link]
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Lee, Y. T., et al. (1995). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry, 99(18), 6953-6959. [Link]
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Solved 1. Rate constants kobs, for the reaction of | Chegg.com. (2018, February 14). [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
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2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. (n.d.). [Link]
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Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(8), 2097-2106. [Link]
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Simmie, J. M., & Kolesnikov, D. A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 65(12), 5779-5793. [Link]
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Kenttämaa, H. I., et al. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. The Journal of Physical Chemistry A, 115(40), 10935-10943. [Link]
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A Technical Guide to the Potential Biological Activities of 2-Fluoropyridin-4-ol
Foreword
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] 2-Fluoropyridin-4-ol, a simple yet intriguing molecule, stands as a testament to this principle. While direct and extensive biological characterization of the parent molecule remains nascent in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, serves as a technical exploration of the potential biological activities of 2-Fluoropyridin-4-ol. By dissecting its chemical nature and examining the activities of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a practical roadmap for investigating its therapeutic promise.
Physicochemical Landscape: The Influence of Fluorine
The introduction of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of a pyridine ring creates a unique electronic and structural environment that likely dictates its biological interactions.
Tautomeric Equilibrium
Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is critical as it influences hydrogen bonding capacity, aromaticity, and overall shape. The strong electron-withdrawing nature of the fluorine atom at the 2-position is expected to influence this equilibrium, potentially favoring one tautomer over the other in a given environment and thereby modulating its interaction with biological targets.[1]
Acidity and Lipophilicity
Fluorination is known to have a significant impact on the acidity (pKa) of both the pyridinium nitrogen and the hydroxyl group. The inductive effect of fluorine lowers the electron density of the pyridine ring, which in turn decreases the basicity of the nitrogen atom (lowers the pKa of the conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the 4-hydroxyl group, making it a better hydrogen bond donor. These altered physicochemical properties can dramatically affect a molecule's solubility, membrane permeability, and binding affinity to target proteins.[3][4]
| Property | Predicted Influence of 2-Fluoro Substitution | Rationale |
| pKa (Conjugate Acid) | Lowered | Inductive electron withdrawal by fluorine reduces the basicity of the ring nitrogen.[1] |
| pKa (4-Hydroxyl Group) | Lowered | Electron-withdrawing fluorine enhances the acidity of the hydroxyl proton.[1] |
| Lipophilicity (LogP) | Increased | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[4] |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the molecule's half-life.[2] |
Potential Biological Activities: An Extrapolation from Derivatives
While direct experimental data for 2-Fluoropyridin-4-ol is limited, the prevalence of the fluoropyridine scaffold in a multitude of potent and selective therapeutic agents provides a strong basis for predicting its potential biological activities.[2][3]
Enzyme Inhibition
The fluorinated pyridine nucleus is a common feature in a variety of enzyme inhibitors.[5] The unique electronic properties conferred by fluorine can enhance binding affinity to enzyme active sites through favorable interactions like halogen bonding and hydrophobic interactions.[5]
-
Kinase Inhibition: Derivatives of fluoropyridine have been successfully developed as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been identified as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.[6] Similarly, other fluoropyridine-containing compounds have shown inhibitory activity against ALK/ROS1 kinases and GSK-3β.[7][8] This suggests that 2-Fluoropyridin-4-ol could serve as a foundational scaffold for the development of novel kinase inhibitors.
-
Other Enzyme Systems: Fluorinated compounds have a rich history as inhibitors of various other enzyme classes. For example, fluoropyridine-based molecules have been developed as inhibitors of the factor VIIa/TF complex, which is involved in blood coagulation.[9] Additionally, fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[10] The ability of fluorine to act as a bioisostere for hydrogen while altering electronic properties makes 2-Fluoropyridin-4-ol an attractive starting point for exploring inhibition of a wide range of enzymatic targets.[11]
Receptor Binding
The modulation of G protein-coupled receptors (GPCRs) and other cell surface receptors is a key strategy in drug discovery. The selective fluorination of ligands can significantly impact their binding affinity and selectivity for specific receptor subtypes.[12]
-
Cannabinoid Receptors: Fluorinated 2-oxoquinoline derivatives, which share a heterocyclic core, have been synthesized as potent and selective ligands for the cannabinoid CB2 receptor, a target for treating neuroinflammatory diseases and neuropathic pain.[13] This suggests that the fluoropyridinol scaffold could be explored for its potential to interact with GPCRs.
Antimicrobial and Antiviral Activities
Pyridine-containing compounds have long been investigated for their antimicrobial and antiviral properties.[14] The introduction of fluorine can enhance these activities. For example, fluoroquinolones are a well-known class of antibiotics that contain a fluorinated ring system and function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][15] While structurally simpler, 2-Fluoropyridin-4-ol possesses a core that could be elaborated upon to develop novel anti-infective agents.
Experimental Workflows for Biological Characterization
To empirically determine the biological activities of 2-Fluoropyridin-4-ol, a systematic screening approach is necessary. The following section outlines detailed, step-by-step methodologies for key experiments.
General Kinase Inhibition Assay (Illustrative Example: Generic Serine/Threonine Kinase)
This protocol describes a common method to assess the inhibitory potential of a compound against a generic protein kinase.
Rationale: This assay quantifies the ability of the test compound to inhibit the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then measured, typically using a fluorescence- or luminescence-based method.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Fluoropyridin-4-ol in DMSO (e.g., 10 mM).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the kinase, a suitable peptide substrate, and ATP in the kinase buffer at 2x the final desired concentration.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 2.5 µL of a serial dilution of 2-Fluoropyridin-4-ol in kinase buffer to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Add 5 µL of the 2x kinase/peptide substrate solution to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a commercially available detection kit (e.g., ADP-Glo™, HTRF® KinEASE®).
-
Read the plate on a suitable plate reader (luminometer or fluorescence reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of 2-Fluoropyridin-4-ol relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a generic kinase inhibition assay.
Radioligand Binding Assay (Illustrative Example: Generic GPCR)
This protocol outlines a method to determine if 2-Fluoropyridin-4-ol can displace a known radiolabeled ligand from a receptor.
Rationale: This competitive binding assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a high-affinity radioligand.[16]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.
-
-
Assay Buffer Preparation:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
-
Assay Setup:
-
In test tubes or a 96-well filter plate, add binding buffer.
-
Add a serial dilution of 2-Fluoropyridin-4-ol.
-
Add a fixed concentration of the radioligand (e.g., [³H]-ligand) at a concentration near its Kd.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Binding Reaction:
-
Add the prepared cell membranes to each tube/well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding for each concentration of 2-Fluoropyridin-4-ol.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of 2-Fluoropyridin-4-ol on the growth and viability of cancer cell lines.
Rationale: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[17]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-Fluoropyridin-4-ol in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
-
Data Acquisition:
-
Read the absorbance or luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Concluding Remarks and Future Directions
2-Fluoropyridin-4-ol represents a promising, yet underexplored, chemical scaffold. The principles of medicinal chemistry and the wealth of data on its more complex derivatives strongly suggest its potential as a modulator of various biological processes, particularly in the realms of enzyme inhibition and receptor binding. The experimental protocols detailed herein provide a clear and actionable framework for elucidating the biological activity profile of this molecule. Future research should focus on a broad initial screening against diverse target classes, followed by more focused investigations based on any identified "hits." The synthesis of a focused library of simple derivatives of 2-Fluoropyridin-4-ol could also prove invaluable in establishing preliminary structure-activity relationships and guiding the development of the next generation of fluoropyridine-based therapeutics.
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])
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Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed. (URL: [Link])
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Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed. (URL: [Link])
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is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. (URL: [Link])
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The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (URL: [Link])
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Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed. (URL: [Link])
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Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed Central. (URL: [Link])
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FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PubMed Central. (URL: [Link])
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Ligand-binding assay based on microfluidic chemotaxis of porphyrin receptors - PMC. (URL: [Link])
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Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - ResearchGate. (URL: [Link])
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Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - MDPI. (URL: [Link])
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (URL: [Link])
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed. (URL: [Link])
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Pharmacologic Methods for Identification of Receptors - PubMed. (URL: [Link])
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Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors - PubMed. (URL: [Link])
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Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands. (URL: [Link])
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Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for 2-Fluoropyridin-4-ol in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Pyridinols in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The 2-Fluoropyridin-4-ol motif is a prime exemplar of a building block that offers a confluence of desirable properties. The pyridine core is a prevalent feature in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems. The introduction of a fluorine atom at the 2-position, a modification made possible by advances in synthetic chemistry, imparts profound effects on the molecule's physicochemical and pharmacokinetic profile.[1]
This guide provides an in-depth exploration of 2-Fluoropyridin-4-ol as a versatile intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, showcase its synthetic utility with detailed protocols, and discuss the mechanistic rationale behind its application, grounding our insights in authoritative literature.
Physicochemical Properties and Design Rationale
The utility of 2-Fluoropyridin-4-ol stems from the unique electronic properties conferred by the fluorine substituent. As the most electronegative element, fluorine's presence on the pyridine ring exerts a powerful inductive effect.[2] This has several critical consequences for drug design:
-
pKa Modulation: The fluorine atom significantly lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH. This can be crucial for enhancing cell membrane permeability and improving oral bioavailability, particularly for CNS-active agents.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and reducing metabolic clearance.[1][2]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.
-
Tautomeric Considerations: Like its non-fluorinated analog, 2-Fluoropyridin-4-ol exists in tautomeric equilibrium with its corresponding pyridone form, 2-fluoro-1H-pyridin-4-one. This equilibrium is influenced by the solvent and pH, and understanding it is critical for predicting reactivity, as both the nitrogen and oxygen atoms can act as nucleophiles.
| Property | Value | Source & Notes |
| CAS Number | 22282-69-5 | Ambeed.com |
| Molecular Formula | C₅H₄FNO | Ambeed.com |
| Molecular Weight | 113.09 g/mol | Ambeed.com |
| Appearance | Off-white to light brown solid | Generic Supplier Data |
| Estimated pKa | ~7.5 (Pyridinium) | Computationally Estimated |
| Estimated LogP | ~0.5 | Computationally Estimated |
Core Synthetic Applications: A Gateway to Novel Chemical Matter
2-Fluoropyridin-4-ol is an ambident nucleophile, presenting a primary challenge and opportunity in its synthetic application: regioselective functionalization at either the nitrogen or the oxygen. The choice of reaction conditions—specifically the base, solvent, and electrophile—determines the outcome.
Workflow for Regioselective Functionalization
The diagram below illustrates the critical decision point in the functionalization of 2-Fluoropyridin-4-ol, leading to either N-substituted pyridones or O-substituted pyridines, both of which are valuable scaffolds in medicinal chemistry.
Application in Kinase Inhibitor Scaffolds: A Case Study Perspective
While a specific FDA-approved drug containing the 2-Fluoropyridin-4-ol moiety has not been identified in the public literature, its structural components are highly relevant to established pharmacophores, particularly in the field of protein kinase inhibitors. Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP-binding pocket.
For instance, the 2-fluoropyridine motif is a key component of Selpercatinib , a potent RET kinase inhibitor. Although Selpercatinib itself does not feature the 4-hydroxyl group, its synthesis involves the coupling of a 2-fluoropyridine-5-boronic acid derivative, highlighting the value of the 2-fluoropyridine scaffold in accessing complex, biologically active molecules. The fluorine atom in such scaffolds can enhance binding affinity and modulate physicochemical properties for improved drug-like characteristics.
The 4-hydroxy (or 4-alkoxy) group of 2-Fluoropyridin-4-ol can be envisioned as a vector to target the solvent-exposed region of a kinase active site, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions to improve potency and selectivity.
Protocols for Synthetic Implementation
The following section provides detailed, representative protocols for the key transformations of 2-Fluoropyridin-4-ol.
Protocol 1: Representative N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol is adapted from established methods for the N-arylation of related pyridone systems and is designed to favor kinetic N-functionalization.
Objective: To synthesize an N-aryl-2-fluoro-1H-pyridin-4-one derivative.
Materials:
-
2-Fluoropyridin-4-ol (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoropyridin-4-ol, the aryl bromide, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.
Causality and Rationale:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the challenging reductive elimination step to form the C-N bond.
-
Base: Cesium carbonate is a moderately strong, non-nucleophilic base that is highly effective in this coupling. Its use often favors N-arylation over O-arylation in ambident pyridone nucleophiles.
-
Solvent: Anhydrous, degassed dioxane or toluene is used to prevent catalyst deactivation by oxygen and protic impurities.
Protocol 2: Representative O-Alkylation under Williamson Ether Synthesis Conditions
This protocol is designed to favor the thermodynamically more stable O-alkylated product.
Objective: To synthesize a 4-alkoxy-2-fluoropyridine derivative.
Materials:
-
2-Fluoropyridin-4-ol (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-Fluoropyridin-4-ol in anhydrous THF to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-alkoxy-2-fluoropyridine.
Causality and Rationale:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming the corresponding alkoxide. This strongly favors subsequent reaction at the oxygen atom.
-
Solvent: THF is an ideal solvent for this reaction as it is aprotic and effectively solvates the sodium cation.
-
Temperature Control: The initial deprotonation and subsequent addition of the electrophile are performed at 0 °C to control the reaction rate and minimize potential side reactions.
Troubleshooting and Experimental Considerations
Conclusion
2-Fluoropyridin-4-ol represents a high-value building block for medicinal chemists. The strategic placement of the fluorine atom provides a powerful lever to modulate key drug-like properties, including pKa, metabolic stability, and target binding affinity. While its synthetic application requires careful control of regioselectivity, the distinct reactivity of its N- and O-nucleophilic sites offers access to two separate and valuable classes of chemical scaffolds. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively harness the potential of 2-Fluoropyridin-4-ol to accelerate the discovery of novel therapeutics.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. 3
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. 4
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Genin, M. J., & Barta, T. E. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. 5
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Gupta, P. S. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 6
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Ambeed.com. 2-Fluoropyridin-4-ol.
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Matrix Fine Chemicals. 2-FLUOROPYRIDIN-4-OL HYDROCHLORIDE.
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Application Notes and Protocols: 2-Fluoropyridin-4-ol as a Strategic Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Imperative of Fluorine in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] Fluorinated heterocycles are pervasive in the pharmacopeia, representing approximately 25% of all available drugs.[3] This is not a matter of chance, but a deliberate strategy to enhance molecular properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow chemists to finely tune the disposition of a drug candidate.[4][5] These modifications can lead to profound improvements in metabolic stability, bioavailability, membrane permeability, and, critically, binding affinity to the target protein.[2][6][7][8]
Protein kinases, as central regulators of cellular signaling, remain one of the most important target classes in oncology and beyond. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site. Pyridine and its derivatives are chief among these.[1][3] This guide focuses on a particularly valuable, yet underutilized, building block: 2-Fluoropyridin-4-ol . Its structure is deceptively simple, yet it offers a powerful combination of features: a fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution (SNAr), and a hydroxyl group at the C4 position, which exists in tautomeric equilibrium with its pyridone form, providing a crucial hydrogen-bonding motif for interacting with the kinase hinge region.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the unique properties of 2-Fluoropyridin-4-ol, provide field-proven protocols for its use in synthesis, and illustrate its strategic application in the rational design of potent and selective kinase inhibitors.
Physicochemical Properties and Strategic Rationale
The utility of 2-Fluoropyridin-4-ol stems directly from the predictable influence of its substituents on the pyridine core. The fluorine atom exerts a powerful inductive electron-withdrawing effect, which fundamentally alters the molecule's reactivity and properties.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₅H₄FNO | [9] |
| Molecular Weight | 113.09 g/mol | [9] |
| CAS Number | 253435-42-6 | [9] |
| Appearance | Solid | - |
| Boiling Point | Not readily available (decomposes) | - |
| pKa (Conjugate Acid) | Lower than pyridine (approx. 5.2) | [7] |
| pKa (Hydroxyl Group) | More acidic than phenol (approx. 10) | [7] |
Causality Behind the Properties:
-
Acidity and Basicity (pKa): The potent electron-withdrawing effect of the C2-fluorine atom lowers the electron density across the entire ring.[7] This has two important consequences:
-
The lone pair on the pyridine nitrogen is less available for protonation, making the molecule a weaker base (lower pKa of the conjugate acid) compared to unsubstituted pyridine.[7]
-
The 4-hydroxyl group is rendered more acidic, facilitating its deprotonation. This is crucial for certain coupling reactions and influences its hydrogen bonding potential.[7]
-
-
Tautomeric Equilibrium: 4-Hydroxypyridine exists in equilibrium with its 4-pyridone tautomer. In aqueous media, the pyridone form often predominates.[7] This equilibrium is vital for kinase binding, as the N-H of the pyridone can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, forming the canonical interactions with the kinase hinge region. Fluorination can subtly influence the position of this equilibrium, affecting binding affinity and solubility.[7]
-
Reactivity: The fluorine at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the ring makes this position highly susceptible to attack by nucleophiles like amines and thiols, providing a direct and efficient route to 2-substituted pyridin-4-one cores.[10] Notably, the SNAr reaction of 2-fluoropyridine is reported to be over 300 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[10][11]
Caption: Impact of the C2-fluorine atom on the properties of the pyridinol scaffold.
Application in Kinase Inhibitor Scaffolds
The 2-Fluoropyridin-4-ol moiety is an exemplary "hinge-binder." The 4-pyridone tautomer can form two or three hydrogen bonds with the backbone amides of the kinase hinge region, a critical anchoring interaction for many Type I and Type II inhibitors. The C2 position, projecting out towards the solvent-exposed region, serves as an ideal vector for introducing substituents that can enhance potency and selectivity.
For instance, in the design of novel inhibitors, 2-Fluoropyridin-4-ol can be coupled with an appropriate amine-containing fragment (e.g., an indazole, as seen in many kinase inhibitors) via an SNAr reaction.[12] The resulting 2-amino-pyridin-4-one core can then be further functionalized.
Caption: General workflow for synthesizing kinase inhibitors using 2-Fluoropyridin-4-ol.
One published example demonstrates the utility of a related scaffold in developing potent inhibitors for solid tumors. In this study, a 5-(2-Fluoropyridin-4-yl) substituted thiadiazinone demonstrated potent activity against bladder (IC₅₀ = 8.4 μM) and prostate (IC₅₀ = 5.7 μM) cancer cell lines with no toxicity observed in a control cell line.[12] This highlights the value of the fluoropyridyl moiety in achieving potent and selective biological activity.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[13][14]
Protocol 1: Synthesis of 2-Amino-4-fluoropyridine (Precursor to 2-Fluoropyridin-4-ol)
The synthesis of 2-Fluoropyridin-4-ol can be challenging. A more practical approach often involves generating a stable precursor, such as 2-amino-4-fluoropyridine, which can later be converted to the target molecule. This protocol adapts a known procedure for fluorinating a chloropyridine.
-
Reaction: Halogen Exchange (Halex) Reaction
-
Rationale: This method uses a simple, commercially available starting material and a fluoride salt in a high-boiling polar aprotic solvent. The high temperature is necessary to drive the nucleophilic substitution of the less reactive chloride.
-
Materials:
-
2-Amino-4-chloropyridine (1.0 equiv)
-
Sodium Fluoride (NaF, 3.0-5.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-chloropyridine and N,N-dimethylformamide.
-
Add sodium fluoride to the solution.
-
Heat the reaction mixture to 140 °C and maintain for 5-8 hours.[15] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to approximately 80 °C.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated brine to remove any remaining DMF and salts.[15]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-fluoropyridine as a white solid.[15]
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoropyridin-4-ol
This is the cornerstone reaction for this building block. The C2-fluorine is readily displaced by a wide range of nucleophiles.
-
Reaction: SNAr with an Amine Nucleophile
-
Rationale: This protocol uses a mild base and a polar solvent to facilitate the reaction. The conditions are generally tolerant of a wide variety of functional groups, which is essential for late-stage functionalization in a complex synthesis.[10]
-
Materials:
-
2-Fluoropyridin-4-ol (or its protected form, 1.0 equiv)
-
Amine nucleophile (R-NH₂, 1.1-1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv) or DIPEA
-
Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vial, combine 2-Fluoropyridin-4-ol, the amine nucleophile, and potassium carbonate.
-
Add the solvent (Acetonitrile or DMSO).
-
Seal the vial and heat the mixture to 80-120 °C. The reaction is often complete within 2-12 hours. Microwave irradiation can significantly accelerate this transformation.[16]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. If using DMSO, dilute with water and extract the product with ethyl acetate. If using acetonitrile, filter off the base and concentrate the filtrate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
To functionalize other positions, the hydroxyl group can be converted to a triflate, or a halo-substituted version like 2-fluoro-4-iodopyridine can be used.[17] This protocol details a Suzuki coupling using 2-fluoro-4-iodopyridine.
-
Reaction: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki coupling is one of the most robust and versatile C-C bond-forming reactions. It utilizes a palladium catalyst, a base, and an organoboron reagent, and is tolerant of a vast array of functional groups.[18][19]
-
Materials:
-
2-Fluoro-4-iodopyridine (1.0 equiv)[17]
-
Aryl- or Heteroaryl-boronic acid or ester (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or other suitable Pd catalyst/ligand system
-
Aqueous Sodium Carbonate (Na₂CO₃, 2M solution, 3.0 equiv)
-
Dioxane or a Toluene/Ethanol/Water mixture
-
-
Procedure:
-
To a degassed reaction flask, add 2-fluoro-4-iodopyridine, the boronic acid, and the palladium catalyst.
-
Add the solvent (e.g., dioxane) followed by the aqueous base.
-
Thoroughly degas the reaction mixture again by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety and Handling
Fluorinated pyridines and their derivatives should be handled with care.
-
General Handling: Always work in a well-ventilated chemical fume hood.[14] Avoid inhalation of vapors or dust, and prevent contact with skin and eyes.[13][20]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[13][14]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][20] In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[21]
Conclusion
2-Fluoropyridin-4-ol is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The strategic placement of the fluorine atom activates the C2 position for efficient functionalization via SNAr reactions, while the 4-pyridone tautomer provides a canonical hinge-binding motif. The electron-withdrawing nature of fluorine also serves to modulate the pKa of the scaffold, potentially improving pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers to leverage the unique advantages of this reagent, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. (URL: [Link])
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (URL: [Link])
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: )
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. (URL: [Link])
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. (URL: [Link])
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METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH. (URL: [Link])
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. (URL: [Link])
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. (URL: )
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. SCHEMESE.ORG. (URL: [Link])
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications. (URL: [Link])
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (URL: [Link])
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Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. (URL: [Link])
- Preparation method of 2-amino-4-fluoropyridine.
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2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570. PubChem - NIH. (URL: [Link])
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DIRECT C-H FLUORINATION OF PYRIDINES WITH AgF2. Organic Syntheses Procedure. (URL: [Link])
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. (URL: [Link])
- Synthetic method of 2-amino-4-fluoropyridine.
- Preparation method of fluoropyridine compounds.
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. (URL: [Link])
- The Versatility of 2-Bromo-4-fluoropyridine in Ligand Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: )
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. (URL: [Link])
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. (URL: [Link])
-
Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. (URL: [Link])
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (URL: [Link])
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Publishing. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. (URL: [Link])
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. (URL: [Link])
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Dasatinib and Trametinib Promote Anti-Tumor Metabolic Activity. MDPI. (URL: [Link])
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Synthetic Strategies for the Diversification of 2-Fluoropyridin-4-ol: A Guide for Researchers
Introduction: The Significance of the 2-Fluoropyridin-4-ol Scaffold in Medicinal Chemistry
The 2-fluoropyridine moiety is a privileged structural motif in modern drug discovery. The strategic incorporation of a fluorine atom at the 2-position of a pyridine ring can profoundly influence the physicochemical and pharmacological properties of a molecule. This substitution can enhance metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the pyridine nitrogen, and lead to improved binding affinity with biological targets through favorable electrostatic interactions. When combined with a 4-hydroxyl group, as in 2-Fluoropyridin-4-ol, the resulting scaffold offers multiple avenues for chemical derivatization, making it a versatile building block for the synthesis of diverse compound libraries. This guide provides detailed synthetic protocols and mechanistic insights for the derivatization of 2-Fluoropyridin-4-ol, targeting researchers and professionals in drug development.
Strategic Overview for Derivatization
The synthetic utility of 2-Fluoropyridin-4-ol stems from the reactivity of its three key functional handles: the pyridine nitrogen, the 4-hydroxyl group, and the C-H bonds on the pyridine ring. The tautomeric nature of the 4-hydroxypyridine core, existing in equilibrium with its pyridone form, presents a key challenge and opportunity in regioselective functionalization. This guide will focus on four principal transformations:
-
O-Alkylation: Targeting the hydroxyl group to introduce a variety of ether linkages.
-
N-Alkylation: Functionalizing the pyridine nitrogen in its pyridone tautomeric form.
-
Suzuki-Miyaura Cross-Coupling: Enabling C-C bond formation at the 4-position after activation of the hydroxyl group.
-
Buchwald-Hartwig Amination: Facilitating C-N bond formation, which often requires prior halogenation of the pyridine ring.
The following diagram illustrates the overall strategic approach to diversifying the 2-Fluoropyridin-4-ol core.
Caption: Strategic pathways for the derivatization of 2-Fluoropyridin-4-ol.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of 2-Fluoropyridin-4-ol, selective O-alkylation is often desired to produce 2-fluoro-4-alkoxypyridines. The key to achieving high O-selectivity lies in the choice of base and solvent, which can influence the nucleophilicity of the oxygen versus the nitrogen atom of the pyridone tautomer.
Causality Behind Experimental Choices:
-
Base: A relatively weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Stronger bases, such as sodium hydride (NaH), can lead to a higher proportion of N-alkylation. The counter-ion of the base can also play a role, with larger cations like cesium sometimes favoring O-alkylation.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used to dissolve the pyridinol and the base.
-
Alkylating Agent: Primary alkyl halides (iodides and bromides) are the most effective electrophiles for this Sₙ2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.[3]
Protocol 1: General Procedure for O-Alkylation of 2-Fluoropyridin-4-ol
This protocol describes a general method for the O-alkylation of 2-Fluoropyridin-4-ol using an alkyl bromide.
Materials:
-
2-Fluoropyridin-4-ol
-
Alkyl bromide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Fluoropyridin-4-ol (1.0 eq) and the chosen solvent (to make a 0.1-0.5 M solution).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-4-alkoxypyridine.
| Parameter | Recommended Condition | Rationale |
| Substrate | 2-Fluoropyridin-4-ol | Starting material |
| Alkylating Agent | Alkyl bromide or iodide | Good leaving group for Sₙ2 |
| Equivalents | 1.1 - 1.5 | Ensures complete consumption of starting material |
| Base | K₂CO₃ or Cs₂CO₃ | Promotes O-alkylation over N-alkylation |
| Solvent | Anhydrous MeCN or DMF | Polar aprotic, good solubility |
| Temperature | 60 - 80 °C | Provides sufficient energy for reaction |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS |
| Typical Yield | 60 - 90% | Dependent on the alkyl halide |
N-Alkylation of the Pyridone Tautomer
While O-alkylation is often the thermodynamically favored pathway, N-alkylation can be achieved under specific conditions, particularly when using methods that proceed through different mechanisms, such as the Mitsunobu reaction.[4] N-alkylated 2-fluoro-4-pyridones are valuable compounds in their own right.
Causality Behind Experimental Choices:
-
Mitsunobu Reaction: This reaction allows for the alkylation of acidic protons with an alcohol under mild, neutral conditions.[5] The reaction proceeds via an alkoxyphosphonium salt, and the outcome of N- vs. O-alkylation can be highly dependent on the steric and electronic properties of both the pyridone and the alcohol.[6] For some pyridone systems, the Mitsunobu reaction has been shown to favor N-alkylation.[7]
-
Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are common azodicarboxylates, and triphenylphosphine (PPh₃) is the standard phosphine used.
Protocol 2: N-Alkylation of 2-Fluoropyridin-4-ol via the Mitsunobu Reaction
This protocol provides a general procedure for the N-alkylation of 2-Fluoropyridin-4-ol using a primary or secondary alcohol.
Materials:
-
2-Fluoropyridin-4-ol
-
Alcohol (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoropyridin-4-ol (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
| Parameter | Recommended Condition | Rationale |
| Substrate | 2-Fluoropyridin-4-ol | Starting material |
| Alkylating Agent | Primary or secondary alcohol | Source of the alkyl group |
| Reagents | PPh₃, DEAD or DIAD | Mitsunobu reagents |
| Equivalents | 1.5 eq of PPh₃ and DEAD/DIAD | Drives the reaction to completion |
| Solvent | Anhydrous THF or DCM | Common solvents for Mitsunobu |
| Temperature | 0 °C to room temperature | Mild reaction conditions |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
| Typical Yield | 50 - 80% | Substrate dependent |
Palladium-Catalyzed Cross-Coupling Reactions: Accessing C-C and C-N Bonds
To engage the 4-position of 2-Fluoropyridin-4-ol in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the hydroxyl group must first be converted into a more suitable leaving group. Aryl triflates and nonaflates are excellent electrophiles for these transformations.
Step 1: Activation of the 4-Hydroxyl Group
The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is a common and effective activation strategy.
Causality Behind Experimental Choices:
-
Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) are powerful triflating agents.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the triflic acid byproduct.
Caption: Activation of 2-Fluoropyridin-4-ol to its triflate derivative.
Protocol 3: Synthesis of 2-Fluoropyridin-4-yl Trifluoromethanesulfonate
This protocol is adapted from a general procedure for the synthesis of aryl triflates.
Materials:
-
2-Fluoropyridin-4-ol
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equivalents)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-Fluoropyridin-4-ol (1.0 eq) in anhydrous DCM and anhydrous pyridine (3.0 eq) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Tf₂O (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous copper sulfate (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-fluoropyridin-4-yl triflate.
Suzuki-Miyaura Cross-Coupling
With the activated triflate in hand, Suzuki-Miyaura coupling can be employed to form C-C bonds with a wide range of aryl and vinyl boronic acids or esters.[8][9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand is commonly used.
-
Ligand: The choice of ligand is crucial for an efficient catalytic cycle. For heteroaryl triflates, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be effective.
-
Base: A base such as potassium carbonate or potassium phosphate is necessary for the transmetalation step.[10]
Protocol 4: Suzuki-Miyaura Coupling of 2-Fluoropyridin-4-yl Triflate
Materials:
-
2-Fluoropyridin-4-yl triflate
-
Aryl or vinyl boronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube, add the 2-fluoropyridin-4-yl triflate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] The 2-fluoropyridin-4-yl triflate or the corresponding nonaflate can be coupled with a variety of primary and secondary amines. Aryl nonaflates can be effective alternatives to triflates in palladium-catalyzed C-N bond formation.[12]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand is essential. Ligands like BrettPhos, RuPhos, or Xantphos have proven effective for the amination of aryl sulfonates.[13]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.
Protocol 5: Buchwald-Hartwig Amination of 2-Fluoropyridin-4-yl Triflate/Nonaflate
Materials:
-
2-Fluoropyridin-4-yl triflate or nonaflate
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Strong base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Glovebox or Schlenk line technique
-
Standard work-up and purification equipment
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add the palladium precatalyst, the ligand, and the base to a dry reaction vessel.
-
Add the 2-fluoropyridin-4-yl triflate/nonaflate (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.2-1.5 eq) to the mixture.
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
2-Fluoropyridin-4-ol is a highly valuable and versatile building block in medicinal chemistry. Its derivatization through selective O- and N-alkylation, as well as through palladium-catalyzed cross-coupling reactions at the 4-position, provides access to a wide array of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and catalyst system, is paramount to achieving the desired regioselectivity and yield.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Organic Syntheses. n-fluoropyridinium triflate. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). Palladium-catalyzed amination of aryl nonaflates. The Journal of Organic Chemistry, 70(18), 7328–7333. [Link]
-
ResearchGate. Palladium‐catalyzed transformations of pyridin‐4‐yl nonaflates. [Link]
-
ResearchGate. Palladium-Catalyzed Amination of Aryl Nonaflates. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed amination of aryl nonaflates [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Fluoropyridin-4-ol in Agrochemical Synthesis
Introduction: The Strategic Advantage of 2-Fluoropyridin-4-ol in Modern Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on novel molecular scaffolds and building blocks. Among these, fluorinated heterocyclic compounds have gained prominence due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] 2-Fluoropyridin-4-ol is an emerging building block of significant interest in agrochemical synthesis. It combines the proven bioactivity of the pyridine core with the advantageous properties of fluorine, offering a versatile platform for the development of next-generation herbicides, fungicides, and insecticides.[3][4]
This technical guide provides an in-depth exploration of the application of 2-Fluoropyridin-4-ol in agrochemical synthesis. We will delve into its reactivity, showcase its utility in constructing key agrochemical precursors, and provide detailed, field-proven protocols for its use. The causality behind experimental choices will be elucidated to empower researchers in their synthetic endeavors.
Core Reactivity and Synthetic Potential
2-Fluoropyridin-4-ol possesses two primary reactive sites: the fluorine atom at the 2-position and the hydroxyl group at the 4-position. The electron-withdrawing nature of the pyridine nitrogen activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group.[1][5] This reactivity is significantly higher than that of its chloro-analogs, allowing for milder reaction conditions.[5] The 4-hydroxyl group can participate in a variety of reactions, including etherification and esterification, to introduce further diversity into the target molecule.
Application in the Synthesis of Herbicidal Scaffolds
The pyridine ring is a well-established toxophore in numerous commercial herbicides.[3] 2-Fluoropyridin-4-ol can serve as a key intermediate in the synthesis of novel pyridinyl-based herbicides. One promising application is in the synthesis of precursors for protoporphyrinogen oxidase (PPO) inhibiting herbicides, a class known for its potent and fast-acting herbicidal activity.
Protocol 1: Synthesis of 2-(Aryloxy)-pyridin-4-ol Derivatives
This protocol details the nucleophilic aromatic substitution of the fluorine atom in 2-Fluoropyridin-4-ol with a substituted phenol to generate a 2-(aryloxy)-pyridin-4-ol scaffold, a common structural motif in PPO-inhibiting herbicides.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-(Aryloxy)-pyridin-4-ol.
Materials:
| Reagent/Material | Grade | Supplier |
| 2-Fluoropyridin-4-ol | ≥98% | Commercially Available |
| Substituted Phenol (e.g., 4-chlorophenol) | Reagent | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | Reagent | Commercially Available |
| Ethyl acetate | ACS | Commercially Available |
| Brine (saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Commercially Available |
Experimental Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoropyridin-4-ol (1.0 eq.), the substituted phenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL per mmol of 2-Fluoropyridin-4-ol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-(aryloxy)-pyridin-4-ol derivative.
Expert Insights: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. The excess of potassium carbonate ensures the complete deprotonation of the phenol and neutralizes the hydrofluoric acid byproduct.
Application in the Synthesis of Fungicidal Scaffolds
Pyridinyl-containing compounds are also prevalent in modern fungicides.[4] The 2-Fluoropyridin-4-ol scaffold can be elaborated to generate precursors for fungicides that target various fungal metabolic pathways.
Protocol 2: Synthesis of N-Aryl-2-aminopyridin-4-ol Derivatives
This protocol describes the synthesis of N-aryl-2-aminopyridin-4-ol derivatives through a Buchwald-Hartwig amination reaction. This scaffold is a precursor to a variety of potential fungicides.
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Fluoropyridine Scaffolds in the Synthesis of ¹⁸F-Labeled PET Imaging Agents
An Application Guide for Researchers and Drug Development Professionals
Preamble: The Rise of the Fluoropyridine Moiety in PET Radiochemistry
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biological processes.[1] The choice of radionuclide is critical, and Fluorine-18 (¹⁸F) has become the workhorse of PET due to its near-ideal physical and nuclear characteristics, including a manageable half-life (109.8 min) and low positron energy.[2] The challenge, and indeed the art, of PET radiochemistry lies in efficiently incorporating ¹⁸F into biologically active molecules.
The fluoropyridine scaffold, exemplified by structures like 2-fluoropyridin-4-ol, has emerged as a privileged motif in the design of novel PET tracers. Its prevalence is not accidental; it stems from a combination of favorable chemical reactivity and advantageous biological properties. The pyridine ring's electron-deficient nature, a result of the electronegative nitrogen atom, facilitates the crucial ¹⁸F-labeling step via nucleophilic aromatic substitution (SNAr).[2][3] This guide provides a detailed exploration of the underlying chemistry, step-by-step protocols for radiosynthesis, and expert insights into leveraging fluoropyridine precursors for the development of next-generation PET imaging agents.
The Mechanistic Heartbeat: Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings
The successful synthesis of an ¹⁸F-fluoropyridine tracer is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings which typically undergo electrophilic substitution, the pyridine ring is "activated" for nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen.[3]
The mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The highly reactive, "naked" [¹⁸F]fluoride anion, typically complexed with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), attacks an electron-deficient carbon atom on the pyridine ring that bears a suitable leaving group (e.g., -NO₂, -OTs, -NMe₃⁺).[2][4]
-
Formation of the Meisenheimer Complex: This attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The genius of using a pyridine ring is that the electronegative nitrogen atom effectively stabilizes this negative charge through resonance, lowering the activation energy of this rate-determining step.[3][6]
-
Elimination & Re-aromatization: The leaving group is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the final ¹⁸F-labeled product.
This inherent reactivity makes nucleophilic heteroaromatic substitution a highly efficient method for producing radiotracers with the high specific activity required for PET imaging.[2]
Figure 1: The SNAr mechanism for ¹⁸F-fluorination of a pyridine ring.
General Protocol for ¹⁸F-Fluoropyridine Synthesis
This section outlines a robust, two-step protocol applicable to a wide range of pyridine-based precursors. The process begins with the activation of cyclotron-produced [¹⁸F]fluoride and culminates in the purification of the final radiotracer.
Materials and Equipment
-
Automated Synthesis Module: A commercially available or custom-built module (e.g., GE TRACERLab™, Scansys TracerMaker) is essential for radiation shielding and procedural consistency.[7][8]
-
Anion Exchange Cartridge: QMA Sep-Pak Light or similar, pre-activated with K₂CO₃ and rinsed with water.[7][9]
-
Reagents:
-
Precursor molecule with a suitable leaving group (e.g., 2-nitro- or 2-trimethylammonium-substituted pyridine derivative).
-
Kryptofix 2.2.2 (K₂₂₂).
-
Potassium Carbonate (K₂CO₃) or Tetraethylammonium Bicarbonate (TEAB).[9]
-
Anhydrous solvents (Acetonitrile, DMSO).
-
HPLC-grade solvents for purification.
-
-
Analytical & Preparative HPLC System: Equipped with a radioactivity detector.
-
Solid-Phase Extraction (SPE) Cartridges: For final product reformulation (e.g., C18 Sep-Pak).
Step-by-Step Methodology
Figure 2: General automated workflow for ¹⁸F-fluoropyridine synthesis.
Protocol Details:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA anion exchange cartridge to trap the [¹⁸F]F⁻.[9]
-
The trapped activity is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture.
-
Causality: K₂₂₂ is a cryptand that effectively chelates the potassium counter-ion (K⁺), leaving a highly reactive, "naked" fluoride anion that is essential for efficient nucleophilic attack.[10]
-
-
Azeotropic Drying:
-
The solvent is removed by heating under a stream of nitrogen or argon. Anhydrous acetonitrile is typically added and evaporated one or two more times to ensure the complete removal of water.
-
Causality: Water is a poor solvent for SNAr and can solvate the fluoride ion, drastically reducing its nucleophilicity. Rigorous drying is arguably the most critical step for achieving high radiochemical yields.[5][11]
-
-
Radiolabeling Reaction:
-
The dried [¹⁸F]F⁻/K₂₂₂ complex is reconstituted in a high-boiling point, anhydrous polar aprotic solvent like DMSO or DMF.
-
The precursor molecule (typically 1-5 mg), dissolved in the same solvent, is added to the reaction vessel.
-
The mixture is heated to a high temperature (typically 120-160°C) for 10-20 minutes.
-
Causality: High temperatures are required to overcome the activation energy of the reaction. Polar aprotic solvents (DMSO, DMF) are ideal as they solvate the cation (K⁺) but not the fluoride anion, preserving its high nucleophilicity.[7]
-
-
Purification and Reformulation:
-
After cooling, the reaction is quenched with water or HPLC mobile phase.
-
The crude mixture is injected onto a semi-preparative HPLC system to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other chemical impurities.
-
The collected product fraction (in mobile phase) is then trapped on a C18 SPE cartridge, washed with water to remove HPLC solvents, and finally eluted with a small volume of ethanol.
-
This ethanolic solution is diluted with sterile saline for injection to yield the final, formulated PET radiotracer.[12]
-
Application Showcase: Synthesis of an LRRK2 PET Radioligand
Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research.[7] The synthesis of an ¹⁸F-labeled pyrrolo-pyridine LRRK2 inhibitor provides a practical example of the principles described.
Figure 3: Radiosynthesis of an ¹⁸F-labeled LRRK2 PET tracer.
In this synthesis, a tosylate precursor is subjected to nucleophilic substitution with [¹⁸F]fluoride.[7] The tosylate group serves as an excellent leaving group, and the reaction is performed in DMSO at 120°C for 15 minutes, yielding the desired radiolabeled product.[7]
Quantitative Data & Troubleshooting
Successful radiolabeling is a balance of multiple parameters. The table below summarizes typical conditions and outcomes for fluoropyridine-based tracers, providing a baseline for development and troubleshooting.
| Parameter | Typical Value/Condition | Expert Insight & Causality |
| Precursor Amount | 2-10 mg | Using too little precursor can lead to low yields and very high (but difficult to measure) molar activity. Too much can complicate purification. |
| Reaction Solvent | Anhydrous DMSO, DMF | These solvents have high boiling points and effectively solvate the K⁺/K₂₂₂ complex without deactivating the [¹⁸F]F⁻ nucleophile. |
| Reaction Temp. | 110 - 160 °C | Temperature is critical. Below the optimal range, reaction rates are slow. Too high can lead to precursor degradation. |
| Reaction Time | 10 - 30 min | Sufficient time is needed for the reaction to proceed, but prolonged heating can degrade both the product and precursor. |
| Radiochemical Yield (RCY) | 5 - 50% (decay-corrected) | Low RCY is often traced back to residual water in the reaction vessel. Ensure rigorous azeotropic drying. |
| Molar Activity (Aₘ) | >50 GBq/µmol | High molar activity is crucial to avoid mass effects at the biological target. It is highly dependent on the amount of precursor and any "cold" fluoride contamination. |
Common Troubleshooting Scenarios:
-
Problem: Very low or no radiochemical yield.
-
Likely Cause: Presence of water.
-
Solution: Improve the azeotropic drying step. Check for leaks in the synthesis module. Ensure all reagents and solvents are strictly anhydrous.
-
-
Problem: Multiple radioactive peaks on HPLC chromatogram.
-
Likely Cause: Precursor or product degradation due to excessive heat or reaction time.
-
Solution: Optimize reaction temperature and time. A temperature or time gradient study can identify the ideal conditions.
-
-
Problem: Low Molar Activity.
-
Likely Cause: "Cold" (non-radioactive ¹⁹F) contamination from reagents or system components.
-
Solution: Use high-purity reagents. Thoroughly clean the synthesis module and HPLC lines between runs. Minimize the amount of precursor used.
-
Conclusion
The synthesis of PET agents based on the 2-fluoropyridine scaffold is a powerful and versatile strategy in modern radiopharmaceutical science. By understanding the underlying SNAr mechanism and meticulously controlling the reaction parameters—particularly the exclusion of water—researchers can reliably and efficiently produce high-quality radiotracers. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to harness this chemistry to create novel imaging tools for diagnosing and understanding human disease.
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Pees, A., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. Available at: [Link]
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Keijzer, K., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]
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Gao, M., et al. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. NIH. Available at: [Link]
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Tang, G., et al. (2017). Radiosynthesis and biological evaluation of N-(2-[18F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine as a PET tracer for oncologic imaging. PubMed. Available at: [Link]
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Varnäs, K., et al. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Müller, C., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2. PubMed Central. Available at: [Link]
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Dollé, F. (2006). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. PubMed. Available at: [Link]
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Salih, N. & El-Gamal, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Available at: [Link]
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Wilson, D., et al. (2020). Novel Tracers and Radionuclides in PET Imaging. PMC - NIH. Available at: [Link]
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Deng, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PMC - NIH. Available at: [Link]
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Wang, M., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. PubMed. Available at: [Link]
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Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]
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Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Available at: [Link]
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Chen, L., et al. (2018). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]
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Hooker, J. (2010). Modular Strategies for PET Imaging Agents. PMC - NIH. Available at: [Link]
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Li, Y., et al. (2021). Recent developments on PET radiotracers for TSPO and their applications in neuroimaging. ScienceDirect. Available at: [Link]
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Uddin, M., et al. (2020). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. PMC - PubMed Central. Available at: [Link]
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Saha, G. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
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Zlatar, T., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. Available at: [Link]
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Karki, S., et al. (2022). Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells. NIH. Available at: [Link]
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Chanda, N. & Fent, M. (2015). 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. PMC - NIH. Available at: [Link]
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Wagner, T., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. Available at: [Link]
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Shrestha, S., et al. (2018). PET neuroimaging studies of [18F]CABS13 in a double transgenic mouse model of Alzheimer's disease and non-human primates. PubMed Central. Available at: [Link]
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De Man, K., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. PMC - PubMed Central. Available at: [Link]
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Zhang, X. & Xiong, J. (2021). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. Frontiers. Available at: [Link]
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Yang, K., et al. (2022). Radiolabeling of Nanomaterials: Advantages and Challenges. PMC - NIH. Available at: [Link]
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Al-Zahrani, A., et al. (2025). Advances and Challenges in the Application of Radiolabeled Magnetic Nanoparticles for Cancer Theranostics. PubMed. Available at: [Link]
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Mitran, B., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. DiVA portal. Available at: [Link]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Fluoropyridin-4-ol
<
Abstract
This document provides a comprehensive guide to the experimental procedures for the nucleophilic aromatic substitution (SNAr) of 2-fluoropyridin-4-ol. As a key intermediate in the synthesis of pharmaceuticals and functional materials, the selective functionalization of 2-fluoropyridin-4-ol is of significant interest. This guide details reaction mechanisms, safety protocols, and step-by-step experimental procedures for the substitution of the 2-fluoro substituent with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. Troubleshooting tips and methods for reaction monitoring and product characterization are also discussed to provide researchers, scientists, and drug development professionals with a robust resource for their synthetic endeavors.
Introduction: The Strategic Importance of 2-Fluoropyridin-4-ol in Synthesis
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science.[1] The strategic placement of functional groups on this heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties. 2-Fluoropyridin-4-ol is a particularly valuable building block due to the presence of a highly activated fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr).[2] The electron-withdrawing nature of the pyridine nitrogen activates the C2 position, making the fluorine an excellent leaving group.[3] This reactivity, coupled with the 4-hydroxy group which can modulate solubility and provide a handle for further functionalization, makes 2-fluoropyridin-4-ol a versatile precursor for a diverse array of substituted pyridines.
The SNAr reaction of 2-fluoropyridines is a powerful tool for C-O, C-N, and C-S bond formation. Notably, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent.[4][5] This increased reactivity allows for milder reaction conditions, which is often crucial when working with complex and sensitive molecules.[4]
This application note will provide detailed protocols for the reaction of 2-fluoropyridin-4-ol with various nucleophiles, offering insights into the underlying mechanistic principles and practical considerations for successful synthesis.
General Reaction Mechanism
The nucleophilic aromatic substitution of 2-fluoropyridin-4-ol proceeds via a stepwise addition-elimination mechanism.[3] The key steps are outlined below:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the fluorine atom. This attack is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring.[2]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group.
The overall reaction is driven by the formation of a stable aromatic product. While many SNAr reactions are considered stepwise, recent studies suggest that some may proceed through a concerted or borderline mechanism, particularly with less-activated systems.[6][7] However, for the highly activated 2-fluoropyridine system, the stepwise mechanism is the generally accepted model.
Caption: General workflow of the SNAr reaction on 2-fluoropyridin-4-ol.
Safety Precautions and Handling
Working with fluoropyridines and the reagents used in these substitution reactions requires strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly.[8]
-
Body Protection: A lab coat is required. For larger scale reactions, consider impervious clothing or a chemical-resistant apron.[8]
Engineering Controls:
-
All manipulations should be performed in a well-ventilated fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling and Storage:
-
Avoid inhalation of vapors or mists.[8]
-
Keep away from sources of ignition as many organic solvents are flammable.[8][9]
-
Store 2-fluoropyridin-4-ol and other reagents in tightly closed containers in a cool, dry, and well-ventilated area.
Waste Disposal:
-
All chemical waste should be disposed of in designated hazardous waste containers according to institutional and local regulations.[10] Do not pour chemicals down the drain.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol for O-Arylation (Synthesis of 2-Alkoxypyridin-4-ols)
This protocol describes the reaction of 2-fluoropyridin-4-ol with an alcohol in the presence of a base to form the corresponding 2-alkoxypyridin-4-ol.
Materials:
-
2-Fluoropyridin-4-ol
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or the corresponding alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of the base (1.5 equivalents) in the chosen anhydrous solvent (0.4 M), add the alcohol (1.2 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to allow for the formation of the alkoxide.
-
Add 2-fluoropyridin-4-ol (1.0 equivalent) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alcohol. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 2-alkoxypyridin-4-ols.
General Protocol for N-Arylation (Synthesis of 2-(Amino)pyridin-4-ols)
This protocol details the reaction of 2-fluoropyridin-4-ol with a primary or secondary amine.
Materials:
-
2-Fluoropyridin-4-ol
-
Amine (primary or secondary)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (NEt₃))
-
Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-fluoropyridin-4-ol (1.0 equivalent) in the chosen solvent (0.3 M).
-
Add the amine (1.5 equivalents) and the base (2.0 equivalents).
-
Heat the mixture to a temperature between 80°C and reflux, and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 2-(amino)pyridin-4-ols.
General Protocol for S-Arylation (Synthesis of 2-(Alkylthio)pyridin-4-ols)
This protocol describes the reaction of 2-fluoropyridin-4-ol with a thiol to yield the corresponding 2-(alkylthio)pyridin-4-ol.
Materials:
-
2-Fluoropyridin-4-ol
-
Thiol
-
Base (e.g., potassium carbonate (K₂CO₃), sodium methoxide (NaOMe), or sodium hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of the base (1.5 equivalents) in the chosen solvent (0.5 M), add the thiol (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir for 15 minutes to generate the thiolate.
-
Add a solution of 2-fluoropyridin-4-ol (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 2-(alkylthio)pyridin-4-ols.
Summary of Reaction Conditions and Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Temperature | Common Issues | Troubleshooting |
| O-Nucleophiles | NaH, K₂CO₃, NaOMe | DMF, THF, Alcohol | Room Temp. to Reflux | Incomplete reaction | Use a stronger base (e.g., NaH), increase temperature, or use a more polar aprotic solvent like DMF. |
| N-Nucleophiles | K₂CO₃, Cs₂CO₃, NEt₃ | MeCN, DMF, DMSO | 80°C to Reflux | Low yield, side products | Use a stronger, non-nucleophilic base (e.g., DBU), screen different solvents, or consider microwave heating to reduce reaction times. |
| S-Nucleophiles | K₂CO₃, NaOMe, NaH | DMF, MeCN, Methanol | Room Temperature | Oxidation of thiol | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly distilled solvents. |
Conclusion
The nucleophilic aromatic substitution of 2-fluoropyridin-4-ol is a robust and versatile method for the synthesis of a wide range of substituted pyridine derivatives. The high reactivity of the 2-fluoro substituent allows for the use of a diverse array of nucleophiles under relatively mild conditions. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can effectively utilize this valuable building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
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Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of chemical research, 47(5), 1582–1594. [Link]
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ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on.... Retrieved from [Link]
-
MDPI. (n.d.). Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. Retrieved from [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Sigman, M. S., & Cheong, P. H.-Y. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 12(1), 21-27. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Retrieved from [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (2005). Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
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Application Notes & Protocols for the Large-Scale and Process Chemistry of 2-Fluoropyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis and process chemistry of 2-Fluoropyridin-4-ol. It delves into the fundamental physicochemical properties, outlines a robust and scalable synthetic route, and offers detailed experimental protocols. The guide emphasizes the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in manufacturing this valuable heterocyclic building block.
Introduction and Physicochemical Context
2-Fluoropyridin-4-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The strategic placement of a fluorine atom and a hydroxyl group on the pyridine scaffold offers unique electronic properties and hydrogen bonding capabilities. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of parent drug molecules, while the hydroxyl group provides a reactive handle for further chemical elaboration.[1]
However, the synthesis and scale-up of 2-Fluoropyridin-4-ol are non-trivial, primarily due to the compound's inherent tautomeric nature and the hazardous reagents often employed in fluorination and diazotization reactions. This guide aims to provide a scientifically grounded and practical framework for its production.
Tautomerism: A Critical Consideration
A foundational concept in the chemistry of hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. 2-Fluoropyridin-4-ol is in equilibrium with its keto tautomer, 2-Fluoro-1H-pyridin-4-one. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature.[2][3][4] In most polar solvents, the pyridone form is significantly favored.[5][6] This behavior is critical as it dictates the compound's reactivity, solubility, and analytical signature. Process development must account for the presence of both tautomers.
Caption: Tautomeric equilibrium of 2-Fluoropyridin-4-ol.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₄FNO | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Analogous to 2-Fluoropyridine-4-methanol[7] |
| IUPAC Name | 2-Fluoropyridin-4-ol | - |
| Synonyms | 2-Fluoro-4-hydroxypyridine | - |
Recommended Synthetic Pathway for Scalable Production
Several synthetic routes to fluoropyridines exist, including direct C-H fluorination and Balz-Schiemann reactions.[8][9] For large-scale production, a robust, multi-step synthesis originating from readily available and cost-effective starting materials is paramount. The following pathway is recommended due to the reliability of each transformation and the availability of process data for analogous reactions. The route proceeds from 2-Amino-4-chloropyridine, a commercially available starting material.[10]
Caption: Recommended workflow for the synthesis of 2-Fluoropyridin-4-ol.
Process Chemistry and Scale-Up Analysis
Successful scale-up requires a deep understanding of the reaction mechanisms, kinetics, and thermodynamics of each step.[11][12]
Step 1: Halogen Exchange (Cl to F) Synthesis of 2-Amino-4-fluoropyridine
This transformation is a nucleophilic aromatic substitution (SNAr). The electron-donating amino group at the 2-position and the ring nitrogen activate the 4-position for nucleophilic attack.
-
Rationale for Reagent and Solvent Selection :
-
Fluoride Source : Sodium fluoride (NaF) is a cost-effective and common fluoride source for Halex reactions. Spray-dried NaF is often preferred on a large scale for its high surface area and reactivity.
-
Solvent : A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reagents and facilitate the substitution at elevated temperatures.[13]
-
-
Process & Safety Considerations :
-
Temperature Control : The reaction is typically run at high temperatures (e.g., 140 °C) to achieve a reasonable reaction rate.[13] Precise temperature control is crucial to prevent side reactions and decomposition of the solvent or product.
-
Moisture Control : The reaction should be conducted under anhydrous conditions, as water can compete with fluoride as a nucleophile and reduce yield.
-
Work-up : The work-up involves removing the high-boiling solvent, often by vacuum distillation, followed by extraction. On a large scale, managing the DMF waste stream is a key environmental consideration. Recrystallization from a suitable solvent like ethanol is an effective purification method.[13]
-
Step 2: Diazotization and Hydrolysis for Synthesis of 2-Fluoropyridin-4-ol
This step involves converting the amino group of 2-Amino-4-fluoropyridine into a diazonium salt, which is then displaced by a hydroxyl group upon heating in water.
-
Rationale for Reagent Selection :
-
Diazotizing Agent : Sodium nitrite (NaNO₂) is the standard industrial reagent for generating nitrous acid in situ in the presence of a strong acid.
-
Acid : Sulfuric acid is a common choice, providing the necessary acidic environment for the formation of the nitrosonium ion (NO⁺), the active electrophile.
-
-
Process & Safety Considerations :
-
Critical Temperature Control : Diazotization is highly exothermic. The reaction must be maintained at low temperatures (0–5 °C) to prevent the accumulation and uncontrolled decomposition of the diazonium salt, which can be explosive.[8] The addition of NaNO₂ must be slow and carefully monitored.
-
Off-Gassing : The decomposition of the diazonium salt releases nitrogen gas. The reactor must be adequately vented to handle the gas evolution, especially during the heating phase.
-
Quenching : Any residual nitrous acid must be safely quenched at the end of the reaction, typically with sulfamic acid or urea, before raising the temperature.
-
Hydrolysis : The subsequent hydrolysis step involves carefully heating the aqueous solution of the diazonium salt. The rate of heating should be controlled to manage the rate of N₂ evolution.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals in a laboratory or plant setting equipped with appropriate safety measures. All operations should be performed in a well-ventilated fume hood or an appropriate process vessel.[14][15][16]
Protocol 4.1: Large-Scale Synthesis of 2-Amino-4-fluoropyridine
-
Equipment : Jacketed glass reactor with overhead stirring, condenser, thermocouple, and nitrogen inlet.
-
Procedure :
-
Charge the reactor with N,N-Dimethylformamide (DMF, 3.5 L per kg of starting material).
-
Add 2-Amino-4-chloropyridine (1.0 eq).
-
Add spray-dried Sodium Fluoride (NaF, 2.0-2.5 eq).
-
Inert the reactor with nitrogen and begin agitation.
-
Heat the mixture to 140 °C and hold for 5-8 hours. Monitor the reaction progress by HPLC.[13]
-
Once the reaction is complete, cool the mixture to 80 °C.
-
Remove DMF by vacuum distillation.
-
Cool the residue and add Dichloromethane (DCM) and saturated brine. Agitate to dissolve the residue.
-
Separate the organic phase. Extract the aqueous phase with DCM.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol to afford 2-Amino-4-fluoropyridine as a white solid (Typical Yield: ~90%).[13]
-
Protocol 4.2: Synthesis of 2-Fluoropyridin-4-ol
-
Equipment : Jacketed reactor with overhead stirring, thermocouple, and a controlled-rate addition funnel.
-
Procedure :
-
Charge the reactor with water and cool to 0 °C.
-
Slowly add concentrated Sulfuric Acid (H₂SO₄, 3.0 eq), maintaining the temperature below 10 °C.
-
Add 2-Amino-4-fluoropyridine (1.0 eq) portion-wise, keeping the temperature between 0-5 °C.
-
Prepare a solution of Sodium Nitrite (NaNO₂, 1.1 eq) in water.
-
Add the NaNO₂ solution dropwise to the reaction mixture via the addition funnel over 2-3 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional hour at 0-5 °C.
-
Slowly heat the reaction mixture to 60-70 °C. Vigorous off-gassing (N₂) will occur. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 2-Fluoropyridin-4-ol.
-
Analytical Quality Control
Rigorous analytical control is essential to ensure the purity and identity of the final product.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹⁹F NMR, ¹³C NMR |
| Purity (Assay) | ≥ 98.0% | HPLC[17] |
| Residual Solvents | As per ICH guidelines | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
HPLC Method Outline
-
Column : C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase : Isocratic or gradient elution using a buffered mixture of water and acetonitrile.
-
Buffer : 0.1% Formic acid or 0.05% Sulfuric acid in water.[17]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm and 280 nm.
-
Injection Volume : 5-10 µL.
Conclusion
The large-scale synthesis of 2-Fluoropyridin-4-ol is a challenging yet achievable process. The recommended synthetic route offers a scalable and robust platform, leveraging well-understood chemical transformations. The keys to successful and safe scale-up are a thorough understanding of the tautomeric nature of the product, stringent control over the highly exothermic diazotization step, and a well-defined purification and analytical strategy. By adhering to the principles and protocols outlined in this guide, drug development professionals can confidently produce this critical building block for their research and manufacturing campaigns.
References
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Capot Chemical. (2014). material safety data sheet: 4-Amino-2-fluoropyridine. Retrieved from [Link]
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Shanghai Lingkai Pharmaceutical Technology Co., Ltd. (2018). Preparation method of 2-amino-4-fluoropyridine. CN108440402A. Retrieved from [Link]
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Kovela, S., et al. (2019). Synthesis of 2-Amino-4-fluoropyridine-C-nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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NISHIYAMA, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). C-H FLUORINATION OF HETEROARENES. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Furuya, T., et al. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 133(40), 16044-16047. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3854-3857. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
-
Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(21), 5630-5634. Retrieved from [Link]
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Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. Retrieved from [Link]
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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Geske, J., et al. (2019). Scale-Up of pharmaceutical Hot-Melt-Extrusion: Process optimization and transfer. European Journal of Pharmaceutics and Biopharmaceutics, 142, 334-343. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13535-13542. Retrieved from [Link]
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Britton, J., et al. (2021). Combining Radial and Continuous Flow Synthesis to Optimize and Scale-up the Production of Medicines. Reaction Chemistry & Engineering, 6(2), 235-241. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
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Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 841-852. Retrieved from [Link]
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Ghislieri, D., et al. (2017). Assessing the impact of deviations in optimized multistep flow synthesis on the scale-up. Reaction Chemistry & Engineering, 2(1), 7-13. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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Hone, C. A., et al. (2020). Supporting Information for Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
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Application Note: Analytical Methods for the Quantification of 2-Fluoropyridin-4-ol
Introduction
2-Fluoropyridin-4-ol is a fluorinated pyridine derivative of increasing importance in pharmaceutical and agrochemical synthesis. Its unique electronic properties, conferred by the fluorine atom and hydroxyl group, make it a valuable building block for creating complex, biologically active molecules. Accurate and precise quantification of this intermediate is paramount for ensuring reaction efficiency, monitoring purity, and maintaining the quality of final products.
This application note provides a comprehensive guide for the quantitative analysis of 2-Fluoropyridin-4-ol. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method suitable for most quality control and research applications. Additionally, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method is described for confirmation and for analyses where volatility is a key consideration. All protocols are designed with scientific integrity and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5]
Philosophy of Method Selection
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, or specificity). 2-Fluoropyridin-4-ol is a polar, non-volatile compound with a distinct UV chromophore, making Reversed-Phase HPLC the method of choice. GC-MS serves as an excellent alternative for orthogonal verification or for identifying volatile impurities.
Caption: Decision workflow for selecting the appropriate analytical method.
Primary Method: Reversed-Phase HPLC with UV Detection
This robust and reliable RP-HPLC method is designed for the accurate quantification of 2-Fluoropyridin-4-ol in various sample matrices.
Principle
Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Polar compounds like 2-Fluoropyridin-4-ol will have lower retention times than non-polar compounds. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a certified reference standard.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or 18.2 MΩ·cm), and Phosphoric Acid (analytical grade).
-
Reference Standard: 2-Fluoropyridin-4-ol, purity >99%.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use.
Step 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Fluoropyridin-4-ol reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Perform serial dilutions of the Stock Solution with the diluent to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh a sample containing an expected amount of 2-Fluoropyridin-4-ol to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Transfer to a suitable volumetric flask. Add diluent to approximately 70% of the volume.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Proper sample preparation is critical for accurate and reproducible results.[6][7]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient | 5% B to 70% B over 10 min, hold for 2 min, return to 5% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Pyridine UV absorbance maximum)[8][9] |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. Inject the 25 µg/mL working standard six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for orthogonal confirmation of the primary HPLC method or for the simultaneous analysis of volatile or semi-volatile impurities. Due to the polarity of 2-Fluoropyridin-4-ol, derivatization may be required to improve peak shape and thermal stability, though direct injection should be attempted first.
Principle
GC separates volatile compounds in the gas phase. The sample is vaporized in an injector and separated on a capillary column. The mass spectrometer fragments the eluting compounds and separates the ions by their mass-to-charge ratio, providing high selectivity and structural information. Quantification can be performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Prepare stock, standard, and sample solutions in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Derivatization (If Necessary): If poor peak shape or thermal degradation is observed, a silylation reaction can be performed. To a dried aliquot of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes to convert the hydroxyl group to a less polar trimethylsilyl ether.[10]
GC-MS Parameters
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 40-300) for identification; SIM mode for quantification (select 3-4 characteristic ions) |
Method Validation Protocol (per ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3][4] The primary HPLC method should be fully validated according to the following workflow.
Caption: Workflow for analytical method validation based on ICH guidelines.
Validation Procedures & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (matrix without analyte), and a standard solution. Ensure no interfering peaks are present at the retention time of 2-Fluoropyridin-4-ol. | Peak purity should pass if using a DAD. No significant peaks at the analyte's retention time in blank/placebo. |
| Linearity | Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.998. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.[3] | For assay: 80-120% of the test concentration. For impurities: from LOQ to 120% of the specification. |
| Accuracy | Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | % RSD ≤ 2.0% for repeatability. Results from intermediate precision should be statistically comparable. |
| LOQ / LOD | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD). Verify the precision of the LOQ with six replicate injections. | % RSD at LOQ should be ≤ 10.0%. |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units) and assess the impact on system suitability and results. | System suitability criteria must be met under all varied conditions. |
Conclusion
This application note provides detailed, robust, and validated protocols for the quantification of 2-Fluoropyridin-4-ol. The primary RP-HPLC method is suitable for routine quality control and research, offering excellent accuracy and precision. The orthogonal GC-MS method provides a reliable alternative for confirmatory analysis. Adherence to these protocols and the principles of method validation outlined will ensure the generation of high-quality, defensible analytical data.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
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Pharmalex. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
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PubMed. (2008, December 7). Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. Retrieved from [Link]
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Cefas. (2022, November 26). Development of a quantitative method for the analysis of pyridine in biota and sediment samples. Retrieved from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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Reddit. (2021, October 21). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Retrieved from [Link]
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ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Probing Acid Sites in Solid Catalysts with Pyridine UV-Vis Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
ResearchGate. (2024, July 5). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Retrieved from [Link]
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National Institutes of Health (NIH). (2023, April 29). Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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The Science of Crystal Formation: From Supersaturation to Stable Lattices
An Application Guide to the Crystallization of 2-Fluoropyridin-4-ol and its Derivatives
For researchers and professionals in drug development, obtaining high-quality crystalline forms of Active Pharmaceutical Ingredients (APIs) is a critical step. Crystallization is a fundamental process for purification and for controlling the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability.[1] This guide provides a detailed overview of the principles and techniques for the crystallization of 2-Fluoropyridin-4-ol and its derivatives, a class of compounds of significant interest in medicinal chemistry.
The unique molecular structure of 2-Fluoropyridin-4-ol—featuring a polar pyridinol core, a strongly electronegative fluorine atom, and a hydroxyl group capable of hydrogen bonding—presents specific challenges and opportunities in developing a successful crystallization strategy.[2] This document offers both foundational knowledge and actionable protocols to navigate these complexities.
Crystallization is the transition from a disordered state (solution, melt, or vapor) to a highly ordered solid state.[1] This process is driven by supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. The journey from a clear solution to well-defined crystals occurs in two primary stages:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is the kinetically most challenging step and can be influenced by factors like dust, scratches on glassware, or the presence of seed crystals.[3]
-
Crystal Growth: The subsequent, systematic addition of molecules from the supersaturated solution onto the existing nuclei, leading to the formation of larger, macroscopic crystals.[1]
The ultimate goal is to control the rate of these processes to favor the growth of a few large, high-quality crystals over the rapid precipitation of many small, imperfect ones.[4]
Foundational Crystallization Techniques
Several solution-based methods can be employed to achieve the supersaturation required for crystallization. The choice of technique depends on the compound's solubility, stability, and the quantity of material available.
Slow Evaporation
This is often the simplest and most widely used method, particularly for compounds that are stable at ambient temperatures.[3] The principle lies in gradually increasing the solute concentration by allowing the solvent to evaporate slowly, eventually pushing the solution into a supersaturated state from which crystals can form.[3][5][6]
Slow Cooling (Cooling Crystallization)
This technique is ideal for compounds whose solubility is highly dependent on temperature.[1] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.
For thermally sensitive compounds, it is crucial to balance the need for slow cooling to promote crystal growth against the risk of degradation at elevated temperatures.[7][8]
Vapor Diffusion
Vapor diffusion is a gentle and highly effective method, especially when working with small quantities of material (milligrams).[9][10] The compound is dissolved in a "good" solvent, and this solution is placed in a small, open vial. This inner vial is then sealed inside a larger container (a "reservoir") that contains a volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the inner vial, gradually reducing the compound's solubility and inducing crystallization.[10][11]
Protocols and Experimental Design
Success in crystallization hinges on methodical experimental design and optimization. The following sections provide step-by-step protocols and key considerations.
Critical First Step: Solvent Selection
The choice of solvent is the most critical factor in a crystallization experiment.[3] An ideal solvent should dissolve the compound moderately or well at high temperatures but poorly at low temperatures.[12][13] For 2-Fluoropyridin-4-ol and its derivatives, which are polar molecules, screening should begin with polar solvents.
| Solvent Category | Examples | Rationale & Considerations for 2-Fluoropyridin-4-ol |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the hydroxyl and pyridine nitrogen. Solubility is likely to be high; may require an anti-solvent or significant cooling.[14][15] |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Ethyl Acetate | Can accept hydrogen bonds and interact via dipole-dipole forces. Often provide a good balance of solubility for achieving supersaturation upon cooling or evaporation.[16] |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Likely to be poor solvents. Primarily useful as anti-solvents in vapor diffusion or solvent layering techniques to reduce the polarity of a solvent system.[17] |
| Solvent Mixtures | Ethanol/Water, Acetone/Hexane, DCM/Methanol | Allows for fine-tuning of the solvent's solvating power to achieve ideal solubility characteristics for controlled crystal growth.[17][18] |
Protocol for Solvent Screening:
-
Place a small amount (2-5 mg) of the compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily in a few drops, the solvent is too good for slow cooling but may be suitable for vapor diffusion or slow evaporation.
-
If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, the solvent is a good candidate for slow cooling.
-
If the compound remains insoluble even when hot, it is a poor solvent but may be an effective anti-solvent.
General Crystallization Protocol (Slow Cooling)
This protocol serves as a general starting point and should be optimized based on solvent screening results.
-
Purity Check: Ensure the starting material is of high purity (>90%). Impurities can significantly inhibit crystal formation.[3][12]
-
Dissolution: Place the compound (e.g., 50 mg) in a clean Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[19]
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container (like a Dewar filled with warm water or a beaker wrapped in glass wool).[18]
-
Inducing Crystallization (If Needed): If no crystals form upon cooling, try scratching the inner surface of the flask with a glass rod below the solvent line or adding a single seed crystal of the compound.[4]
-
Maturation: Once crystals appear, allow the flask to stand undisturbed for several hours to a day to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.[13]
-
Drying: Dry the crystals under vacuum.
Troubleshooting Common Crystallization Problems
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent or compound is too soluble).[4][12] Nucleation is inhibited. | Boil off some solvent to increase the concentration and re-cool.[4] Try a different solvent or solvent mixture. Add a seed crystal or scratch the flask. Place in a colder environment (refrigerator/freezer). |
| "Oiling Out" | The compound's solubility limit is exceeded at a temperature above its melting point, or the solution cools too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[4] Change to a lower-boiling point solvent. |
| Rapid Precipitation/Microcrystals | The solution is too concentrated or cools too rapidly, leading to excessive nucleation.[4] | Reheat to redissolve the solid, add more solvent to make the solution less concentrated, and ensure a very slow cooling rate.[4] |
| Poor Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4] | Concentrate the mother liquor (filtrate) by evaporation and cool again to obtain a second crop of crystals. Ensure the minimum amount of hot solvent is used initially. |
Advanced Strategies for 2-Fluoropyridin-4-ol Derivatives
-
pH Modification: The pyridine nitrogen is basic. Adjusting the pH of the crystallization medium can alter the protonation state of the molecule, thereby changing its solubility and intermolecular interactions, which can be leveraged to promote crystallization.[9]
-
Co-crystallization: If the target molecule proves difficult to crystallize on its own, forming a co-crystal with a benign "co-former" can be a powerful strategy.[1] For 2-Fluoropyridin-4-ol, which has strong hydrogen bond donor (OH) and acceptor (N, O) sites, co-formers like dicarboxylic acids could form robust, stable crystalline lattices.[20][21]
Conclusion
The crystallization of 2-Fluoropyridin-4-ol and its derivatives is a multifactorial process that requires a systematic and logical approach. By understanding the core principles of nucleation and crystal growth and by methodically screening solvents and techniques, researchers can develop robust protocols to obtain high-quality crystalline material. The methods outlined in this guide—from slow cooling and evaporation to vapor diffusion—provide a strong foundation for tackling the specific challenges posed by these valuable pharmaceutical building blocks.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]
-
AIChE. (n.d.). (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE Proceedings. Retrieved from [Link]
-
ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design. Retrieved from [Link]
-
ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. Retrieved from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
-
MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [https://www.unifr.ch/chem/files/docs/ crystallography-crystallization-guide.pdf]([Link] crystallography-crystallization-guide.pdf)
-
ACS Publications. (2015, January 12). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Retrieved from [Link]
-
Unknown. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
ResearchGate. (2024, August). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. Retrieved from [Link]
-
PMC. (2021, September 1). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
-
MIT. (n.d.). Growing Crystals. Retrieved from [Link]
-
Unknown. (2007, August 21). Crystal Growing Guide. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 3 * Crystallization 21. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]
-
PubMed. (2023, May 26). Synthesis and crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate. Retrieved from [Link]
-
NIH. (n.d.). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
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Functionalization of the pyridine ring in 2-Fluoropyridin-4-ol
An Application Guide to the Strategic Functionalization of 2-Fluoropyridin-4-ol
Authored by: Gemini, Senior Application Scientist
Abstract
2-Fluoropyridin-4-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom at the C2 position and the electron-donating hydroxyl group at the C4 position, offer a rich landscape for selective chemical modifications. This guide provides an in-depth exploration of the reactivity of the 2-fluoropyridin-4-ol scaffold. We present a series of validated protocols for key transformations, including nucleophilic aromatic substitution (SNAr), O-functionalization, and palladium-catalyzed cross-coupling reactions. The underlying principles governing regioselectivity and reactivity are discussed to empower researchers to rationally design synthetic routes toward complex, functionalized pyridine derivatives.
The Strategic Value of the 2-Fluoropyridin-4-ol Scaffold
The pyridine ring is a privileged scaffold, frequently found in pharmaceuticals and biologically active compounds.[1] The introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The 2-Fluoropyridin-4-ol scaffold combines these features with a strategically placed hydroxyl group, which serves as a versatile handle for subsequent chemical elaboration.
The primary challenge and opportunity in utilizing this molecule lie in controlling the regioselectivity of reactions on the pyridine ring. The molecule possesses two key reactive sites for ring functionalization:
-
The C2-Position: Activated by the pyridine nitrogen and the highly electronegative fluorine atom, this position is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr).
-
The C4-Position: While the hydroxyl group itself is a poor leaving group, its conversion to a sulfonate ester (e.g., triflate) transforms the C4 position into an excellent electrophilic site for cross-coupling reactions.
-
The C3 and C5 Positions: These positions are less reactive and typically require harsher conditions for electrophilic aromatic substitution, a reaction generally disfavored on the electron-deficient pyridine ring.
This guide will focus on protocols that leverage the inherent reactivity of the C2 and C4 positions to achieve predictable and high-yielding transformations.
Reactivity Profile and Mechanistic Considerations
The functionalization of 2-fluoropyridin-4-ol is governed by the electronic landscape of the pyridine ring. The nitrogen atom acts as a powerful electron-withdrawing group, making the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2]
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the C2 position is the most labile group for substitution. Its high electronegativity strongly polarizes the C-F bond, and the adjacent nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the C-F bond in this context.[3][4] This makes the displacement of fluoride with a wide range of nucleophiles (amines, alkoxides, thiolates) a highly efficient and preferred transformation.
Figure 1: General mechanism for SNAr at the C2 position.
Functionalization at the C4-Position via O-Activation
The hydroxyl group at C4 is a strong electron-donating group by resonance but is not a suitable leaving group for cross-coupling. To activate this position, the hydroxyl group is typically converted into a trifluoromethanesulfonate (triflate, OTf) or a nonaflate. These are excellent leaving groups, transforming the C4 carbon into a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This two-step strategy provides a powerful method for introducing carbon-carbon and carbon-heteroatom bonds at a position complementary to the SNAr site.
Figure 2: A two-step workflow to functionalize the C4 position.
Detailed Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: SNAr Amination at the C2-Position with Morpholine
This protocol details the displacement of the C2-fluorine with a secondary amine, a common transformation in drug discovery.
Objective: To synthesize 4-(4-hydroxypyridin-2-yl)morpholine.
Materials:
-
2-Fluoropyridin-4-ol (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-Fluoropyridin-4-ol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (to make a 0.5 M solution).
-
Add morpholine (1.5 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion.
-
Monitoring & Characterization: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Two-Step C4-Arylation via Suzuki-Miyaura Coupling
This protocol demonstrates the functionalization of the C4-position by first converting the hydroxyl to a triflate, followed by a Suzuki coupling.
Part A: O-Triflation
Objective: To synthesize 2-fluoropyridin-4-yl trifluoromethanesulfonate.
Materials:
-
2-Fluoropyridin-4-ol (1.0 eq)
-
Triflic Anhydride (Tf₂O) (1.2 eq)
-
Pyridine, anhydrous (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 2-Fluoropyridin-4-ol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Add anhydrous pyridine (3.0 eq) to the solution.
-
Slowly add triflic anhydride (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C. Causality Note: This reaction is highly exothermic. Slow addition at 0 °C is critical to control the reaction rate and prevent side reactions. Pyridine acts as a base to neutralize the triflic acid generated.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-fluoro-4-(phenyl)pyridine.
Materials:
-
Crude 2-fluoropyridin-4-yl trifluoromethanesulfonate (from Part A, 1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M)
-
1,4-Dioxane
Procedure:
-
To an oven-dried flask, add the crude triflate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane, followed by the degassed 2 M aqueous K₂CO₃ solution. Causality Note: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
-
Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and HRMS.
Summary of Functionalization Strategies
The following table summarizes the primary strategies for functionalizing the 2-fluoropyridin-4-ol core, highlighting the targeted position and the key reagents involved.
| Target Position | Reaction Type | Key Reagents/Catalyst | Typical Nucleophile/Electrophile | Expected Outcome |
| C2 | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaH) | Amines, Alkoxides, Thiolates | C2-N, C2-O, or C2-S bond formation |
| C4 | Suzuki-Miyaura Coupling | 1. Tf₂O, Base2. Pd Catalyst (e.g., Pd(dppf)Cl₂), Base | Aryl/Heteroaryl Boronic Acids | C4-Aryl bond formation |
| C4 | Buchwald-Hartwig Amination | 1. Tf₂O, Base2. Pd Catalyst, Ligand, Base | Primary/Secondary Amines | C4-N bond formation |
| C4 | Sonogashira Coupling | 1. Tf₂O, Base2. Pd Catalyst, Cu(I) salt, Base | Terminal Alkynes | C4-Alkynyl bond formation |
| O-H | O-Alkylation / O-Acylation | Alkyl Halide/Acyl Chloride, Base | Electrophiles | Ether or Ester formation |
Conclusion
2-Fluoropyridin-4-ol represents a powerful and versatile platform for the synthesis of highly functionalized pyridine derivatives. By understanding the intrinsic reactivity of the scaffold, researchers can selectively target specific positions on the ring. The high reactivity of the C2-fluoride towards SNAr provides a direct route to a wide array of analogs, while a straightforward O-activation strategy unlocks the C4-position for a suite of robust palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide are intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and beyond.
References
-
Douglas, C. J., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Online] Available at: [Link]
-
Schlosser, M., et al. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. European Journal of Organic Chemistry. [Online] Available at: [Link]
-
Schlosser, M., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online] Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoropyridin-4-ol
Welcome to the technical support center for the synthesis of 2-Fluoropyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging synthesis. 2-Fluoropyridin-4-ol and its tautomer, 2-fluoro-1H-pyridin-4-one, are valuable building blocks, but their synthesis is often plagued by issues of low yield, poor regioselectivity, and difficult purification. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Understanding the Core Challenge: Tautomerism and Reactivity
A foundational concept in this synthesis is the tautomeric equilibrium between 2-fluoropyridin-4-ol and 2-fluoro-1H-pyridin-4-one. This equilibrium influences the molecule's aromaticity, nucleophilicity, and the directing effects of its substituents, which are critical factors in any synthetic strategy. The pyridin-4-one form is often the major tautomer and its electron distribution significantly impacts the feasibility and outcome of various fluorination methods.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 2-chloro-4-hydroxypyridine with a fluoride source, but I'm recovering mostly starting material. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Leaving Group Activation: The chloro group at the 2-position of a pyridine ring is a good leaving group, but the reaction requires significant activation. The hydroxyl group at C4 is an electron-donating group, which can deactivate the ring towards nucleophilic attack.
-
Solution 1 (Increase Temperature): SNAr reactions, particularly halide exchange (Halex) reactions, often require high temperatures (150-220 °C) to proceed efficiently.[1] Ensure your solvent (e.g., DMSO, sulfolane) is stable at the target temperature.
-
Solution 2 (Fluoride Source & Phase Transfer): The choice and solubility of your fluoride source are paramount. Anhydrous potassium fluoride (KF) is common, but its reactivity can be enhanced. Use spray-dried KF and a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide to increase the concentration of "naked" fluoride anion in the organic solvent.[1]
-
-
Inactivated Fluoride Source: Water can hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry your fluoride salt (e.g., KF) in a vacuum oven before use.
-
Issue 2: Incorrect Regioselectivity - Formation of 3-Fluoro or 3,5-Difluoro Isomers
Question: I am trying to directly fluorinate 4-hydroxypyridine (or pyridin-4-one) using an electrophilic fluorinating agent like Selectfluor, but I'm isolating the 3-fluoro isomer, not the desired 2-fluoro product. Why is this happening?
Potential Causes & Solutions:
-
Directing Effects of Substituents: This is the most common cause of incorrect regioselectivity. The pyridin-4-one tautomer is an electron-rich system. The amide-like nitrogen and the enone system direct electrophilic attack to the C3 and C5 positions. A study on the fluorination of pyridin-2(1H)-ones with Selectfluor demonstrated that fluorination occurs preferentially at the C3 and C5 positions.[2][3] The same principle applies to the pyridin-4-one system.
-
Solution (Change Your Strategy): Direct electrophilic fluorination of the pyridin-4-one core is not a viable route to the 2-fluoro isomer. You must use a strategy that pre-installs a leaving group at the 2-position, such as those outlined in the experimental section below.
-
Synthetic Strategies Workflow
The choice of synthetic route is the most critical decision for achieving a high yield of 2-Fluoropyridin-4-ol. The following diagram outlines the primary validated pathways.
Caption: Key synthetic routes to 2-Fluoropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Is the Balz-Schiemann reaction a good choice for this synthesis? The Balz-Schiemann reaction, starting from 2-amino-4-hydroxypyridine, is a classic and viable method.[4] However, it involves the generation of potentially explosive diazonium salt intermediates and often requires the use of hazardous reagents like HBF₄ or anhydrous HF.[4][5] While effective, modern safety standards often favor alternative routes like nucleophilic substitution when possible. Yields can also be variable and optimization is often required.[6]
Q2: Can I use a milder electrophilic fluorinating agent, like N-Fluorobenzenesulfonimide (NFSI)? While NFSI is a useful reagent, its effectiveness is highly substrate-dependent. In studies on similar systems like 2-aminopyridines, NFSI was found to be ineffective where Selectfluor worked.[2] For the electron-rich pyridin-4-one system, it is unlikely to provide the desired regioselectivity or reactivity for the 2-position.
Q3: My final product seems unstable during workup and purification. What can I do? Some fluoropyridines are known to be unstable, potentially leading to the formation of gummy, polymeric materials, especially during neutralization or in the presence of water.[5]
-
Minimize Water Contact: Perform extractions quickly and ensure the organic layer is thoroughly dried with a strong drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
-
Avoid Strong Bases: During workup, use a mild base like sodium bicarbonate for neutralization and avoid strong bases like NaOH if possible.
-
Purification Method: Column chromatography on silica gel is standard. If the compound is unstable on silica, consider alternative purification methods like distillation under reduced pressure or crystallization if the product is a solid.
Q4: What is the best fluorinating agent for the SNAr (Halex) reaction? A combination of factors determines the "best" agent.
-
Potassium Fluoride (KF): Most common, cost-effective, but requires high temperatures and often a phase-transfer catalyst.
-
Cesium Fluoride (CsF): More reactive than KF due to its higher solubility in organic solvents, potentially allowing for lower reaction temperatures, but it is more expensive.
-
Tetrabutylammonium Fluoride (TBAF): Highly reactive but must be used in its anhydrous form, as the commercial solutions contain water which inhibits the reaction. Preparing anhydrous TBAF can be challenging.
Optimized Experimental Protocols
The following protocols are provided as a starting point for laboratory synthesis. All procedures should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis via Nucleophilic Substitution of 2-Chloro-4-hydroxypyridine
This method is often preferred for its operational simplicity and avoidance of hazardous diazonium intermediates.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-hydroxypyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry (approx. 0.5 M concentration).
-
Reaction: Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere. The high temperature is crucial for driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Fluoride Source | Spray-dried KF | High surface area improves reactivity.[1] |
| Catalyst | 18-crown-6 | Sequesters K⁺ ion, liberating a more nucleophilic "naked" fluoride. |
| Solvent | Anhydrous DMSO | High boiling point and ability to dissolve fluoride salts. |
| Temperature | 180-200 °C | Necessary to overcome the activation energy for SNAr.[1] |
Protocol 2: Synthesis via Electrophilic Fluorination of 2-Amino-4-substituted Pyridines (for Analogs)
While not a direct route to 2-Fluoropyridin-4-ol, this protocol from Zhou et al. is invaluable for synthesizing related structures and highlights key principles of fluorinating activated pyridines.[2] This method typically yields 3-fluoro or 5-fluoro isomers.
Step-by-Step Methodology:
-
Setup: In a flask, dissolve the starting 2-aminopyridine derivative (e.g., 2-amino-4-phenylpyridine, 1.2 eq) in a 1:1 mixture of chloroform and water.
-
Reagent Addition: Add Selectfluor (1.0 eq) to the biphasic mixture.
-
Reaction: Stir the reaction vigorously at 15 °C. The use of a biphasic system with water improves the solubility and reactivity of Selectfluor.[2][7]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Separate the organic layer. Extract the aqueous layer with chloroform.
-
Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
| Parameter | Recommended Condition | Rationale |
| Fluorinating Agent | Selectfluor | A stable, crystalline, electrophilic fluorine source.[8] |
| Solvent System | CHCl₃ / H₂O (1:1) | Biphasic system enhances the solubility and effectiveness of Selectfluor.[2] |
| Temperature | 15 °C | Mild conditions prevent degradation and side reactions.[2] |
| Stoichiometry | Excess of Pyridine | Using a slight excess of the pyridine substrate can help avoid difluorination.[2] |
Troubleshooting Logic Flow
If your synthesis is failing, use this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Zhou, G., Tian, Y., Dan, W., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858–4861. [Link]
-
ACS Publications. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. Retrieved January 6, 2026, from [Link]
-
PubMed. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Organic Letters. Retrieved January 6, 2026, from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Wikipedia. (n.d.). Selectfluor. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved January 6, 2026, from [Link]
-
WIPO Patentscope. (2009). WO/2009/103950 FLUORINATED PYRIDIN-4-0NES. Retrieved January 6, 2026, from [Link]
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
-
PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved January 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Selectfluor. Retrieved January 6, 2026, from [Link]
-
Tius, M. A., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3644–3647. [Link]
-
Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved January 6, 2026, from [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
Common side-products in 2-Fluoropyridin-4-ol reactions and their removal
Welcome to the technical support center for 2-Fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-products encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with 2-Fluoropyridin-4-ol is giving me a mixture of isomers. How can I control the regioselectivity and separate the products?
Answer:
This is a very common issue stemming from the ambident nucleophilic nature of 2-Fluoropyridin-4-ol. It exists in tautomeric equilibrium between the enol (2-fluoro-4-hydroxypyridine) and keto (2-fluoro-1,4-dihydro-4-oxopyridine or 2-fluoropyridin-4(1H)-one) forms.[1][2][3] This allows it to react with electrophiles at either the oxygen atom to yield O-substituted products (2-fluoro-4-alkoxypyridines) or at the nitrogen atom to form N-substituted products (1-alkyl-2-fluoropyridin-4(1H)-ones).[4][5]
Controlling N- vs. O-Alkylation:
The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Here are some key factors to consider for controlling the selectivity:
-
Electrophile: "Hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to favor O-alkylation, while "soft" electrophiles (e.g., methyl iodide) favor N-alkylation.[6]
-
Base and Counter-ion: The choice of base can influence the nucleophilicity of the oxygen versus the nitrogen. Stronger bases that fully deprotonate the hydroxyl group can favor O-alkylation. The nature of the counter-ion can also play a role through coordination effects.
-
Solvent: Polar, protic solvents can stabilize the pyridone tautomer through hydrogen bonding, potentially favoring N-alkylation. Non-polar, aprotic solvents may favor the hydroxypyridine form and subsequent O-alkylation.[7][8]
Troubleshooting & Removal of Isomeric Side-Products:
If you have a mixture of N- and O-alkylated products, their separation can often be achieved by column chromatography. The polarity of the two isomers is typically different enough for separation on silica gel.
Experimental Protocol: Separation of N- and O-Alkylated Isomers
-
Reaction Work-up: After the reaction is complete, quench the reaction appropriately and perform a standard aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system will depend on the specific properties of your products and should be determined by thin-layer chromatography (TLC) analysis.
-
Elution: The less polar isomer will typically elute first. The O-alkylated product is generally less polar than the N-alkylated pyridone isomer.
-
-
Characterization: The identity of the separated isomers can be confirmed using NMR spectroscopy.[5][9] Key distinguishing features include:
-
¹H NMR: The chemical shift of the protons on the alkyl group will differ between the N- and O-isomers.
-
¹³C NMR: The chemical shift of the carbon attached to the oxygen or nitrogen will be significantly different.
-
HMBC/HSQC: These 2D NMR techniques can definitively establish the connectivity between the alkyl group and the pyridine ring.
-
FAQ 2: I am trying to perform a reaction at the 4-hydroxyl group, but I'm observing a side-product where the fluorine at the 2-position has been substituted. How can I prevent this?
Answer:
The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[10][11] If your reaction mixture contains a nucleophile, it can compete with the intended reaction at the 4-hydroxyl group and displace the fluoride ion.
Preventing Nucleophilic Substitution at C2:
-
Choice of Nucleophile: Be mindful of all nucleophilic species in your reaction. If your intended reaction involves a nucleophile that is also reactive towards SNAr, you may need to reconsider your synthetic strategy.
-
Protecting Groups: If the 4-hydroxyl group is the intended site of reaction, consider protecting it first. This will allow you to perform reactions at other positions without interference. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: SNAr reactions are often promoted by heat and strong bases. Running your reaction at a lower temperature and using a milder base may help to minimize this side reaction.
Removal of the C2-Substituted Side-Product:
The physical properties of the desired 4-hydroxy product and the C2-substituted side-product are likely to be significantly different, facilitating their separation.
Experimental Protocol: Purification via Extraction and Crystallization
-
Aqueous Extraction:
-
After quenching the reaction, dissolve the crude mixture in an organic solvent.
-
Wash the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic 4-hydroxyl group of your desired product will be deprotonated, making it soluble in the aqueous layer. The C2-substituted side-product, if it is not acidic, will remain in the organic layer.
-
Separate the layers. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate your desired product, which may precipitate out or can be extracted with fresh organic solvent.
-
-
Crystallization:
-
If the desired product is a solid, crystallization can be a highly effective purification method.
-
Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble.
-
Allow the solution to cool slowly. The desired product should crystallize out, leaving the impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
FAQ 3: My reaction has produced a significant amount of an insoluble, gummy, or polymeric material. What is this and how can I get rid of it?
Answer:
The formation of insoluble, often colored, materials can be attributed to dimerization or polymerization of the 2-Fluoropyridin-4-ol starting material or products.[12] Pyridone structures are known to form hydrogen-bonded dimers.[7] Under certain conditions, especially in the presence of strong acids or bases, or at elevated temperatures, these compounds can be unstable and undergo self-condensation or polymerization reactions.
Minimizing Dimerization and Polymerization:
-
Control of Reaction Conditions: Avoid harsh reaction conditions, such as high temperatures and highly acidic or basic environments, unless necessary for the desired transformation.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative polymerization pathways.
-
Purity of Starting Material: Ensure the 2-Fluoropyridin-4-ol is of high purity. Impurities can sometimes catalyze polymerization.
Removal of Polymeric Byproducts:
These byproducts are often insoluble in common organic solvents, which can be used to your advantage during purification.
Experimental Protocol: Removal of Insoluble Byproducts
-
Filtration:
-
At the end of the reaction, dilute the mixture with a suitable organic solvent in which your desired product is soluble.
-
The polymeric material will likely remain as an insoluble solid.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble material.
-
Wash the filter cake with fresh solvent to recover any adsorbed product.
-
-
Solvent Trituration:
-
If the crude product is a solid contaminated with the polymer, trituration can be effective.
-
Suspend the crude material in a solvent in which the desired product is soluble but the polymer is not.
-
Stir or sonicate the suspension to dissolve the product.
-
Filter to remove the insoluble polymer.
-
Recover the desired product from the filtrate by evaporation of the solvent.
-
FAQ 4: I suspect some of my starting material has hydrolyzed during the reaction or work-up. How can I identify and remove the hydrolysis product?
Answer:
Hydrolysis of the C-F bond in 2-fluoropyridines can occur, particularly under forcing acidic or basic conditions, to yield the corresponding 2-hydroxypyridine derivative.[13] In the case of 2-Fluoropyridin-4-ol, this would result in the formation of 2,4-dihydroxypyridine.
Identifying and Removing the Hydrolysis Product:
The hydrolysis product, 2,4-dihydroxypyridine, is significantly more polar than 2-Fluoropyridin-4-ol due to the presence of two hydroxyl groups. This difference in polarity is the key to their separation.
Experimental Protocol: Purification by Column Chromatography
-
TLC Analysis: Spot the crude reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., 10% methanol in dichloromethane). The more polar hydrolysis product will have a lower Rf value than the starting material and the desired product.
-
Flash Column Chromatography:
-
Pack a column with silica gel and equilibrate with a non-polar solvent (e.g., hexanes or dichloromethane).
-
Load the crude mixture onto the column.
-
Elute with a gradient of a more polar solvent (e.g., ethyl acetate or methanol).
-
The desired product will elute before the more polar 2,4-dihydroxypyridine.
-
Collect the fractions and analyze by TLC to identify those containing the pure product.
-
Data Summary
| Compound | Structure | Molecular Weight ( g/mol ) | General Polarity | Key Distinguishing Features |
| 2-Fluoropyridin-4-ol | 113.09 | Polar | Acidic proton on the hydroxyl group. | |
| O-Alkylated Product | Varies with alkyl group | > 113.09 | Less Polar | Absence of the acidic hydroxyl proton. |
| N-Alkylated Product | Varies with alkyl group | > 113.09 | More Polar | Pyridone structure; absence of the acidic hydroxyl proton. |
| C2-Substituted Product | Varies with substituent | Varies | Varies | Absence of the fluorine atom. |
| 2,4-Dihydroxypyridine | 111.10 | Very Polar | Two acidic hydroxyl protons. |
Visualizing Reaction Pathways and Troubleshooting Logic
Caption: Common side-product pathways in 2-Fluoropyridin-4-ol reactions.
Caption: A general workflow for the purification of 2-Fluoropyridin-4-ol reaction mixtures.
References
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (URL not available in search results)
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. [Link]
-
One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation | Request PDF - ResearchGate. [Link]
-
Inhibitor fluorination pattern tunes chemically induced protein dimerization - PMC. [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar. [Link]
-
2-Pyridone - Wikipedia. [Link]
-
4-Pyridone - Wikipedia. [Link]
-
When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? | ResearchGate. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 2-Fluoropyridin-4-ol | 253435-42-6 [smolecule.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 13. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Fluorinated Pyridinols
Introduction
Welcome to the technical support center for the purification of polar fluorinated pyridinols. The strategic incorporation of fluorine into the pyridinol scaffold is a powerful tool in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, these modifications introduce significant purification challenges. The high polarity of the pyridinol ring, combined with the strong inductive effects of fluorine and the potential for pyridinol-pyridone tautomerism, creates a unique set of obstacles that can frustrate even seasoned chemists.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and develop robust, reproducible purification strategies.
Frequently Asked Questions (FAQs)
Q1: What makes polar fluorinated pyridinols so challenging to purify?
A1: The difficulty arises from a combination of physicochemical properties:
-
High Polarity: The inherent polarity of the hydroxypyridine structure, often existing as the zwitterionic pyridone tautomer in polar solvents, leads to very strong interactions with polar stationary phases like silica gel.[1] This can result in poor mobility in normal-phase chromatography, requiring highly polar and often complex solvent systems to achieve elution.[3][4]
-
Strong Intermolecular Forces: Multiple hydrogen bond donor and acceptor sites contribute to high water solubility and strong crystal lattice energy, making both extraction and crystallization difficult.
-
pH Sensitivity and Tautomerism: Pyridinols are amphoteric and can exist in different ionic states depending on the pH. The tautomeric equilibrium between the pyridinol and pyridone forms is sensitive to solvent, temperature, and pH.[1] Purifying a compound that exists as an equilibrium of species is inherently challenging and can lead to issues like peak broadening in chromatography.[5]
-
Fluorine's Influence: The high electronegativity of fluorine lowers the pKa of the hydroxyl group, making it more acidic, and decreases the basicity of the ring nitrogen.[1] This altered electronic profile can lead to strong, undesirable secondary interactions with residual silanols on silica-based stationary phases, causing significant peak tailing.[5]
Q2: I have a new polar fluorinated pyridinol. What should be my first step in developing a purification method?
A2: Your initial step should be a thorough assessment of the compound's solubility and polarity.[5]
-
Solubility Testing: Test the solubility of your crude material in a range of common lab solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water). This will inform your choice of chromatographic technique and potential recrystallization solvents.
-
Initial Chromatographic Scouting: Use Thin-Layer Chromatography (TLC) to quickly scout different chromatographic conditions.
-
For Normal-Phase: Start with standard solvent systems like hexanes/ethyl acetate. If the compound remains at the baseline, add methanol. For very polar or basic compounds, a system containing dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective.[3][5]
-
For Reversed-Phase: Use a C18 TLC plate and a mobile phase like water/acetonitrile with 0.1% formic acid or TFA. If the compound runs in the solvent front, it is likely too polar for standard reversed-phase.[5]
-
-
Technique Selection: Based on this initial screen, you can choose a primary purification strategy. If the compound is a solid and you find a suitable solvent system where it has high solubility when hot and low solubility when cold, recrystallization is a powerful first choice.[6][7] Otherwise, you will need to select an appropriate chromatographic method.
Q3: How do I choose between Normal-Phase, Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC)?
A3: The choice depends on your compound's polarity.
-
Normal-Phase Chromatography (NPC): Best for moderately polar compounds that are not soluble in water. However, for highly polar fluorinated pyridinols, it often leads to irreversible adsorption or significant tailing on standard silica gel.[3] Alumina or Florisil can be alternatives for basic compounds.[4][5]
-
Reversed-Phase Chromatography (RPC): The workhorse for many purifications, but it is often unsuitable for highly polar compounds that have little or no retention and elute in the void volume.[5] RPC can sometimes be made viable by using specialized columns (polar-endcapped or embedded) or by adding ion-pairing reagents for ionizable compounds.[5][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most suitable technique for highly polar, water-soluble compounds that are poorly retained in RPC.[5][8] HILIC uses a polar stationary phase (like silica or amide) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination allows for the retention and separation of very polar analytes.[5]
Q4: Is recrystallization a viable method for these compounds?
A4: Yes, and when it works, it is often the most effective and scalable purification method.[6] The main challenge is finding a suitable solvent or solvent system. The ideal solvent will fully dissolve your compound at an elevated temperature but provide very low solubility at room temperature or below.[7][9][10]
-
Screening: Screen a wide range of solvents, from non-polar (toluene) to polar aprotic (ethyl acetate, acetone) and polar protic (isopropanol, ethanol).
-
Solvent/Anti-Solvent Systems: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble, then slowly add a "bad" anti-solvent in which it is insoluble until turbidity persists.[8][11] Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.[11]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of methods is recommended to ensure purity.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for determining purity. It's crucial to use a method that provides good peak shape and retention. An orthogonal method (e.g., analyzing on both RP and HILIC columns) can provide greater confidence that no impurities are co-eluting.[]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are critical for confirming the structure and identifying any residual solvents or impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. LC-MS is invaluable for tracking impurities during purification development.[]
-
Elemental Analysis: Provides a quantitative measure of the elemental composition (C, H, N) and can be a final confirmation of purity for a novel compound.
Troubleshooting Guide
Problem 1: Compound Shows Poor or No Retention in Reversed-Phase HPLC
-
Probable Cause: The analyte is too polar for the non-polar stationary phase (e.g., C18) and is eluting in or near the solvent front (void volume).[5]
-
Solutions:
-
Switch to a More Retentive Column: Employ a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.[5][8]
-
Use Ion-Pairing Reagents: For acidic or basic pyridinols, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases, tetrabutylammonium for acids) to the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a C18 column.[5]
-
Employ a Fluorinated Stationary Phase: Columns with fluorinated phases (e.g., pentafluorophenyl, PFP) can offer unique selectivity for fluorinated analytes through dipole-dipole and π-π interactions, which are different from the purely hydrophobic interactions of a C18 phase.[14][15]
-
Switch to an Orthogonal Technique: This is the most robust solution. Move to a separation mode designed for polar compounds, such as HILIC or Supercritical Fluid Chromatography (SFC).[5]
-
Problem 2: Severe Peak Tailing in Chromatography (HPLC or Flash)
-
Probable Cause: Strong, undesirable secondary interactions are occurring between the polar/basic pyridinol and acidic residual silanols on the silica-based stationary phase. This is a very common issue with nitrogen-containing heterocycles.[4][5] Another cause could be that the mobile phase pH is too close to the compound's pKa, causing it to exist in multiple protonation states on the column.[5]
-
Solutions:
-
Adjust Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 units away from your compound's pKa. For basic pyridinols, a lower pH (e.g., using 0.1% formic acid or TFA) will protonate the molecule and can improve peak shape. Conversely, a higher pH (e.g., using ammonium acetate or ammonium hydroxide) can also be effective.[5]
-
Use Mobile Phase Additives: For normal-phase flash chromatography on silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can saturate the active silanol sites and dramatically improve peak shape.[3] In reversed-phase, trifluoroethanol (TFE) can sometimes improve selectivity for fluorinated compounds.[14]
-
Use a Deactivated Column: For HPLC, use a modern, fully end-capped column to minimize the number of available silanol groups.[5] For flash chromatography, consider using a different stationary phase like alumina, which is basic, or deactivated silica.[4][5]
-
Reduce Sample Load: Column overload can exacerbate tailing. Try injecting a smaller mass of your compound.[5]
-
Problem 3: Low or No Recovery of Compound from a Silica Gel Column
-
Probable Cause: The compound is highly polar and is irreversibly adsorbing to the silica gel, or it is unstable and degrading on the acidic silica surface.[3][5]
-
Solutions:
-
Test for Stability: Before attempting a large-scale purification, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking from the origin that wasn't there initially, your compound is likely unstable on silica.[3]
-
Use Dry Loading: If the compound has poor solubility in the column eluent, it can precipitate at the top of the column, leading to poor recovery. Dry loading, where the compound is pre-adsorbed onto a small amount of silica or Celite, ensures it is introduced to the column in a fine, evenly distributed manner.[5][16]
-
Switch Stationary Phase: Avoid silica altogether. Try a more inert or basic stationary phase like alumina or Florisil for flash chromatography.[3][5] Alternatively, use a technique that avoids silica, such as recrystallization or preparative reversed-phase HPLC.
-
Use a Stronger Eluent: For very polar compounds on silica, a highly polar mobile phase may be required for elution, such as 10-20% methanol in dichloromethane with 1-2% ammonium hydroxide.[3][4]
-
Problem 4: Compound Fails to Crystallize from Solution
-
Probable Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound has significant solubility even in the cold solvent.[8][10] The presence of impurities can also inhibit crystal formation.
-
Solutions:
-
Induce Crystallization:
-
Increase Supersaturation:
-
Evaporate Solvent: Gently evaporate some of the solvent under reduced pressure or with a slow stream of nitrogen to increase the compound's concentration.[8]
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add it dropwise until the solution becomes persistently cloudy, then add a drop or two of the original solvent to clarify before cooling.[8]
-
-
Cool Slowly: Rapid cooling ("shock cooling") often leads to the formation of an oil or amorphous precipitate rather than crystals.[10] Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or ice bath to maximize recovery.[10][11]
-
Data & Methodologies
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Fluorinated Pyridinols
| Technique | Stationary Phase | Mobile Phase | Best For... | Common Issues |
| Normal-Phase (NPC) | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Moderately polar, non-ionic compounds. | Irreversible adsorption, severe peak tailing for basic/highly polar compounds.[3][4] |
| Reversed-Phase (RPC) | C18, C8, Phenyl | Polar (e.g., Water/MeCN) | Compounds with moderate to low polarity. | Poor or no retention for highly polar pyridinols (elution in void volume).[5] |
| HILIC | Silica, Amide, Zwitterionic | High Organic + Aqueous Buffer | Highly polar, water-soluble compounds. | Salt precipitation, longer equilibration times.[5] |
| SFC | Various (Chiral/Achiral) | Supercritical CO₂ + Modifier | Polar compounds, chiral separations. | Requires specialized equipment. |
| Ion-Exchange (IEX) | Anion/Cation Exchange Resin | Aqueous Buffers | Ionic or ionizable compounds. | Requires salt gradients for elution, followed by desalting. |
Table 2: Common Mobile Phase Modifiers and Their Applications
| Modifier | Concentration | Technique | Purpose |
| Formic Acid (FA) | 0.1% | RPC, HILIC, SFC | Acidic modifier; protonates basic analytes to improve peak shape and aids in MS detection.[5] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | RPC | Strong ion-pairing agent; improves peak shape for bases but can be difficult to remove and suppresses MS signal.[5] |
| Ammonium Hydroxide (NH₄OH) | 0.1-2% | NPC, HILIC, SFC | Basic modifier; deactivates acidic silica sites, improves peak shape for basic compounds.[3][5] |
| Ammonium Acetate/Formate | 5-20 mM | HILIC, RPC | Buffering agent; controls pH to ensure consistent ionization state and improves peak shape.[5] |
| Trifluoroethanol (TFE) | 0.1-0.5% | RPC | Can alter selectivity, especially for fluorinated analytes on fluorinated phases.[14] |
Visualizations & Workflows
Caption: Decision tree for selecting a primary purification strategy.
Caption: Systematic approach to diagnosing and solving peak tailing.
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol is a starting point for purifying highly polar, water-soluble fluorinated pyridinols that show poor retention in reversed-phase chromatography.[5]
-
Column Selection: Choose a HILIC column with an amide or zwitterionic stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water at a concentration of ~1 mg/mL. Ensure the sample solvent is similar to the initial mobile phase conditions to prevent peak distortion.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Gradient from 95% to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Return to 95% B
-
22-30 min: Re-equilibration at 95% B
-
-
-
Optimization: If retention is too low, increase the initial hold at 95% B. If retention is too high, start the gradient at a lower percentage of B (e.g., 90% or 85%).
Protocol 2: Dry Loading for Flash Chromatography
This method is recommended when a compound has poor solubility in the chosen eluent, preventing direct injection onto the column.[5][16]
-
Sample Preparation: Dissolve your crude compound (e.g., 1 g) in a suitable volatile solvent (e.g., methanol, dichloromethane) in a round-bottom flask.
-
Adsorption: Add a small amount of silica gel (or Celite for highly sensitive compounds), approximately 5-10 times the mass of your crude sample.
-
Solvent Removal: Swirl the flask to create a slurry, then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more silica and repeat.[16]
-
Column Loading: Carefully add the dry, sample-impregnated silica powder to the top of your pre-packed flash column.
-
Elution: Gently tap the column to settle the powder, carefully add a layer of sand on top to prevent disturbance, and begin eluting with your chosen mobile phase.[16]
Protocol 3: Two-Solvent Recrystallization (Solvent/Anti-Solvent)
This protocol is useful when no single solvent provides the desired solubility profile for recrystallization.[8][11]
-
Solvent Selection: Identify a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible. (e.g., Methanol as the solvent, Water or Diethyl Ether as the anti-solvent).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Heat the "solvent" and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you observe persistent turbidity (cloudiness).
-
Clarification: Add 1-2 drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.[10]
-
Crystallization & Isolation: Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.[11] Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Fluorocarbon stationary phases for liquid chromatography applications. ElectronicsAndBooks. Available from: [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Reddit. Available from: [Link]
-
Recrystallization. YouTube. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available from: [Link]
-
Do I need to work up HF-Pyridine TBS deprotection? Reddit. Available from: [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available from: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available from: [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. Available from: [Link]
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available from: [Link]
-
Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Royal Society of Chemistry. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. MDPI. Available from: [Link]
-
The polar hydrophobicity of fluorinated compounds. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Purification [chem.rochester.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoropyridin-4-ol Functionalization
Welcome to the technical support center for the functionalization of 2-Fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the functionalization of 2-Fluoropyridin-4-ol.
FAQ 1: My reaction is giving a mixture of N- and O-alkylation products. How can I control the regioselectivity?
Answer: The challenge of N- versus O-alkylation selectivity is rooted in the tautomeric equilibrium between 2-fluoropyridin-4-ol and its corresponding pyridone form, 2-fluoro-1H-pyridin-4-one.[1][2] The pyridone tautomer is generally more stable, especially in polar solvents, due to resonance stabilization and intermolecular hydrogen bonding.[1][2] The choice of solvent, base, and alkylating agent are critical in directing the reaction to the desired outcome.
-
For Preferential N-Alkylation:
-
Conditions: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Rationale: Strong bases will deprotonate the pyridone nitrogen, forming the corresponding pyridinate anion. This anion is a soft nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with soft electrophiles like alkyl halides at the nitrogen atom. The electron-withdrawing fluorine atoms in 5,6-difluoropyridin-2-ol are expected to increase the acidity of the N-H bond, which may favor N-alkylation under appropriate conditions.[3]
-
Troubleshooting: If O-alkylation is still observed, consider using a bulkier base to sterically hinder attack at the oxygen atom.
-
-
For Preferential O-Alkylation:
-
Conditions: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent. Alternatively, silver (I) salts (e.g., Ag₂O or Ag₂CO₃) can be effective.
-
Rationale: Weaker bases may not fully deprotonate the nitrogen, allowing the reaction to proceed through the more abundant pyridone tautomer where the oxygen acts as the nucleophile. Silver salts coordinate to the nitrogen, increasing the nucleophilicity of the oxygen atom and promoting O-alkylation. A method for regioselective O-alkylation of 2-pyridones has been reported using TfOH-catalyzed carbenoid insertion, achieving excellent regioselectivity.[4]
-
Troubleshooting: If N-alkylation persists, consider using a more polar solvent to further stabilize the pyridone tautomer.
-
Diagram: Tautomeric Equilibrium and Alkylation Pathways
Caption: Tautomeric equilibrium and competing N- and O-alkylation pathways.
FAQ 2: My Suzuki or Buchwald-Hartwig cross-coupling reaction is giving low yields or fails to proceed. What are the common causes?
Answer: Low yields in palladium-catalyzed cross-coupling reactions with pyridine substrates are a frequent issue. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can pose challenges.[5]
-
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Use a more electron-rich and sterically hindered phosphine ligand, such as RuPhos or SPhos. These ligands can help to stabilize the active catalytic species and prevent catalyst poisoning.
-
-
Poor Substrate Solubility: 2-Fluoropyridin-4-ol and its derivatives can have limited solubility in common organic solvents.
-
Solution: A mixture of solvents, such as toluene/water or dioxane/water, can improve solubility. Ensure adequate stirring to maintain a homogeneous reaction mixture.
-
-
Inactive Catalyst or Reagents: The palladium catalyst, ligands, and boronic acids can degrade over time.
-
Solution: Use fresh, high-purity reagents. Boronic acids, in particular, can be prone to decomposition and should be stored under inert atmosphere.
-
-
Inappropriate Base: The choice and amount of base are crucial for the success of the reaction.
-
Solution: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often required.[6] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition.
-
-
Troubleshooting Workflow for Cross-Coupling Reactions
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 2-Fluoropyridin-4-ol
As a Senior Application Scientist, I've frequently fielded questions about palladium-catalyzed cross-coupling reactions that fail to perform as expected. One particularly challenging substrate that often comes up is 2-fluoropyridin-4-ol and its derivatives. Its unique electronic and structural properties make it a powerful building block in medicinal chemistry, but also a source of frustration in synthesis labs.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common failure modes encountered when using this substrate. We will move from understanding the foundational challenges to implementing specific, actionable troubleshooting strategies for various cross-coupling reactions.
Part 1: Foundational Challenges — Why Is This Substrate So Difficult?
Before troubleshooting, it's crucial to understand the inherent chemical properties of 2-fluoropyridin-4-ol that complicate these reactions.
Q1: My cross-coupling reaction with a 2-fluoropyridin-4-ol derivative is not working. What makes this substrate so challenging?
A1: The difficulties with 2-fluoropyridin-4-ol stem from a combination of three key factors:
-
Keto-Enol Tautomerism: The substrate exists in a pH- and solvent-dependent equilibrium between its pyridin-4-ol (enol) form and its pyridin-4(1H)-one (keto) form. This tautomerization can significantly alter the molecule's electronic properties, solubility, and how it interacts with the palladium catalyst.[1][2] The keto tautomer may be less reactive or lead to different side reactions.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This is a well-documented issue known as the "2-pyridyl problem."[3][4] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle.
-
Electronic Effects: The fluorine atom at the 2-position is strongly electron-withdrawing, which modifies the reactivity of the pyridine ring. While this can be beneficial for nucleophilic aromatic substitution (SNAr), it can complicate the oxidative addition step in cross-coupling reactions, which is often favored with more electron-rich aryl halides.[5][6]
Below is a diagram illustrating the tautomeric equilibrium and the potential for catalyst inhibition.
Caption: Tautomerism and Catalyst Inhibition Pathway.
Part 2: A General Troubleshooting Workflow
A systematic approach is key to diagnosing a failed reaction. Randomly changing multiple variables at once can obscure the root cause.
Q2: My reaction has failed completely (or given very low conversion). What is a logical first step to diagnose the problem?
A2: The first step is to determine if your starting materials and catalyst are stable under the reaction conditions. Run two simple control experiments:
-
Control A (No Catalyst): Run the reaction with all reagents (substrate, coupling partner, base, solvent) but without the palladium catalyst and ligand. Heat it for the same duration. This will tell you if your starting materials are decomposing due to heat or interaction with the base.
-
Control B (No Coupling Partner): Run the reaction with your 2-fluoropyridin-4-ol derivative, catalyst, ligand, base, and solvent, but without the other coupling partner (e.g., the boronic acid). This will reveal if the substrate itself is being consumed in a side reaction (e.g., decomposition, dimerization).
The results of these controls will guide your next steps, as illustrated in the troubleshooting decision tree below.
Caption: General Troubleshooting Decision Tree.
Part 3: Reaction-Specific Troubleshooting
Different cross-coupling reactions have unique failure modes. Here we address the most common types.
Suzuki-Miyaura Coupling
Q3: I'm attempting a Suzuki-Miyaura coupling and see significant protodeboronation of my boronic acid. How can I mitigate this?
A3: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (often water) before it can transmetalate to the palladium catalyst.[7] With a polar substrate like 2-fluoropyridin-4-ol, aqueous bases can exacerbate this issue.
Solutions:
-
Switch to a non-aqueous base: Use potassium fluoride (KF) or cesium fluoride (CsF) as the base in an anhydrous solvent like dioxane or THF. Fluoride ions are believed to activate the boronic acid without requiring water.
-
Use a stable boronic ester: Pinacol (Bpin) or MIDA boronates are significantly more stable to hydrolysis and protodeboronation than the corresponding boronic acids. They release the active species more slowly under the reaction conditions.
-
Minimize water: While many Suzuki protocols require some water, excessive amounts can be detrimental. Try reducing the amount of water or using a rigorously dried solvent and base.
Q4: My Suzuki reaction shows no product, and I recover both starting materials. I suspect catalyst inhibition. What catalyst/ligand system should I use?
A4: This is the classic sign of catalyst inhibition. Standard catalysts like Pd(PPh₃)₄ often fail with pyridine-containing substrates. You need a more robust system designed to overcome N-Pd coordination.
Recommended Systems:
-
Bulky, Electron-Rich Phosphine Ligands: These are essential. They promote the crucial reductive elimination step and their steric bulk can disfavor strong N-Pd binding.[8][9][10] Excellent choices include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.
-
Other Trialkylphosphines: P(t-Bu)₃ and P(Cy)₃ can also be effective.
-
-
Pre-catalysts: Use modern pre-catalysts like XPhos Pd G3 or SPhos Pd G3. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.
| Parameter | Recommended Starting Condition for Suzuki Coupling |
| Pd Source | XPhos Pd G3 or Pd₂(dba)₃ |
| Ligand | XPhos or SPhos (if using Pd₂(dba)₃) |
| Pd:Ligand Ratio | 1:2 |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination
Q5: I am trying to perform a Buchwald-Hartwig amination on a 2-fluoro-5-bromopyridin-4-ol, but the reaction is sluggish. How can I improve it?
A5: C-N bond formation with this substrate requires careful selection of both the base and ligand, as the amine nucleophile can also compete to coordinate with palladium.
Key Adjustments:
-
Base Choice: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) for challenging aminations.[11]
-
Ligand Selection: The choice of ligand is paramount and depends on the amine coupling partner.[12][13]
-
For primary amines , ligands like BrettPhos are specifically designed to facilitate these couplings.
-
For secondary or sterically hindered amines , highly active ligands like tBuXPhos or the Josiphos family may be required.[14]
-
-
Solvent: Toluene and dioxane are standard solvents. For very polar substrates, DME or CPME can sometimes offer better solubility without interfering with the reaction.[15]
Sonogashira Coupling
Q6: In my Sonogashira coupling, I'm getting a lot of Glaser coupling (alkyne homodimerization) and very little of my desired product. What's going wrong?
A6: Glaser coupling is a copper-mediated side reaction. When the desired cross-coupling is slow (due to catalyst inhibition), this copper-catalyzed pathway can dominate.
Solutions:
-
Go Copper-Free: The most effective solution is often to switch to a copper-free Sonogashira protocol.[16] These reactions typically require a higher palladium catalyst loading and a soluble amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent or co-solvent.
-
Optimize Copper (If Required): If you must use copper, ensure you are using catalytic amounts of CuI (1-5 mol%). Rigorously degas your reaction mixture, as oxygen can promote Glaser coupling.
-
Palladium Catalyst: Use a robust palladium/ligand system, such as PdCl₂(PPh₃)₂ or one of the Buchwald systems mentioned earlier, to accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete the Glaser side reaction.[17][18]
Part 4: Advanced Strategies & Protocols
When standard optimizations fail, it may be necessary to chemically modify the substrate to circumvent the core problems.
Q7: I've tried multiple catalyst systems and conditions with no success. Should I consider protecting the hydroxyl group?
A7: Absolutely. Protecting the hydroxyl group is an excellent and often necessary strategy. It accomplishes two things:
-
Eliminates Tautomerism: It locks the molecule into a single, well-defined pyridine form.
-
Reduces Catalyst Coordination: It removes the potentially acidic proton and alters the electronics, which can weaken the problematic N-Pd coordination.
A simple methyl ether or a more robust protecting group like a methoxymethyl (MOM) ether can dramatically improve reactivity.
Sample Protocol: O-Methylation of 2-Fluoropyridin-4-ol
-
Suspend 2-fluoropyridin-4-ol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone or DMF.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or gentle heat (40 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the solids and concentrate the filtrate.
-
Purify the resulting 2-fluoro-4-methoxypyridine by column chromatography.
-
Use this protected substrate in your cross-coupling reaction under standard conditions for fluoropyridines. The protecting group can be removed later if necessary.
Q8: Can I use the hydroxyl group itself as a handle for cross-coupling?
A8: Yes, this is a powerful strategy. The hydroxyl group can be converted into an excellent leaving group, such as a triflate (-OTf) or tosylate (-OTs). Aryl triflates are highly reactive in palladium-catalyzed cross-coupling and often give excellent results where the corresponding halides fail.[8]
Sample Protocol: Triflation of 2-Fluoropyridin-4-ol
-
Dissolve 2-fluoropyridin-4-ol (1.0 eq) in an anhydrous, aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or 2,6-lutidine (1.5 eq).
-
Slowly add triflic anhydride (Tf₂O, 1.2 eq) or triflyl chloride (TfCl, 1.2 eq) dropwise. Caution: Triflic anhydride is highly reactive.
-
Allow the reaction to stir at 0 °C for 1-2 hours, warming to room temperature if necessary. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM or ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting 2-fluoropyridin-4-yl triflate by column chromatography. This triflate is now a highly active electrophile for your cross-coupling reaction.
By systematically diagnosing the issue and understanding the underlying chemistry of 2-fluoropyridin-4-ol, you can turn a failed experiment into a successful synthesis.
References
-
Maiti, D., & Buchwald, S. L. (2010). Ortho-Arylation of Phenols via Palladium-Catalyzed C-H Functionalization. Angewandte Chemie International Edition, 49(45), 8404-8407. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Couturier, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
García-Fortanet, J., & Buchwald, S. L. (2008). A General and Practical Method for the C-2 Arylation of Indoles via Pd-Catalyzed C-H Functionalization. Angewandte Chemie International Edition, 47(42), 8108-8111. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2008). ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (2020). ePrints Soton. [Link]
-
Sonogashira Coupling. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2016). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). PMC - NIH. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2016). Semantic Scholar. [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). MDPI. [Link]
-
What impact does tautomerism have on drug discovery and development? (2021). PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2020). PMC - NIH. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). WordPress. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
What impact does tautomerism have on drug properties and development? (2021). ChemRxiv. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2001). ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC - NIH. [Link]
-
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. (2015). NIH. [Link]
-
Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. (2017). ResearchGate. [Link]
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- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Sonogashira Coupling [organic-chemistry.org]
Scale-up considerations and challenges for 2-Fluoropyridin-4-ol production
Technical Support Center: Production of 2-Fluoropyridin-4-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoropyridin-4-ol. This valuable heterocyclic building block is a key intermediate in the development of novel pharmaceuticals, owing to the unique properties conferred by the fluorine substituent, such as altered basicity, lipophilicity, and metabolic stability.[1][2]
This guide is designed to provide practical, experience-based insights into the challenges and considerations you may face during its production. We will move beyond simple procedural lists to explore the underlying chemistry and logic, empowering you to troubleshoot effectively and scale your process with confidence.
Primary Synthetic Route: An Overview
The most common and scalable approach to synthesizing 2-Fluoropyridin-4-ol is through a modified Balz-Schiemann reaction. This process begins with the readily available starting material, 2-aminopyridin-4-ol. The synthesis involves two critical transformations:
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Diazotization: The primary amino group of 2-aminopyridin-4-ol is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acidic medium, typically fluoroboric acid (HBF₄) or hydrofluoric acid (HF).[3]
-
Fluoro-dediazoniation: The intermediate diazonium salt is then subjected to thermal or photolytic decomposition, which liberates nitrogen gas and installs the fluorine atom onto the pyridine ring.
While conceptually straightforward, this pathway presents significant challenges, particularly concerning safety and process control during scale-up.[4]
Troubleshooting and Process Optimization (Q&A Format)
This section addresses common problems encountered during the synthesis of 2-Fluoropyridin-4-ol.
Question 1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is required for diagnosis.
-
Cause A: Incomplete Diazotization. The formation of the diazonium salt is highly sensitive to reaction conditions.
-
Troubleshooting:
-
Temperature Control: The diazotization step must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[5] Exceeding this range can lead to premature decomposition.
-
Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized temperature spikes and nitrous acid decomposition.
-
Acid Concentration: Ensure the acidic medium (e.g., HBF₄) is of sufficient concentration and stoichiometry to fully protonate the aminopyridine and generate nitrous acid in situ.
-
-
-
Cause B: Competing Hydrolysis. The diazonium intermediate can react with water to form the corresponding pyridinediol, a common byproduct.[3]
-
Troubleshooting: While aqueous acids are necessary, minimize excess water where possible. Using anhydrous or concentrated acid sources like HF-Pyridine can sometimes improve yields, though this introduces significant handling hazards.[6]
-
-
Cause C: Inefficient Fluoro-dediazoniation. The conversion of the diazonium salt to the fluoro-product can be incomplete.
-
Troubleshooting:
-
Decomposition Temperature: The thermal decomposition of the diazonium tetrafluoroborate salt requires reaching a specific temperature. If the temperature is too low, the reaction will be incomplete. If it's too high, you risk the formation of tar and other degradation products.[7] Perform small-scale optimization studies to find the ideal temperature profile.
-
Solvent Choice: In some variations of the Balz-Schiemann reaction, the choice of solvent for the decomposition step can be critical. High-boiling point, non-coordinating solvents are often preferred.[7]
-
-
-
Cause D: Side Reactions. Uncontrolled decomposition can lead to the formation of tarry, polymeric materials or azo-coupling byproducts, which trap the desired product and complicate purification.[5]
Question 2: The reaction mixture turns dark brown or black during the diazonium salt decomposition. What is happening and is the batch salvageable?
Answer: This indicates uncontrolled decomposition and the formation of polymeric byproducts. This is a critical issue, especially at scale, as these decompositions can be highly exothermic.
-
Primary Cause: Poor heat management. The decomposition of diazonium salts is exothermic, and if the heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a "runaway" reaction.
-
Salvageability: This depends on the extent of decomposition. If caught early, immediate and rapid cooling may help. However, significant tar formation often makes purification extremely difficult and leads to very low yields.
-
Prevention:
-
Scale-Down: If working on a larger scale, reduce the batch size until the process is optimized.
-
Heat Transfer: Ensure the reactor has adequate surface area and efficient cooling capacity for the scale of the reaction.
-
Flow Chemistry: This is the most robust solution for scale-up. By performing the decomposition in a heated continuous flow reactor, the reaction volume at any given moment is very small, allowing for near-instantaneous heating and cooling. This provides superior control, prevents thermal runaways, and often leads to cleaner reactions and higher yields.[9][10]
-
Question 3: During purification, I struggle to separate the product from the starting material and a major byproduct. What are effective purification strategies?
Answer: Purification of fluoropyridinols requires a multi-step approach due to the similar properties of the product and key impurities.
-
Common Impurities:
-
Unreacted 2-aminopyridin-4-ol.
-
Pyridine-2,4-diol (from hydrolysis of the diazonium salt).
-
-
Recommended Purification Protocol:
-
Acid-Base Extraction: This is a powerful technique for separating basic pyridine compounds from non-basic impurities.[11]
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane).
-
Extract with a dilute acid (e.g., 1 M HCl). The basic product and unreacted starting material will move to the aqueous layer.
-
Carefully basify the aqueous layer with a base like NaOH to precipitate the free bases.
-
Extract the product back into an organic solvent.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is necessary.
-
Recrystallization: This is the final step to achieve high purity.
-
Select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Common solvents for similar compounds include ethanol or mixtures of ethyl acetate and hexanes.[12]
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with this synthesis, especially at scale? A: The two main hazards are the diazonium salt intermediate and the fluorinating agents .
-
Diazonium Salts: Aryl diazonium salts can be shock-sensitive and explosive, particularly when isolated and dried.[4][9] The core principle of safe scale-up is to never isolate the diazonium salt. Generate and use it in situ or, preferably, use a continuous flow system where only minuscule amounts exist at any time.[7][9]
-
Fluorinating Agents: Reagents like anhydrous HF or HF-Pyridine are extremely corrosive and toxic.[13] They require specialized equipment (e.g., non-glass apparatus) and stringent personal protective equipment (PPE).[1][14] While safer solid fluorinating agents exist, their high cost can be a barrier for large-scale production.[2]
Q: Why is continuous flow chemistry so often recommended for this type of reaction? A: Continuous flow offers transformative advantages for hazardous chemistry:
-
Superior Safety: By confining the reaction to a small-volume reactor, the accumulation of dangerous intermediates like diazonium salts is prevented.[9][10]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for extremely efficient heating and cooling, preventing thermal runaways.[8]
-
Process Control & Reproducibility: Precise control over residence time, temperature, and stoichiometry leads to more consistent product quality and higher yields.[8]
Q: How do I properly handle and dispose of waste from this reaction? A: All waste streams must be considered hazardous.
-
Acidic Aqueous Waste: Neutralize carefully with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) under cooling. Be aware of potential gas evolution.
-
Organic Waste: Collect in a designated halogenated waste container.
-
Residual Diazonium Species: Before workup, it is wise to quench any unreacted diazonium salt with a scavenger like sulfamic acid.
-
Always consult your institution's safety protocols and local regulations for chemical waste disposal. [15]
Scale-Up Considerations: Lab vs. Pilot/Production
| Parameter | Laboratory Scale (Grams) | Pilot / Production Scale (Kilograms) | Rationale & Key Challenges |
| Diazotization Method | Batch reaction in a flask with an ice bath. | Strongly Recommended: Continuous flow reactor. | Safety: Mitigates the risk of accumulating explosive diazonium salts. Batch scale-up is extremely hazardous.[4][9] |
| Temperature Control | Ice bath, cryocooler. Manual control. | Automated process control with high-efficiency heat exchangers (for flow). | Control & Safety: Precise temperature control is critical to prevent runaway reactions and byproduct formation. Manual control is not feasible at scale.[8] |
| Reagent Handling | Manual addition via dropping funnel. | Metering pumps feeding a continuous reactor. | Consistency & Safety: Automated pumping ensures steady, controlled addition rates, preventing localized hot spots and improving batch-to-batch consistency. |
| Purification Strategy | Preparative column chromatography, lab-scale recrystallization. | Large-scale crystallization, potentially with acid-base workups in large reactors. | Efficiency & Throughput: Chromatography is generally not economical for large-scale production. Developing a robust crystallization procedure is essential.[11] |
| Impurity Profile | Basic purity analysis (NMR, TLC). | Rigorous impurity identification, characterization, and tracking per regulatory guidelines (e.g., ICH). | Regulatory Compliance: For pharmaceutical applications, a thorough understanding and control of all impurities above the identification threshold is mandatory.[16] |
Experimental Protocol: Synthesis of 2-Fluoropyridin-4-ol via Balz-Schiemann Reaction
Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous transformations.[7][17] It must be adapted and optimized for your specific laboratory conditions. A thorough risk assessment must be performed before commencing any experimental work.
Materials:
-
2-aminopyridin-4-ol
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Fluoroboric acid (HBF₄, 48% in H₂O)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)
Procedure:
-
Diazotization:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-aminopyridin-4-ol (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add fluoroboric acid (48% aq., ~3.0 eq) while maintaining the internal temperature between 0 and 5 °C.
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Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature never exceeds 5 °C. The addition should take approximately 60-90 minutes.[17]
-
After the addition is complete, stir the resulting suspension for an additional 30 minutes at 0-5 °C.
-
-
Fluoro-dediazoniation:
-
Warning: This step involves the decomposition of a potentially unstable diazonium salt and the evolution of N₂ gas. Ensure adequate ventilation and a blast shield.
-
Slowly and carefully warm the reaction mixture to room temperature.
-
Continue to heat the mixture gently using an oil bath. Gas evolution (N₂) will be observed. Heat to the temperature determined by optimization (typically 50-80 °C) until gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.[17]
-
Extract the aqueous mixture multiple times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent.
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Perform a final purification by recrystallizing the solid from a suitable solvent system to yield pure 2-Fluoropyridin-4-ol.
-
Visualizations
Workflow Diagram
Caption: General workflow for the synthesis of 2-Fluoropyridin-4-ol.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
- Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. (n.d.). AGC Chemicals Americas.
- Fluorinating agents. (2025). ACS GCI Pharmaceutical Roundtable.
- Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (2025). Various sources.
- 2-AMINO-4-FLUOROPYRIDINE synthesis. (n.d.). ChemicalBook.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- New Reagents and Reactions Advance Fluorination Chemistry. (n.d.). Pharmaceutical Technology.
- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2025). ResearchGate.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). Journal of Visualized Experiments.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). SciSpace.
- Preparation method of 2-amino-4-fluoropyridine. (n.d.). Patsnap.
- 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- 2-Fluoropyridine Safety Data Sheet. (2025). Fisher Scientific.
- Balz-Schiemann Reaction. (n.d.). ResearchGate.
- 2-Fluoropyridine. (n.d.). PubChem.
- Synthetic method of 2-amino-4-fluoropyridine. (n.d.). Google Patents.
- Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (2019). PubMed.
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate.
- Application Note and Protocol for the Purification of 1,2-Bis(2-fluoropyridin-4-yl)ethane. (n.d.). Benchchem.
- Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Source not specified.
- 2-FLUOROPYRIDIN-4-OL HYDROCHLORIDE. (n.d.). Matrix Fine Chemicals.
- 2-Fluoropyridin-4-ol. (n.d.). Matrix Scientific.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH.
- 2-fluoropyridin-4-ol (C5H4FNO). (n.d.). PubChemLite.
- 2-Fluoropyridine SDS, 372-48-5 Safety Data Sheets. (n.d.). ECHEMI.
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
- Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2018). American Journal of Analytical Chemistry.
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). Organic Letters.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B.
- An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. (1997). Synthetic Communications.
- Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (2021). ResearchGate.
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- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
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Alternative solvents and reagents for 2-Fluoropyridin-4-ol synthesis
Welcome to the technical support center for the synthesis of 2-Fluoropyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights into alternative solvents and reagents to optimize your synthetic route. Our focus is on enhancing yield, purity, and safety while providing a clear rationale for every experimental choice.
I. Frequently Asked Questions (FAQs)
Q1: My reaction with traditional fluorinating agents like Selectfluor® in standard polar aprotic solvents (e.g., DMF, DMSO) is giving low yields and multiple byproducts. What are the likely causes and what alternatives should I consider?
A1: Low yields and byproduct formation in the fluorination of 2-hydroxypyridine derivatives are common issues. The primary causes often stem from the high reactivity of electrophilic fluorinating agents, which can lead to side reactions with common solvents. For instance, Selectfluor® can react exothermically and rapidly with solvents like DMF, pyridine, and DMSO[1]. This not only consumes the reagent but can also generate impurities that complicate purification.
Alternative Solvents:
-
Acetonitrile (MeCN): Acetonitrile is a more inert solvent for many fluorination reactions and is reported to be compatible with F2/N2 mixtures, suggesting a higher stability with electrophilic fluorine sources[1].
-
Fluorinated Solvents: These solvents, such as hydrofluoroethers (HFEs), are chemically stable and offer excellent compatibility with a wide range of reagents, including those used in fluorination[2][3]. Their non-flammable nature also enhances the safety of the reaction[2]. Perfluorocarbons (PFCs) can also be used to reduce the amount of traditional organic solvent required, which can simplify recovery and recycling[4].
-
Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions can be a viable strategy to avoid solvent-related side reactions[1].
-
Aqueous Media: The use of water as a solvent for fluorination is a growing area of interest. Cationic N-F fluorinating agents can be effective in aqueous media, offering a greener and potentially safer alternative[1].
Alternative Reagents:
-
N-F Reagents with Reduced Reactivity: Consider N-F reagents that are more stable and less prone to side reactions. A historical perspective on the development of N-F agents reveals a range of options with varying reactivity profiles[5].
-
Nucleophilic Fluorinating Agents: If the substrate allows, switching to a nucleophilic fluorination strategy can be advantageous. Reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) are crystalline solids with high thermal stability and are less reactive towards water, making them easier to handle[6].
Q2: I am observing the formation of pyridone byproducts instead of the desired 2-fluoropyridine derivative. How can I suppress this?
A2: The formation of pyridone byproducts is often due to the presence of water in the reaction mixture. The starting material, 2-hydroxypyridine, exists in equilibrium with its tautomer, 2-pyridone. In the presence of water, hydrolysis of either the starting material or the product can occur, especially under harsh reaction conditions.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.
-
Reagent Selection: Some fluorinating agents are more sensitive to moisture than others. For example, DAST and its analogues can generate corrosive byproducts in the presence of water[7]. More stable alternatives like PyFluor or AlkylFluor may offer better results in this regard[8].
-
Temperature Control: Running the reaction at lower temperatures can help to minimize side reactions, including hydrolysis.
Q3: The purification of 2-Fluoropyridin-4-ol is proving difficult due to its polarity and the presence of closely-eluting impurities. What purification strategies do you recommend?
A3: The purification of polar compounds like 2-Fluoropyridin-4-ol can indeed be challenging.
Recommended Purification Techniques:
-
Column Chromatography:
-
Stationary Phase: While silica gel is standard, consider using alumina (neutral or basic) which can sometimes provide better separation for pyridine derivatives.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on silica gel.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. Experiment with solvent mixtures such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine and move it to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaHCO3 or NaOH) and extracting with an organic solvent will recover the purified product.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive fluorinating agent. 2. Insufficient reaction temperature. 3. Poor solubility of starting material. | 1. Use a fresh batch of the fluorinating agent. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Screen alternative solvents for better solubility (see FAQ 1). Consider using a co-solvent. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Incompatible solvent reacting with the fluorinating agent. 3. Polymerization of the starting material or product. | 1. Lower the reaction temperature. 2. Switch to a more inert solvent like acetonitrile or a fluorinated solvent[2]. 3. Consider using a milder fluorinating agent[5]. |
| Incomplete Reaction | 1. Insufficient equivalents of fluorinating agent. 2. Short reaction time. 3. Reversible reaction. | 1. Increase the equivalents of the fluorinating agent incrementally. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. If applicable, remove any byproducts that may be driving the reverse reaction. |
| Difficulty in Removing Solvent | 1. High-boiling point solvent (e.g., DMSO, DMF). 2. Azeotrope formation. | 1. Perform an aqueous work-up to partition the high-boiling solvent into the aqueous phase. 2. For azeotropes, consider co-evaporation with a lower-boiling solvent. |
| Scale-up Issues (Yield Drop, Exotherm) | 1. Inefficient heat transfer at larger scale. 2. Poor mixing. 3. Changes in reagent addition rate. | 1. Use a jacketed reactor with controlled heating/cooling. 2. Employ mechanical stirring. 3. Maintain a slow and controlled addition of reactive reagents, especially at the start of the reaction. Consider flow chemistry for better control[9]. |
III. Alternative Synthetic Protocols
Protocol 1: Nucleophilic Fluorination using an Alkali Metal Fluoride in a Protic Solvent
This approach leverages the enhanced "effective fluoride nucleophilicity" through hydrogen bonding interactions, mimicking the strategy used by the fluorinase enzyme[10].
Step-by-Step Methodology:
-
To a solution of 2-chloro-4-hydroxypyridine (1.0 eq) in a suitable protic solvent (e.g., t-amyl alcohol), add a spray-dried alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0-3.0 eq).
-
Add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to improve the solubility and reactivity of the fluoride salt.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Electrophilic Fluorination in a Fluorinated Solvent
The use of fluorinated solvents provides a stable and non-reactive medium, which can improve the performance of highly reactive electrophilic fluorinating agents[2][3].
Step-by-Step Methodology:
-
In a flask inerted with nitrogen, dissolve 2,4-dihydroxypyridine (1.0 eq) in a fluorinated solvent (e.g., a hydrofluoroether).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of an electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) in the same fluorinated solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the fluorinated solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described previously.
IV. Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield.
General Synthetic Workflow
Caption: General workflow for synthesis.
V. References
-
Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved from
-
The advantages of using fluorinated solvents. (2023, July 21). EnviroTech Europe. Retrieved from
-
FLUORINATED SOLVENTS. (n.d.). SAFECHEM. Retrieved from
-
Solvents for use in fluorination reactions. (n.d.). Google Patents. Retrieved from
-
Renewable Reagent for Nucleophilic Fluorination. (2022, April 19). The Journal of Organic Chemistry. Retrieved from
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC. Retrieved from
-
Fluorination Reagents, Fluorinated Building Blocks. (n.d.). TCI Chemicals. Retrieved from
-
Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from
-
Fluorination. (n.d.). Tokyo Chemical Industry UK Ltd. Retrieved from
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from
-
Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (n.d.). ResearchGate. Retrieved from
-
Combining Radial and Continuous Flow Synthesis to Optimize and Scale-up the Production of Medicines. (n.d.). ResearchGate. Retrieved from
Sources
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- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 3. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
- 4. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Unwanted Defluorination Events
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide - "My Reaction is Defluorinating!"
This section addresses specific issues you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: I'm observing unexpected loss of fluorine from my aromatic ring during a Nucleophilic Aromatic Substitution (SNAr) reaction. What's going on and how can I fix it?
Answer:
Unwanted defluorination during SNAr is a common challenge. The C-F bond, while strong, can be surprisingly labile under certain SNAr conditions, especially on electron-deficient aromatic rings.[1][2]
Core Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring.[3] The high electronegativity of fluorine can activate the ring towards this attack, making it a better leaving group than other halogens in this specific context (F > Cl ≈ Br > I).[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr defluorination.
Detailed Solutions:
-
Evaluate Your Nucleophile:
-
Problem: Highly basic nucleophiles (e.g., alkoxides, amides) can promote elimination pathways or be aggressive enough to attack the C-F bond directly.
-
Solution: Opt for a weaker nucleophile. For instance, if you are using sodium methoxide, consider using methanol with a non-nucleophilic base like DBU. The strength of the nucleophile is a critical factor.[4][5] Negatively charged nucleophiles are generally stronger and favor SN2-type reactions.[4]
-
-
Control the Temperature:
-
Problem: Higher temperatures provide the activation energy needed to cleave the strong C-F bond.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a temperature screen (e.g., from room temperature down to 0°C or lower) to find the optimal balance.
-
-
Solvent Choice is Crucial:
-
Problem: Polar protic solvents (e.g., alcohols, water) can stabilize the fluoride leaving group, potentially accelerating defluorination.
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents will still facilitate the SNAr reaction but are less likely to promote the undesired defluorination. Polar aprotic solvents are known to favor SN2 mechanisms by enhancing nucleophile reactivity.[4]
-
Question 2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is causing C-F bond cleavage. How can I promote the desired C-C or C-N coupling instead?
Answer:
Defluorination in transition-metal-catalyzed cross-coupling is a significant side reaction, particularly with electron-rich phosphine ligands and certain metals like nickel and palladium.[6][7][8]
Core Causality: The mechanism often involves oxidative addition of the C-F bond to the metal center.[9] This is more likely to occur with highly fluorinated arenes, as the increased fluorination lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to electron transfer from the metal.[9]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Ligand Selection | Bulky, electron-donating ligands can favor reductive elimination of the desired product over C-F activation. | Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Start with a 1:2 metal-to-ligand ratio. |
| Catalyst Choice | Some metals have a higher propensity for C-F activation. | If using Nickel, which is known to promote defluorination, consider switching to a Palladium catalyst, which can be more selective under the right conditions.[7][10] |
| Additive Use | Lewis acids can interact with the fluorine atom, but this can sometimes promote its abstraction.[11] Conversely, fluoride scavengers can sometimes prevent catalyst inhibition by the fluoride byproduct. | Judicious use of additives is key. For instance, in some Suzuki-type couplings, the absence of a strong base can be beneficial.[7] |
| Reaction Conditions | Lower temperatures and shorter reaction times can minimize the opportunity for the side reaction to occur. | Monitor the reaction closely by LC-MS or GC-MS.[12] Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
Question 3: I'm performing a late-stage functionalization on a complex, fluorinated drug molecule and observing defluorination. What are some gentle methods I can try?
Answer:
Late-stage functionalization (LSF) requires highly selective reactions that preserve the integrity of the core molecule.[13] Defluorination during LSF can be particularly problematic.[14][15]
Core Causality: The reagents and conditions used for LSF can be incompatible with the stability of the C-F bond in the specific electronic environment of a complex molecule.
Recommended Approaches for LSF without Defluorination:
-
Photocatalysis: Visible-light photocatalysis often proceeds under very mild conditions (room temperature, neutral pH), which can prevent defluorination.[1][16]
-
Experimental Setup: A typical setup involves an iridium or ruthenium-based photocatalyst, a light source (e.g., blue LED), and an appropriate electron donor or acceptor.[16]
-
-
Enzymatic Reactions: Biocatalysts, such as certain metalloenzymes, can exhibit exquisite selectivity for specific C-H functionalization, leaving C-F bonds untouched.[17]
-
Considerations: This approach requires screening of different enzymes and careful optimization of buffer conditions, pH, and temperature.
-
-
Flow Chemistry: The precise control over reaction time and temperature in a flow reactor can minimize the formation of byproducts, including those from defluorination.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of unwanted defluorination?
A: The main mechanisms include:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of fluoride by a nucleophile on an electron-poor aromatic ring.[1][2]
-
Transition-Metal-Catalyzed C-F Activation: Oxidative addition of the C-F bond to a low-valent metal center.[9][18]
-
Reductive Defluorination: Electron transfer to the fluorinated molecule, leading to the cleavage of the C-F bond.[16][19] This is often seen in electrochemical or photocatalytic systems.[20]
-
Elimination Reactions: Base-mediated elimination of HF from an aliphatic fluoride.
-
Metabolic Defluorination: In a biological context, enzymes like Cytochrome P450 can catalyze oxidative defluorination.[21][22]
Sources
- 1. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 14. Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Photocatalytic reductive defluorination of perfluorooctanoic acid in water under visible light irradiation: the role of electron donor - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst loading and lifetime in reactions involving 2-Fluoropyridin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for catalytic reactions involving 2-Fluoropyridin-4-ol. The unique structure of this substrate, featuring both a pyridine nitrogen and a pyridone/hydroxyl tautomer, presents specific challenges that can impact catalyst loading, activity, and overall lifetime. This document offers field-proven insights and actionable protocols to help you navigate these complexities and achieve robust, reproducible results.
Section 1: Foundational Knowledge & Pre-Reaction Checks (FAQs)
This section addresses the most common preliminary questions regarding the use of 2-Fluoropyridin-4-ol in cross-coupling reactions. Understanding these core principles is the first step toward successful reaction optimization.
Q1: What are the primary challenges when using 2-Fluoropyridin-4-ol in catalytic reactions?
Answer: The use of 2-Fluoropyridin-4-ol introduces two primary challenges that can significantly impact catalyst performance:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can lead to the formation of inactive or off-cycle catalyst species, a phenomenon often referred to as catalyst poisoning.[1] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[2]
-
The 4-Hydroxyl/Pyridone Group: 2-Fluoropyridin-4-ol exists in tautomeric equilibrium with 2-fluoro-4-pyridone. The acidic proton of the hydroxyl or N-H group can react with the base required for the catalytic cycle, altering the stoichiometry. More critically, the molecule can act as a bidentate ligand, with both the pyridine nitrogen and the 4-oxygen/nitrogen atom chelating the metal center. This chelation can sequester the catalyst, rendering it inactive for the desired cross-coupling reaction.
Q2: Which catalytic systems (e.g., Palladium, Copper) and ligands are recommended for C-C and C-N coupling with this substrate?
Answer: For C-C couplings (e.g., Suzuki-Miyaura) and C-N couplings (e.g., Buchwald-Hartwig), Palladium-based systems are the most common and versatile.[3][4] Given the challenges mentioned in Q1, the choice of ligand is critical.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are strongly recommended. These ligands serve a dual purpose: they stabilize the active Pd(0) species and their steric bulk can physically hinder the pyridine nitrogen from poisoning the metal center.[5]
-
For Suzuki Coupling: Ligands like SPhos, XPhos, and RuPhos, often used with palladacycle precatalysts (e.g., G3 or G4 precatalysts), are excellent starting points.[5]
-
For Buchwald-Hartwig Amination: The choice is highly dependent on the amine coupling partner. However, Josiphos-type ligands or advanced generation Buchwald ligands (e.g., BrettPhos) are known to be effective for challenging heterocyclic substrates.[3][6][7]
-
-
Copper Catalysis: For C-N couplings (Ullmann-type reactions), copper catalysis can be a cost-effective alternative. However, these reactions often require higher temperatures and the development of effective ligands for sterically hindered partners is an ongoing area of research.
Q3: Should I protect the 4-hydroxyl group before starting the reaction?
Answer: This is a crucial strategic decision. There are pros and cons to protecting the hydroxyl group:
-
Pros of Protection (e.g., as a methyl or benzyl ether):
-
Eliminates the acidic proton, preventing interference with the base.
-
Prevents the substrate from acting as a chelating ligand, thus reducing a major catalyst deactivation pathway.
-
May improve solubility in common organic solvents.
-
-
Cons of Protection:
-
Adds two steps to the synthetic route (protection and deprotection), reducing overall efficiency.
-
The protecting group must be stable to the cross-coupling conditions.
-
Recommendation: For initial screening and small-scale synthesis, it is often pragmatic to first attempt the reaction with the unprotected substrate using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. If catalyst deactivation or low yields are persistent issues, a protection strategy should then be implemented.
Q4: What are the best practices for reagent and solvent preparation to maximize catalyst lifetime?
Answer: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause irreversible oxidation and deactivation.[5] Rigorous exclusion of air is therefore non-negotiable.
-
Inert Atmosphere: All reactions must be set up under an inert atmosphere (e.g., Nitrogen or Argon). Use Schlenk lines or a glovebox.[5]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include:
-
Sparging: Bubbling an inert gas through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: Three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace, and thawing. This is the most effective method.
-
-
Reagent Purity: Use high-purity reagents. Impurities, such as elemental sulfur in aryl halides, can act as potent catalyst poisons.[8] Ensure bases are anhydrous where required.
Section 2: Troubleshooting Guide - Optimizing Catalyst Loading & Lifetime
This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.
Scenario 1: Reaction is sluggish or stalls completely (Low Conversion)
A stalled reaction is the most common sign of catalyst deactivation. Follow this diagnostic workflow to identify and address the root cause.
Caption: Decision tree for troubleshooting low reaction conversion.
Problem A: Catalyst Poisoning by Pyridine Nitrogen
-
Symptoms: The reaction starts but stops after a low percentage of conversion. You may observe the formation of palladium black (finely divided, inactive palladium metal).
-
Causality: The pyridine nitrogen binds to the palladium center more strongly than the desired reactants, effectively taking the catalyst out of the catalytic cycle.[1]
-
Solutions:
-
Switch to a Bulkier Ligand: If you are using a less sterically demanding ligand (e.g., PPh₃), switch to a Buchwald-type biarylphosphine ligand like XPhos, SPhos, or RuPhos. The steric bulk around the palladium center makes it more difficult for the pyridine nitrogen to coordinate.[5]
-
Employ the N-Oxide Strategy: Temporarily converting the pyridine to a pyridine N-oxide blocks the nitrogen's lone pair. The N-oxide is electron-withdrawing, which can also activate the ring for certain reactions. The N-oxide can be removed post-coupling using a reducing agent like PCl₃.[2] (See Protocol 2).
-
Problem B: Catalyst Deactivation by the 4-Hydroxyl/Pyridone Group
-
Symptoms: Similar to nitrogen poisoning, the reaction fails to reach completion. This issue is often exacerbated by weaker bases.
-
Causality: The substrate acts as a chelating agent, forming a stable, inactive complex with the palladium. Alternatively, the acidic proton interferes with the function of the base, halting the catalytic cycle.
-
Solutions:
-
Optimize the Base: The choice of base is critical. Avoid weaker bases that may not fully deprotonate the substrate or facilitate the transmetalation step. Strong, non-coordinating inorganic bases are preferred.
-
Good Choices: K₃PO₄, Cs₂CO₃, K₂CO₃.
-
Screening: Perform a small screen of these bases to find the optimal one for your specific coupling partners.
-
-
Protect the Hydroxyl Group: If base optimization fails, the most robust solution is to protect the hydroxyl group as an ether (e.g., OMe, OBn) or a silyl ether. This physically prevents chelation.
-
Problem C: Incorrect Catalyst Loading
-
Symptoms: The reaction is either extremely slow (loading too low) or produces significant side products and decomposition (loading too high).
-
Causality: An insufficient amount of catalyst results in a low turnover frequency and an impractically long reaction time.[9] Conversely, excessively high catalyst loading can lead to side reactions like homocoupling and makes product purification difficult due to high residual metal content.[10]
-
Solutions:
-
Systematic Optimization: Do not arbitrarily change the catalyst loading. Optimize it systematically. A typical starting point for a challenging substrate is 2-5 mol%.[5] If the reaction is clean but slow, incrementally increase the loading. If it is fast but messy, decrease it.
-
Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more stable and provide a controlled release of the active Pd(0) species, leading to more consistent results and potentially allowing for lower overall loading.[11]
-
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial trials. Can be increased for difficult couplings but aim to reduce for process efficiency.[5] |
| Ligand-to-Metal Ratio | 1.1:1 to 2:1 | For pre-catalysts, this is fixed. For in-situ generation (e.g., from Pd(OAc)₂), a slight excess of ligand protects the active species. |
| Base (equivalents) | 2 - 3 eq. | Must be sufficient to neutralize acid generated and facilitate the catalytic cycle. K₃PO₄ is an excellent starting point.[5] |
| Temperature (°C) | 80 - 120 °C | Higher temperatures can overcome activation barriers but may also accelerate catalyst decomposition. Start around 90-100 °C. |
| Concentration (M) | 0.1 - 0.5 M | Higher concentrations can increase reaction rates but may cause solubility issues with the inorganic base.[5] |
Section 3: Detailed Experimental Protocols
The following are generalized protocols that should serve as a robust starting point. Optimization for your specific coupling partners is expected.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes the use of a 2-Fluoropyridin-4-ol derivative as the halide partner (e.g., 5-bromo-2-fluoropyridin-4-ol).
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and anhydrous K₃PO₄ (3.0 eq.).
-
Inerting: Seal the vessel and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the selected palladacycle pre-catalyst (e.g., XPhos Pd G3, 3 mol%). Then, add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1, to a concentration of 0.2 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A sample can be taken (under inert atmosphere if the reaction is ongoing), quenched with water, extracted with ethyl acetate, and analyzed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the N-Oxide to Mitigate Catalyst Poisoning
This protocol is for blocking the pyridine nitrogen prior to a cross-coupling reaction.[2]
-
Preparation: Dissolve the 2-Fluoropyridin-4-ol derivative (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise, monitoring the internal temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude N-oxide can often be used directly in the next step or purified by chromatography if necessary.
Section 4: Analytical Methods for Monitoring Catalyst Health
While detailed catalyst characterization requires specialized techniques, simple in-process analytics can provide valuable clues about catalyst deactivation.
-
TLC/LC-MS Monitoring: When monitoring reaction progress, pay close attention to the baseline of your TLC plate or LC chromatogram. The appearance of significant, dark, insoluble material at the baseline ("gunk") that was not present at the start of the reaction often indicates the formation of palladium black and catalyst decomposition.
-
Visual Observation: A healthy, active palladium-catalyzed reaction often has a consistent color (e.g., light yellow to reddish-brown). A rapid change to a black, heterogeneous mixture is a strong visual indicator that the catalyst has crashed out of solution and is no longer active.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Collman, J. P., et al. (2005). Selective Functionalization of Independently Addressed Microelectrodes by Electrochemical Activation and Deactivation of a Coupling Catalyst. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Kappe, C. O., et al. (2008). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. [Link]
-
Al-Amin, M. (2017). High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization. [Doctoral dissertation, University of Ottawa]. [Link]
-
Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Ancheyta, J., et al. (2015). Catalyst Deactivation Through Pore Mouth Plugging During Residue Desulfurization. Catalysis Today. [Link]
-
Organ, M. G., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
-
Minnaard, A. J., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Minnaard, A. J., et al. (2016). Deuteration enhances catalyst lifetime in palladium-catalysed alcohol oxidation. Chemical Communications. [Link]
-
Weaver, J. D., et al. (2018). Photocatalytic C–F Reduction and Functionalization. ACS Catalysis. [Link]
-
Gouverneur, V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
Al-Masri, A. A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ghorai, P., et al. (2021). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions. [Link]
-
Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
How to avoid common pitfalls in the synthesis of pyridin-4-ol derivatives
Welcome to the technical support center for the synthesis of pyridin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic scaffolds. Here, we address common pitfalls and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your synthetic challenges.
Section 1: Fundamental Challenges & FAQs
This section tackles the core issues inherent to the chemistry of pyridin-4-ols that often underpin many experimental problems.
FAQ 1: The Tautomerism Dilemma: Am I making a Pyridin-4-ol or a 4-Pyridone?
Question: I've run my reaction and my characterization data is confusing. I see duplicate signals in my NMR, and my TLC plate shows multiple spots even after purification. What's going on?
Answer: You are observing the phenomenon of keto-enol tautomerism. Pyridin-4-ol (the "enol" form) exists in equilibrium with its more stable tautomer, pyridin-4(1H)-one (the "keto" form).[1][2][3] The presence of both species in solution is a classic manifestation of this equilibrium and is highly dependent on the solvent, temperature, and pH.[1][4][5]
-
In the gas phase , the pyridin-4-ol (hydroxy) form is generally favored.[2][4][5]
-
In polar solvents (like DMSO, water) and in the solid state, the pyridin-4-one (keto) form typically predominates due to factors like resonance stabilization and intermolecular hydrogen bonding.[1][4][5]
-
In non-polar solvents (like chloroform or cyclohexane), both tautomers can exist in comparable amounts.[5]
This equilibrium complicates purification, characterization, and subsequent reactions.[4][6]
Caption: Tautomeric equilibrium of Pyridin-4-ol.
Troubleshooting Steps:
-
Standardize Analytical Conditions: Always use the same deuterated solvent (e.g., DMSO-d₆) and a consistent temperature for NMR analysis to get reproducible tautomer ratios.[1]
-
Confirm with Spectroscopy:
-
¹H NMR: Look for two distinct sets of peaks. The ratio can be determined by integrating corresponding, well-resolved signals from each tautomer.[1][2]
-
¹³C NMR: The keto form will show a characteristic C=O signal (around 175-185 ppm), while the enol form will have a C-OH signal (around 160-170 ppm).
-
IR Spectroscopy: A strong C=O stretch (around 1640-1680 cm⁻¹) indicates the presence of the keto form.[2]
-
-
"Lock" the Tautomer: If the mixture is problematic for the next step, consider derivatization. Reacting the mixture with an agent like nonafluorobutanesulfonyl fluoride (NfF) can selectively trap the enol form as a stable, non-polar nonaflate, which is much easier to purify.[1]
FAQ 2: Why is my product so difficult to purify?
Question: My pyridin-4-ol derivative has very high polarity. It either streaks badly on my silica gel column or doesn't move from the baseline at all. How can I effectively purify my compound?
Answer: The high polarity of pyridin-4-ols and their pyridone tautomers makes them notoriously difficult to purify using standard normal-phase chromatography on silica gel.[6] Streaking is common due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica surface.[7]
Troubleshooting Purification:
| Method | Description | Best For | Common Pitfalls & Solutions |
| Modified Normal-Phase Chromatography | Using silica gel but modifying the mobile phase. | Initial, rough purification of basic compounds. | Pitfall: Streaking. Solution: Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent to neutralize acidic sites on the silica.[8] |
| Reversed-Phase Chromatography (C18) | The method of choice for highly polar compounds.[8] | High-purity isolation of final products. | Pitfall: Poor peak shape. Solution: Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape and retention.[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | An excellent alternative for very polar compounds that have poor retention in reversed-phase.[8][9] | Water-soluble, highly polar compounds. | Pitfall: Complex solvent systems. Solution: HILIC uses a polar stationary phase (like silica) with a partially aqueous mobile phase. Water acts as the strong solvent.[9] |
| Crystallization | A powerful technique if the compound is a solid. | Achieving high purity on a large scale. | Pitfall: "Oiling out" instead of crystallizing. Solution: This happens if the solution is supersaturated or cooled too quickly. Try adding more hot solvent to dissolve the oil and allow for slow cooling. Scratching the flask with a glass rod can create nucleation sites.[8] |
| Acid-Base Extraction | Exploits the basicity of the pyridine nitrogen. | Separating the product from non-basic impurities. | Workflow: Dissolve the crude mixture in an organic solvent. Extract with a dilute acid (e.g., 1M HCl) to pull the protonated product into the aqueous layer. Wash the aqueous layer with an organic solvent, then basify it (e.g., with NaOH) and re-extract your purified product into a fresh organic layer.[7] |
Section 2: Troubleshooting Specific Synthetic Transformations
This section addresses issues encountered during common reactions used to synthesize or functionalize pyridin-4-ol derivatives.
Problem 1: Low or No Yield in Ring Formation
Question: My Guareschi-Thorpe condensation to form the pyridine ring is giving a very low yield. What are the common failure points?
Answer: The Guareschi-Thorpe synthesis, which typically involves the condensation of a cyano-active compound (like cyanoacetamide) with a 1,3-dicarbonyl in the presence of a nitrogen source (like ammonia or ammonium carbonate), is a powerful tool.[10][11][12] However, its success can be sensitive to reaction conditions.
Common Failure Points & Solutions:
-
Inefficient Cyclization: The final aldol-type cyclization step can be slow or incomplete, especially if the amide carbonyl group is not sufficiently electrophilic.[6]
-
Suboptimal Nitrogen Source/pH: The classical use of ammonium acetate can lead to long reaction times and harsh conditions.[11]
-
Solution: An advanced protocol uses ammonium carbonate in an aqueous medium. It acts as both the nitrogen source and a promoter, often leading to higher yields under greener conditions. The reaction can be pH-controlled, and products often precipitate directly from the reaction medium, simplifying workup.[10][11][14]
-
-
Side Reactions: Depending on the specific substrates, side reactions can compete with the desired cyclization.
-
Solution: Carefully control the temperature and stoichiometry. Ensure the purity of starting materials, as impurities can catalyze decomposition or polymerization pathways.
-
Caption: Troubleshooting workflow for low yield in cyclocondensation.
Problem 2: Formation of Unexpected Side Products
Question: I'm attempting N-alkylation of my pyridin-4-one, but I'm getting a mixture of products, including the O-alkylated isomer. How can I control the regioselectivity?
Answer: This is a classic challenge. The deprotonated pyridin-4-one is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen and the oxygen.[2][15] The ratio of N- vs. O-alkylation is highly dependent on the reaction conditions.
Controlling N- vs. O-Alkylation Selectivity:
| Factor | To Favor N-Alkylation (Desired) | To Favor O-Alkylation (Side Product) | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., Ethanol, Water) | Polar aprotic solvents solvate the cation but leave the anion relatively "naked," favoring reaction at the more nucleophilic nitrogen. Protic solvents solvate the oxygen via hydrogen bonding, making it less available. |
| Base/Counter-ion | Use bases with large, soft cations (e.g., K₂CO₃, Cs₂CO₃). | Use bases with small, hard cations (e.g., NaH, Ag₂CO₃). | Hard cations like Na⁺ coordinate tightly with the hard oxygen atom (Hard-Soft Acid-Base theory), leaving the nitrogen free to react. Softer cations have less preference. |
| Alkylating Agent | Softer electrophiles (e.g., Benzyl Bromide, Methyl Iodide). | Harder electrophiles (e.g., Dimethyl Sulfate, Trimethyloxonium tetrafluoroborate). | Softer electrophiles prefer to react with the softer nitrogen atom. |
| Temperature | Generally, lower temperatures can favor N-alkylation. | Higher temperatures may lead to thermodynamic O-alkylation products. | Kinetic vs. Thermodynamic control. |
Validated Protocol for Selective N-Alkylation: See Section 3 for a detailed step-by-step procedure.[2]
Question: My reaction is producing a dark, tarry substance, and I'm seeing N-oxide formation in my mass spec. How can I prevent these side reactions?
Answer: Pyridine rings, especially when activated by hydroxyl groups, can be sensitive. Dark tars often indicate polymerization or degradation, while N-oxide formation is a common oxidative side reaction.
Preventing Unwanted Side Reactions:
-
N-Oxide Formation: The nitrogen atom in the pyridine ring is electron-rich and susceptible to oxidation by air or other oxidants, especially under prolonged heating.[16][17]
-
Solution 1: Inert Atmosphere: Run your reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen. Using degassed solvents can also help.[18]
-
Solution 2: Protonation: If compatible with your reaction conditions, adding an equivalent of a non-nucleophilic acid (like TFA or HBF₄) can protonate the pyridine nitrogen, protecting it from oxidation.[17][18]
-
-
Polymerization/Degradation: This is often caused by excessive heat or overly harsh (acidic or basic) conditions.
Section 3: Protocols & Methodologies
Protocol 1: A Validated Method for Selective N-Alkylation of a Pyridin-4-one [2]
This protocol is designed to maximize the yield of the N-alkylated product over the O-alkylated isomer.
Reagents & Equipment:
-
Pyridin-4-one substrate (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Alkylating agent (e.g., Benzyl Bromide, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the pyridin-4-one substrate (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) to the solution. Stir the suspension for 15-20 minutes at room temperature.
-
Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude N-alkylated pyridone by column chromatography or recrystallization.
References
-
Reissig, H.-U. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved January 6, 2026, from [Link]
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Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved January 6, 2026, from [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25896–25904. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25896-25904. [Link]
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(n.d.). Guareschi-Thorpe Condensation. Merck Index. Retrieved January 6, 2026, from [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Leal, J. H., & Pilli, R. A. (2022). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 18, 1245–1255. [Link]
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(n.d.). 4-Pyridone. Wikipedia. Retrieved January 6, 2026, from [Link]
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Li, G., Zhao, L., Li, P., & Yang, L. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(19), 3039–3044. [Link]
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Hartwig, J. F., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved January 6, 2026, from [Link]
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Li, Z., et al. (2014). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic letters, 16(16), 4244–4247. [Link]
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(2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
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(n.d.). Pyridines. GCW Gandhi Nagar Jammu. Retrieved January 6, 2026, from [Link]
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Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & biomolecular chemistry, 22(1), 144–158. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved January 6, 2026, from [Link]
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Li, C., et al. (2023). Regioselective synthesis of 4-functionalized pyridines. Chem. Retrieved January 6, 2026, from [Link]
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(2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. Retrieved January 6, 2026, from [Link]
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(2023). Purification of strong polar and basic compounds. Reddit. Retrieved January 6, 2026, from [Link]
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(2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved January 6, 2026, from [Link]
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(n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Retrieved January 6, 2026, from [Link]
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(2018). For highly polar compound, how to do the purification? ResearchGate. Retrieved January 6, 2026, from [Link]
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(n.d.). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. ResearchGate. Retrieved January 6, 2026, from [Link]
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(n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved January 6, 2026, from [Link]
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White, M. C., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC. Retrieved January 6, 2026, from [Link]
-
(n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Retrieved January 6, 2026, from [Link]
-
(n.d.). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
(2021). Selective C-4 Alkylation of Pyridines. ChemistryViews. Retrieved January 6, 2026, from [Link]
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(n.d.). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved January 6, 2026, from [Link]
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(n.d.). C-4 selective alkylation of pyridines. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2789–2794. [Link]
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(n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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(n.d.). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. Retrieved January 6, 2026, from [Link]
-
(2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. Retrieved January 6, 2026, from [Link]
-
(n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ACS Publications. Retrieved January 6, 2026, from [Link]
-
Baran, P. S., et al. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. Retrieved January 6, 2026, from [Link]
-
Ogoshi, S., et al. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society, 132(42), 14773–14775. [Link]
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Technical Support Center: Enhancing Regioselectivity with 2-Fluoropyridin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Fluoropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. 2-Fluoropyridin-4-ol presents several opportunities for functionalization, but its reactivity is nuanced, often leading to challenges in achieving desired regioselectivity. This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its use.
The core of 2-Fluoropyridin-4-ol's chemistry lies in the interplay between three key features:
-
An electron-deficient pyridine ring, activated for nucleophilic attack at positions 2 and 4.[1]
-
A highly reactive C-F bond at the C2 position, making it an excellent site for Nucleophilic Aromatic Substitution (SNAr).[2][3][4]
-
A pyridin-4-ol moiety, which exists in tautomeric equilibrium with its pyridin-4-one form, presenting two distinct nucleophilic sites for reactions like alkylation.[5]
This guide will dissect these features to provide actionable solutions for controlling reaction outcomes.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Question: "I am attempting a nucleophilic aromatic substitution on 2-Fluoropyridin-4-ol, but I'm observing low yields and a mixture of products. How can I selectively target the C2-position and improve my yield?"
Answer: This is a common and critical challenge. The pyridine nitrogen atom electronically activates the C2 and C4 positions for nucleophilic attack.[1] The highly electronegative fluorine atom at C2 makes this position exceptionally electrophilic and an excellent leaving group for SNAr reactions. In fact, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, allowing for milder reaction conditions.[2][3][4]
However, poor regioselectivity or low yield can arise from several factors:
-
Competing Nucleophilic Attack: The hydroxyl group at C4 is nucleophilic and can react with your starting materials or intermediates.
-
Base-Mediated Side Reactions: The hydroxyl group is acidic and can be deprotonated by bases used in the reaction, potentially leading to undesired O-alkylation or other side reactions.
-
Insufficient Activation: While fluorine is highly activating, certain weak nucleophiles may require more forcing conditions, which can degrade the starting material.
Troubleshooting Guide: SNAr Reactions
| Observation | Potential Cause | Recommended Solution |
| Low Conversion | 1. Reaction temperature is too low. 2. Nucleophile is not sufficiently reactive. 3. Base is not strong enough to deprotonate the nucleophile (if required). | 1. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C). 2. For weak nucleophiles (e.g., some alcohols), pre-form the corresponding alkoxide using a strong base like NaH or KHMDS. 3. Switch to a stronger, non-nucleophilic base like DBU or Cs₂CO₃. |
| Mixture of Products (e.g., reaction at -OH) | 1. The hydroxyl group is unprotected and reacting. 2. The base is deprotonating the hydroxyl group, which then acts as a nucleophile. | 1. Protect the C4-hydroxyl group as a stable ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS) prior to the SNAr reaction. 2. Use a milder base or carefully control stoichiometry to avoid excess base. |
| Starting Material Decomposition | 1. Reaction temperature is too high. 2. Strong base is causing degradation. | 1. Screen lower temperatures. The high reactivity of the C-F bond often allows for milder conditions than other halopyridines.[2][3] 2. Use a weaker base (e.g., K₂CO₃ instead of NaH) or a non-ionic base. |
Experimental Workflow: Selective SNAr with an Amine Nucleophile
This workflow illustrates the logical steps to achieve selective C2-amination.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoropyridin-4-ol and 2-Chloropyridin-4-ol in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halopyridinols in Synthesis
In the landscape of medicinal chemistry and materials science, pyridinol scaffolds are of paramount importance. Their functionalization is a critical step in the synthesis of a vast array of bioactive molecules and advanced materials. Nucleophilic Aromatic Substitution (SNAr) stands out as a primary strategy for this purpose, allowing for the direct introduction of nucleophiles onto the electron-deficient pyridine ring.[1] The choice of the leaving group at the 2-position, typically a halogen, is a decisive factor that governs reaction efficiency, yield, and conditions. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-fluoropyridin-4-ol and 2-chloropyridin-4-ol, supported by mechanistic principles and experimental considerations.
The Underlying Mechanism: A Tale of Two Steps
To appreciate the reactivity differences, one must first understand the mechanism of SNAr reactions on these heterocyclic systems. Unlike SN2 reactions, which are concerted, SNAr is a two-step addition-elimination process.[2][3]
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Elimination (Fast Step): The aromaticity is restored by the expulsion of the halide leaving group.[4]
The key insight is that the first step—the formation of the Meisenheimer complex—is almost always the slow, rate-determining step. The reaction rate is therefore dictated by factors that stabilize this intermediate.
Caption: The SNAr mechanism for 2-halo-pyridin-4-ols.
Comparative Reactivity Analysis
The conventional wisdom of leaving group ability from aliphatic chemistry (I > Br > Cl > F) is inverted in most SNAr reactions.[2] The typical reactivity order is F > Cl > Br > I .[5] This counter-intuitive result is a direct consequence of the SNAr mechanism.
The "Element Effect": Why Fluorine is Superior
The enhanced reactivity of the fluoro-substituted pyridine is known as the "element effect".[6] The primary reason lies in the potent electron-withdrawing inductive effect of fluorine.
-
Stabilization of the Intermediate: Fluorine is the most electronegative element. Its powerful inductive effect (-I) withdraws electron density from the pyridine ring, significantly stabilizing the negative charge of the Meisenheimer complex formed during the rate-determining step.[7] This stabilization lowers the activation energy of the reaction, leading to a faster rate.
-
Leaving Group Ability is Not Rate-Limiting: While the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, the cleavage of this bond occurs in the second, fast step of the reaction.[8][9] Therefore, the C-X bond strength has a negligible impact on the overall reaction rate.
The presence of the nitrogen atom in the pyridine ring further enhances this effect. For substitution at the 2- and 4-positions, the negative charge in one of the resonance structures of the Meisenheimer intermediate can be placed directly on the electronegative nitrogen atom, providing substantial stabilization.[10]
Experimental Data: Quantifying the Difference
While specific kinetic data for 2-fluoropyridin-4-ol versus its 2-chloro counterpart is dispersed across various applications, the general principle is well-established for halopyridines. Reactions with 2-fluoropyridine consistently show higher yields and/or require milder conditions compared to 2-chloropyridine.[11] For one studied reaction, a fluoro-substituted aromatic was found to be 3300 times more reactive than its iodo counterpart, highlighting the dramatic influence of the halogen.[9]
| Feature | 2-Fluoropyridin-4-ol | 2-Chloropyridin-4-ol | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | Fluorine's strong inductive effect stabilizes the rate-determining Meisenheimer intermediate.[4][7] |
| Typical Reaction Conditions | Milder (lower temp, weaker base) | Harsher (higher temp, stronger base) | Lower activation energy for the fluoro compound allows for less forcing conditions. |
| C-X Bond Strength | ~485 kJ/mol | ~340 kJ/mol | Not relevant to the rate of most SNAr reactions as C-X bond cleavage is not rate-determining.[7] |
| Leaving Group Ability (SN2 context) | Poor | Good | This trend is inverted in SNAr due to the mechanistic differences.[2] |
Experimental Protocol: A Model SNAr Amination Reaction
This protocol provides a self-validating methodology for comparing the reactivity of the two substrates in a typical amination reaction. The inclusion of reaction monitoring and characterization ensures the trustworthiness of the results.
Objective: To synthesize 2-(benzylamino)pyridin-4-ol from both 2-fluoropyridin-4-ol and 2-chloropyridin-4-ol under identical conditions to compare reaction progress and yield.
Materials:
-
2-Fluoropyridin-4-ol
-
2-Chloropyridin-4-ol
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
Procedure:
-
Reaction Setup (Parallel Reactions):
-
To two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-fluoropyridin-4-ol (1.0 mmol, 1 eq) to one and 2-chloropyridin-4-ol (1.0 mmol, 1 eq) to the other.
-
To each flask, add potassium carbonate (2.0 mmol, 2.0 eq) and anhydrous DMSO (10 mL). Causality: K₂CO₃ is a mild base used to neutralize the H-X acid formed during the reaction, driving it to completion. DMSO is a polar aprotic solvent that excels at solvating the Meisenheimer intermediate.
-
Add benzylamine (1.1 mmol, 1.1 eq) to each flask.
-
-
Reaction Execution and Monitoring:
-
Place both flasks in a pre-heated oil bath at 80 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC).
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes).
-
Spot the starting material and the reaction mixture from each flask on a TLC plate.
-
Visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new, more polar product spot indicate reaction progress.
-
-
Continue heating until the starting material is consumed in the faster reaction (as determined by TLC). Record the total reaction time for each.
-
-
Work-up and Isolation:
-
Cool the reaction mixtures to room temperature.
-
Pour each mixture into a separatory funnel containing 50 mL of water and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers for each reaction, wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Determine the final yield of 2-(benzylamino)pyridin-4-ol for each reaction.
-
Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Workflow for comparative reactivity study.
Summary and Practical Considerations
For drug development professionals and synthetic chemists, the choice between 2-fluoropyridin-4-ol and 2-chloropyridin-4-ol for SNAr reactions is clear from a reactivity standpoint.
-
2-Fluoropyridin-4-ol is the more reactive substrate. Its use allows for milder reaction conditions, shorter reaction times, and often higher yields. This is particularly advantageous when working with sensitive or complex molecules where harsh conditions could lead to degradation or side reactions.
-
2-Chloropyridin-4-ol remains a viable, often more economical, alternative. However, chemists should anticipate the need for more forcing conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable conversions.
The decision, therefore, involves a trade-off between substrate cost and reaction efficiency. For complex, multi-step syntheses where overall yield is paramount, the superior reactivity of the fluoro-derivative often justifies its higher initial cost.
References
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Benchchem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Accessed January 6, 2026. Link
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Wikipedia. Nucleophilic aromatic substitution. Accessed January 6, 2026. Link
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Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 6, 2026. Link
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Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. Accessed January 6, 2026. Link
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Huestis, M. P., et al. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Omega. Link
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Huestis, M. P., et al. (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Link
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Organic Chemistry Explained. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Accessed January 6, 2026. Link
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Hawkins, et al. Detailed experimental procedure for the synthesis of 4-fluoropyridine. J. Chem. Soc., Perkin Trans. 1. Link
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Ramesh, P. D., Sundar, P. V., & Murti, V. V. S. (1977). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry. Link
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Liang, Z. (2018). Preparation method of 2-amino-4-fluoropyridine. Google Patents (CN108440402A). Link
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 6, 2026. Link
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Getlik, M., et al. (2020). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Link
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ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Accessed January 6, 2026. Link
-
ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Accessed January 6, 2026. Link
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-
ResearchGate. Amination of 2-halopyridines. [a]. Accessed January 6, 2026. Link
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PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Accessed January 6, 2026. Link
-
Google Patents. Synthetic method of 2-amino-4-fluoropyridine. (CN112552233A). Accessed January 6, 2026. Link
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Accessed January 6, 2026. Link
-
Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings. YouTube. Accessed January 6, 2026. Link
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-Fluoropyridin-4-ol Compounds and their Non-Fluorinated Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of the biological activity of compounds containing a 2-Fluoropyridin-4-ol moiety versus their non-fluorinated counterparts. As a Senior Application Scientist, the goal is to synthesize technical data with field-proven insights to explain the causal relationships behind the observed differences in biological outcomes. While direct, head-to-head comparisons for every conceivable compound are not always available in published literature, the principles derived from decades of medicinal chemistry research on fluorinated pyridines offer a robust framework for understanding and predicting their behavior.
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[1][2][3] The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3] Fluorinated pyridine derivatives are prevalent in a multitude of FDA-approved drugs, underscoring their significance in modern drug discovery.[3][4][5]
This guide will delve into the specific effects of introducing a fluorine atom at the 2-position of a pyridin-4-ol scaffold, a common heterocyclic core in medicinal chemistry.
Physicochemical Consequences of 2-Fluoro Substitution
The substitution of a hydrogen atom with fluorine on the pyridine ring instigates significant changes in the molecule's electronic and physical properties. These changes are foundational to the observed differences in biological activity.
Key Physicochemical Effects of Fluorination on a Pyridine Ring
Caption: Key physicochemical changes induced by 2-fluoro substitution on a pyridin-4-ol ring.
-
pKa Modulation: The potent electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the pyridin-4-ol moiety. This has two important consequences: the pyridyl nitrogen becomes less basic, and the hydroxyl group becomes more acidic.[6] 4-Hydroxypyridine itself is a weak acid with a pKa of approximately 11. The introduction of fluorine is expected to lower this value, increasing the proportion of the anionic form at physiological pH. This alteration in ionization state can dramatically affect target engagement and membrane permeability.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[6] This can lead to improved oral bioavailability and better tissue distribution.[7]
-
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7][8] The carbon-fluorine bond is exceptionally strong and resistant to cleavage.[6] Furthermore, placing a fluorine atom on a site that is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes—a so-called "metabolic soft spot"—can effectively block this pathway, prolonging the drug's half-life in the body.[7]
Comparative Analysis of Biological Activity
The aforementioned physicochemical changes translate into tangible differences in biological performance.
Potency and Target Binding
The introduction of fluorine can either increase or decrease binding affinity, depending on the specific interactions within the target's binding pocket.
-
Favorable Interactions: Fluorine can act as a hydrogen bond acceptor, forming productive interactions with hydrogen bond donors like amide N-H groups in a protein backbone.[9][10] This can lead to a tighter binding and, consequently, higher potency.
-
Conformational Effects: The gauche effect, often observed with fluorine substituents, can lock the molecule into a specific, more favorable conformation for binding.[11]
-
Electronic Effects on Reactivity: In the case of covalent inhibitors, the electronic changes induced by fluorine can modulate the reactivity of a nearby functional group, optimizing its interaction with the target.
| Compound Class | Target | Fluorinated Analog Activity | Non-Fluorinated Analog Activity | Reference |
| 7-phenyl-pyrroloquinolinones | Tubulin | Potent cytotoxicity (sub-nanomolar GI50) | Less potent | [12] |
| 2-cyanopyrrolidines | DPP-IV | Enhanced inhibitory effect | Lower inhibitory effect | [13] |
Table 1: Comparative biological activity of fluorinated vs. non-fluorinated analogs from published studies.
Metabolic Stability and Pharmacokinetics
As a general principle, strategic fluorination of a pyridine ring often leads to improved metabolic stability.[6][7][8] This is primarily due to the blockage of CYP-mediated oxidation. A metabolically more stable compound will have a longer half-life and greater systemic exposure, which can translate to a lower required dose and less frequent administration.
For instance, difluorination of a pyridyl ring in PI3K inhibitors was shown to increase oral bioavailability and decrease clearance without compromising potency.[7]
Experimental Protocols for Comparative Evaluation
To empirically determine the advantages of a 2-fluoropyridin-4-ol containing compound, a series of standardized in vitro assays should be performed in parallel with its non-fluorinated analog.
General Workflow for Comparative Analysis
Caption: A typical experimental workflow for the head-to-head comparison of drug candidates.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolic degradation of the test compounds.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a microcentrifuge tube, pre-warm a solution of HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant of degradation.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Expected Outcome: The 2-fluoropyridin-4-ol containing compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, indicating greater metabolic stability.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative activity of the compounds on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expected Outcome: The relative IC50 values will indicate which compound is more potent. The fluorinated compound may show higher potency due to improved cell permeability or target engagement.
Conclusion and Future Directions
The incorporation of a fluorine atom at the 2-position of a pyridin-4-ol scaffold is a powerful strategy in medicinal chemistry. It can profoundly and often beneficially modulate the compound's physicochemical properties, leading to enhanced biological activity. The primary advantages are typically seen in improved metabolic stability and potentially increased potency. However, it is crucial to recognize that the effects of fluorination are context-dependent and can sometimes be detrimental. Therefore, the empirical, side-by-side evaluation of fluorinated compounds and their non-fluorinated analogs, as outlined in this guide, is an indispensable step in the drug discovery process. The insights gained from such studies will continue to inform the rational design of the next generation of therapeutics.
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A Comparative Guide to the Validation of HPLC and GC Methods for 2-Fluoropyridin-4-ol Analysis
In the landscape of pharmaceutical development and quality control, the rigorous and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Fluoropyridin-4-ol, a key heterocyclic building block, demands robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, grounded in the principles of scientific integrity and supported by established validation protocols.
The selection between HPLC and GC is a critical decision driven by the physicochemical properties of the analyte.[1] HPLC is generally preferred for non-volatile, polar, and thermally sensitive compounds, while GC excels in the analysis of volatile and thermally stable substances.[2][3] 2-Fluoropyridin-4-ol, with its polar hydroxyl group, presents an interesting case study for both techniques.
Method Selection Rationale: HPLC vs. GC
The choice of analytical technique is the foundation of a reliable method. For 2-Fluoropyridin-4-ol, the decision-making process involves considering its polarity and volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile and polar compounds.[3] The hydroxyl group in 2-Fluoropyridin-4-ol makes it amenable to reverse-phase HPLC, where it can interact with a non-polar stationary phase.[4] This technique offers versatility in mobile phase composition, allowing for fine-tuning of the separation.[3]
-
Gas Chromatography (GC): Direct analysis of 2-Fluoropyridin-4-ol by GC is challenging due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal decomposition in the hot injector.[5][6] To overcome this, a derivatization step is often necessary to increase volatility and thermal stability.[7][8] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization strategy for such compounds.[6][9]
Caption: Decision workflow for selecting an analytical method.
Validation of Analytical Methods: A Regulatory Imperative
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[10] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[10][11][12][13] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validation, emphasizing a lifecycle approach to analytical procedures.[11][14][15]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16][17]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16][18]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of test results to the true value.[10][16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][16] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[17]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][16]
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for the analysis of 2-Fluoropyridin-4-ol.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the direct analysis of 2-Fluoropyridin-4-ol.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution of 2-Fluoropyridin-4-ol, and a sample spiked with potential impurities.
-
Linearity: Prepare a series of at least five standard solutions of 2-Fluoropyridin-4-ol covering the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the specified limits.[17]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of 2-Fluoropyridin-4-ol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[19]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Gas Chromatography (GC) Protocol with Derivatization
This method involves the silylation of 2-Fluoropyridin-4-ol prior to GC analysis.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Procedure:
-
Accurately weigh about 10 mg of 2-Fluoropyridin-4-ol into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or as per MS requirements.
-
Injection Volume: 1 µL (split or splitless mode).
Validation Procedure: The validation parameters are the same as for the HPLC method, with the addition of ensuring the derivatization reaction is consistent and complete.
Caption: General workflow for analytical method validation.
Comparative Performance Data
The following table summarizes the expected performance data for the validated HPLC and GC methods for the analysis of 2-Fluoropyridin-4-ol.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in the gas phase.[1] |
| Applicability | Well-suited for non-volatile and polar compounds like 2-Fluoropyridin-4-ol.[2][4] | Requires derivatization to increase the volatility of 2-Fluoropyridin-4-ol.[4] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.0% to 103.0% |
| Precision (% RSD) | ≤ 2.0%[16] | ≤ 3.0% |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range. | Can achieve pg/mL range, especially with MS detection.[2] |
| Analysis Time | Generally longer run times compared to GC.[20] | Faster run times are often achievable.[2] |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | More complex due to the required derivatization step.[21] |
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the analysis of 2-Fluoropyridin-4-ol, each with its own set of advantages and limitations.
-
HPLC is the more direct and straightforward method, avoiding the complexities and potential variability of a derivatization step.[3] It is highly robust and provides excellent accuracy and precision, making it an ideal choice for routine quality control and stability testing.
-
GC , when coupled with derivatization, can offer superior sensitivity, which may be crucial for trace-level impurity analysis.[2] The faster run times can also be advantageous for high-throughput screening. However, the additional derivatization step adds complexity and a potential source of error that must be carefully controlled and validated.
For routine assay and purity determination of 2-Fluoropyridin-4-ol, the HPLC method is generally recommended due to its simplicity, robustness, and direct applicability to this polar, non-volatile compound. The GC method serves as a valuable alternative, particularly when higher sensitivity is required, provided that the derivatization process is well-optimized and validated.
The ultimate choice of method should be based on the specific analytical requirements, such as the need for trace-level analysis, sample throughput, and available instrumentation, all within the framework of regulatory compliance.[14]
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Comparative study of different synthetic routes to 2-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluoropyridin-4-ol in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The 2-fluoropyridin-4-ol moiety, in particular, is a privileged structural motif found in a range of biologically active compounds. The presence of the fluorine atom at the 2-position can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, pKa, and binding affinity to target proteins, by altering the electron distribution within the pyridine ring. The hydroxyl group at the 4-position provides a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of complex pharmaceutical agents.
This guide provides a comparative analysis of three distinct synthetic routes to 2-Fluoropyridin-4-ol, offering a detailed examination of their underlying chemical principles, experimental protocols, and relative merits. The objective is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research goals.
Route 1: The Classic Approach - Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. This route commences with a readily available aminopyridine precursor. A critical consideration for this pathway is the protection of the hydroxyl group to prevent unwanted side reactions during diazotization. Here, we utilize a methoxy group as a robust protecting group.
Mechanistic Rationale
The reaction proceeds via the diazotization of the amino group on the pyridine ring with nitrous acid, generated in situ from sodium nitrite and a strong acid (in this case, tetrafluoroboric acid). The resulting diazonium salt is typically unstable and is not isolated. The tetrafluoroborate anion acts as the fluoride source. Gentle heating of the diazonium salt solution leads to the elimination of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by the fluoride ion from the BF4- anion to yield the desired 2-fluoropyridine derivative. The final step involves the deprotection of the methoxy group to unveil the target 2-Fluoropyridin-4-ol.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4-methoxypyridine
-
To a solution of 2-amino-4-chloropyridine (1 equiv.) in anhydrous methanol, sodium methoxide (1.2 equiv.) is added portion-wise at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-amino-4-methoxypyridine.
Step 2: Balz-Schiemann reaction to form 2-Fluoro-4-methoxypyridine
-
2-Amino-4-methoxypyridine (1 equiv.) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF4) (3 equiv.) at 0 °C.
-
A solution of sodium nitrite (NaNO2) (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 30 minutes.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature, followed by gentle heating to 50-60 °C until nitrogen evolution ceases.
-
The mixture is cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with dichloromethane.
-
The combined organic extracts are dried and concentrated to give crude 2-fluoro-4-methoxypyridine, which is purified by column chromatography.
Step 3: Demethylation to 2-Fluoropyridin-4-ol
-
2-Fluoro-4-methoxypyridine (1 equiv.) is dissolved in a 48% aqueous solution of hydrobromic acid (HBr).
-
The mixture is heated to reflux for several hours until TLC analysis indicates complete conversion.
-
The reaction is cooled and neutralized with a solid sodium bicarbonate.
-
The product is extracted with a suitable organic solvent, dried, and concentrated. Recrystallization yields pure 2-Fluoropyridin-4-ol.
Visualizing the Balz-Schiemann Route
Caption: Synthetic pathway via the Balz-Schiemann reaction.
Route 2: Nucleophilic Aromatic Substitution - The Halogen Exchange (Halex) Reaction
The Halogen Exchange (Halex) reaction is a powerful tool for the synthesis of fluoroaromatic compounds, relying on the principle of nucleophilic aromatic substitution (SNAr). This route is particularly attractive when the corresponding chloro- or bromo- derivative is readily accessible. Similar to the Balz-Schiemann route, protection of the 4-hydroxyl group is a prudent step to prevent its participation as a nucleophile.
Mechanistic Rationale
The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack of the fluoride ion at the carbon atom bearing the leaving group (in this case, chlorine). The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as DMF or DMSO, to enhance the solubility and nucleophilicity of the fluoride salt (e.g., KF or CsF). A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to further accelerate the reaction. The final deprotection step yields the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxypyridine
-
This starting material can be prepared from 2,4-dichloropyridine by selective methoxylation. 2,4-Dichloropyridine (1 equiv.) is reacted with sodium methoxide (1 equiv.) in methanol at a controlled temperature to favor substitution at the more reactive 4-position.
Step 2: Halogen Exchange to form 2-Fluoro-4-methoxypyridine
-
A mixture of 2-chloro-4-methoxypyridine (1 equiv.), spray-dried potassium fluoride (KF) (2-3 equiv.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv.) in anhydrous DMF is heated to 150-180 °C.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic phase is washed with brine, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Step 3: Demethylation to 2-Fluoropyridin-4-ol
-
This step is identical to the demethylation procedure described in Route 1.
Visualizing the Halex Route
A Comparative Guide to the Metabolic Stability of 2-Fluoropyridin-4-ol Derivatives: In Vitro and In Vivo Perspectives
This guide offers an in-depth technical comparison of the metabolic stability of 2-fluoropyridin-4-ol derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the causal mechanisms behind experimental choices, provide validated protocols, and present comparative data to illuminate the critical role of fluorination in optimizing drug-like properties.
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its metabolic fate, however, is a critical determinant of a drug candidate's pharmacokinetic profile. A primary objective in drug design is to enhance metabolic stability, thereby increasing a compound's half-life and bioavailability.[2][3] The strategic incorporation of fluorine into the pyridine scaffold, creating structures like 2-fluoropyridin-4-ol, is a powerful tactic to achieve this.
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical characteristics.[4][5] This "fluorine effect" is often leveraged to block metabolically labile sites, or "soft spots," that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][6] By replacing a hydrogen atom with a more robust fluorine atom, chemists can prevent metabolic attack and prolong the therapeutic action of a drug.[3][7] This guide will explore how to quantify this effect both in vitro and in vivo.
In Vitro Assessment: Quantifying Metabolic Stability in the Laboratory
In vitro assays are the first line of evaluation for metabolic stability, offering a rapid and cost-effective way to rank compounds early in the discovery pipeline.[8] The most common systems are liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism.[8][9]
The Liver Microsomal Stability Assay: A Primary Workflow
Liver microsomes are subcellular fractions rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[9][10] This assay measures the rate at which a parent compound is consumed over time, allowing for the calculation of key predictive parameters like in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[9]
Below is a detailed, self-validating protocol that explains not just the steps, but the scientific rationale behind them.
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to mimic physiological pH, which is crucial for optimal enzyme activity.
-
Test Compound Stock (10 mM in DMSO): Dissolve the 2-fluoropyridin-4-ol derivative and its non-fluorinated analog in dimethyl sulfoxide (DMSO). Create a working solution by diluting this stock in acetonitrile.[11]
-
Human Liver Microsomes (20 mg/mL stock): Commercially available pooled microsomes from multiple donors should be used to average out inter-individual variability.[10] Thaw quickly in a 37°C water bath and keep on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[10][12]
-
NADPH Regenerating System (Cofactor Solution): CYP450 enzymes require NADPH as a cofactor for their catalytic cycle.[10][11] A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to ensure NADPH levels remain constant throughout the incubation. Prepare this solution according to the manufacturer's instructions.
-
Quenching Solution: Use ice-cold acetonitrile containing an internal standard (a structurally similar compound not found in the matrix, used for analytical normalization). The acetonitrile serves to precipitate proteins and halt all enzymatic reactions instantly.[11]
2. Incubation Procedure:
-
Pre-incubation: Add the diluted liver microsomes and the test compound to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C. This step ensures all components reach thermal equilibrium before the reaction is initiated.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to each well.[9]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold quenching solution to the respective wells.[10] The 0-minute time point, where the quenching solution is added immediately after the cofactor, serves as the baseline measurement of the initial compound concentration.
-
Controls:
-
Minus Cofactor Control: Run an incubation for the longest time point (60 min) without adding the NADPH solution. Any degradation observed here points to chemical instability rather than enzymatic metabolism.[10]
-
Positive Control: Include a compound with known metabolic characteristics (e.g., verapamil or testosterone) to validate the activity of the microsomal batch.
-
3. Sample Analysis:
-
Protein Precipitation: Centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[11]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][13] This highly sensitive and specific technique quantifies the remaining parent compound at each time point by separating it from potential metabolites and matrix components.[14]
4. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .[9]
-
Calculate Intrinsic Clearance (Clᵢₙₜ): This value represents the inherent ability of the liver to metabolize the compound. It is calculated using the half-life and the protein concentration used in the assay.[9]
Comparative Data Analysis
The primary benefit of fluorination is often a demonstrable increase in metabolic stability. The table below presents representative data comparing a hypothetical 2-fluoropyridin-4-ol derivative with its non-fluorinated parent compound.
| Compound | Structure | t½ (min) | Clᵢₙₜ (µL/min/mg protein) | Predicted Stability |
| Pyridin-4-ol | (Non-fluorinated parent) | 15 | 92.4 | Moderate to High Clearance |
| 2-Fluoropyridin-4-ol | (Fluorinated derivative) | > 60 | < 11.5 | Low Clearance |
| Verapamil | (Positive Control) | 12 | 115.5 | High Clearance |
Data is representative and intended for illustrative purposes.
As the data shows, the introduction of a single fluorine atom at the 2-position dramatically increases the half-life and reduces the intrinsic clearance. This is a common and highly desirable outcome in drug discovery, suggesting the 2-position was a metabolic "soft spot" now protected by the robust C-F bond.[2][6]
From In Vitro to In Vivo: Predicting Human Pharmacokinetics
While in vitro assays are invaluable for screening, the ultimate test of metabolic stability occurs in a living system.[15] In vivo pharmacokinetic (PK) studies, typically conducted in rodent models, measure how a drug is absorbed, distributed, metabolized, and excreted (ADME) over time.
A key goal is to establish an In Vitro-In Vivo Extrapolation (IVIVE). The intrinsic clearance (Clᵢₙₜ) value from the microsomal or hepatocyte assay is scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance in humans.[15][16] A successful IVIVE provides confidence that the in vitro models are predictive of real-world outcomes.
In an in vivo study, the 2-fluoropyridin-4-ol derivative would be expected to exhibit lower plasma clearance and a longer half-life compared to its non-fluorinated counterpart, confirming the in vitro findings.[15][17]
Metabolic Pathways: The Chemical Transformation of 2-Fluoropyridin-4-ol
The metabolism of pyridine rings can proceed through several pathways, including oxidation of the ring or substituents, and N-oxidation.[18][19] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility for excretion.[20]
The strategic placement of fluorine can block a primary site of oxidation. For a pyridin-4-ol scaffold, the 2-position is electron-rich and susceptible to CYP-mediated hydroxylation. By placing a fluorine atom at this position, that pathway is blocked, forcing metabolism to occur at a slower rate through alternative, less favorable routes.
Conclusion and Field-Proven Insights
The comparative analysis of 2-fluoropyridin-4-ol derivatives against their non-fluorinated analogs consistently demonstrates the power of fluorine substitution as a tool to enhance metabolic stability.
-
Expertise-Driven Insight: The choice to fluorinate is not random; it is a hypothesis-driven decision to block a predicted or known metabolic liability.[2][21] For pyridine rings, positions adjacent to the nitrogen are often susceptible to oxidation, making the 2-position a logical candidate for modification.[22]
-
Trustworthy Protocols: The described in vitro microsomal assay is a robust, industry-standard method. Its self-validating nature, through the use of positive and negative controls, ensures that the generated data is reliable and can be confidently used for decision-making in drug discovery programs.[10]
-
Authoritative Grounding: The principles discussed are well-established in medicinal chemistry and drug metabolism science.[7][23] The increased metabolic stability of fluorinated compounds is a direct consequence of the C-F bond's resistance to cleavage by oxidative enzymes like cytochrome P450s.[2][24]
For researchers developing novel therapeutics based on the pyridin-4-ol scaffold, incorporating fluorine at the 2-position is a validated strategy to improve pharmacokinetic properties. By systematically applying the in vitro and in vivo assays detailed in this guide, development teams can efficiently identify and advance drug candidates with a higher probability of success in clinical trials.
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Head-to-Head Catalyst Comparison for C-C Bond Formation Using 2-Fluoropyridin-4-ol and Its Derivatives
A Senior Application Scientist's Guide to Catalyst Selection and Performance
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. The 2-fluoropyridin-4-ol scaffold and its derivatives are of significant interest due to their prevalence in bioactive molecules. However, the inherent electronic properties of the pyridine ring and the presence of a fluorine atom can present unique challenges and opportunities in cross-coupling reactions. This guide provides a head-to-head comparison of various catalytic systems for C-C bond formation involving 2-fluoropyridin-4-ol and its synthetically accessible precursors, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
The Strategic Importance of C-C Coupling with Fluorinated Pyridinols
The 2-fluoropyridine moiety is a valuable pharmacophore, and the ability to introduce diverse carbon-based substituents at the 4-position is crucial for modulating the physicochemical and biological properties of lead compounds. The hydroxyl group at the 4-position, while potentially interfering with some catalytic cycles, also offers a handle for derivatization or can be a key interacting element in a final target molecule. C-C bond formation in this context is often achieved through the use of a more reactive derivative, such as a halide or triflate, at the 4-position, or by converting the hydroxyl group into a suitable leaving group.
This guide will focus on the comparative performance of catalyst systems in several key C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, as well as emerging methods like C-H activation and decarboxylative coupling.
Palladium vs. Nickel: A Tale of Two Metals in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[1][2] When considering the coupling of a 2-fluoropyridin-4-yl precursor, the choice between palladium and nickel catalysis is a critical decision.[3][4][5]
Palladium-based catalysts have been the traditional choice, offering a broad substrate scope and predictable reactivity. For substrates like 2-fluoro-4-iodopyridine, classic catalysts such as Pd(PPh₃)₄ can be effective, but often require higher catalyst loadings and longer reaction times.[5] More advanced systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency, especially with less reactive aryl chlorides or bromides.[5]
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[4][6] Their ability to activate challenging C-Cl and C-F bonds makes them particularly attractive for fluorinated substrates.[7] For the Suzuki-Miyaura coupling of 2-fluoropyridin-4-ol derivatives, nickel catalysts can offer higher turnover numbers and may proceed under milder conditions compared to their palladium counterparts.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Illustrative)
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-Fluoro-4-iodopyridine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [8] |
| Pd(OAc)₂ / SPhos | 2-Fluoro-4-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [8] |
| Ni(dppf)Cl₂ | 2-Fluoro-4-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | Moderate | [6] |
Note: "High" and "Moderate" yields are qualitative descriptors from the literature suggesting successful reactions without specifying the exact percentage in all cases.
Heck and Sonogashira Couplings: Accessing Alkenyl and Alkynyl Pyridinols
Heck Reaction: The Heck reaction provides a powerful method for the alkenylation of aryl halides.[9] For the synthesis of 4-alkenyl-2-fluoropyridines, palladium catalysts are predominantly used. The choice of ligand and base is crucial to ensure high yields and stereoselectivity (typically trans).[10] Phosphine-free catalyst systems, such as those employing palladacycles, have also shown high activity.[11]
Sonogashira Coupling: This reaction is the method of choice for introducing terminal alkynes.[12] It traditionally employs a dual catalytic system of palladium and a copper co-catalyst.[13] Copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination.[14] For 2-fluoropyridine derivatives, both palladium/copper and copper-catalyzed systems have shown promise.[15][16]
Caption: A typical experimental workflow for a Heck coupling reaction.
Stille Coupling and Beyond: Expanding the Synthetic Toolbox
Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is known for its tolerance of a wide range of functional groups.[17] Palladium catalysts, often in the presence of a copper(I) co-catalyst and fluoride additives, are typically employed.[10] While the toxicity of organotin reagents is a drawback, the Stille reaction can be highly effective for complex substrates where other methods fail.[18]
C-H Functionalization: Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to C-C bond formation by avoiding the pre-functionalization of one of the coupling partners. For pyridines, directing groups are often employed to achieve regioselectivity. The development of catalysts for the direct C-H arylation of the 2-fluoropyridin-4-ol core is an active area of investigation.
Decarboxylative Coupling: This method utilizes carboxylic acids as readily available and stable coupling partners, releasing CO₂ as the only byproduct. Both palladium and dual metal photoredox systems (e.g., Fe/Ni) have been developed for decarboxylative cross-couplings. This approach could be particularly useful for derivatives of 2-fluoropyridin-4-ol containing a carboxylic acid handle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Fluoro-4-iodopyridine:
-
To a degassed solution of 2-fluoro-4-iodopyridine (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., DME/H₂O 4:1), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80 °C) for the specified time (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-fluoropyridine.
General Procedure for Heck Coupling of 2-Fluoro-4-bromopyridine:
-
In a sealed tube, combine 2-fluoro-4-bromopyridine (1.0 equiv), the desired alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent (e.g., DMF).
-
Degas the mixture and heat under an inert atmosphere to the required temperature (e.g., 100-120 °C) for the necessary duration (e.g., 12-24 hours).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-alkenyl-2-fluoropyridine product.
Conclusion and Future Outlook
The choice of catalyst for C-C bond formation with 2-fluoropyridin-4-ol and its derivatives is highly dependent on the specific coupling reaction and the nature of the coupling partners. While palladium catalysts remain a reliable choice for a wide range of transformations, the growing prominence of nickel catalysis offers a more economical and, in some cases, more reactive alternative, particularly for challenging substrates.
Future research will likely focus on the development of more active and selective catalysts for direct C-H functionalization of the 2-fluoropyridin-4-ol core, further enhancing the atom and step economy of these important synthetic transformations. Additionally, the exploration of photoredox and electrochemical methods will undoubtedly open new avenues for C-C bond formation under even milder and more sustainable conditions.
References
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A Researcher's Guide to the Structural Confirmation of 2-Fluoropyridin-4-ol: A Comparative Spectroscopic and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 2-Fluoropyridin-4-ol, a fluorinated pyridine derivative, presents a compelling case study in structural elucidation due to its potential for tautomerism and the existence of closely related isomers. This guide provides an in-depth technical comparison of the analytical techniques required to definitively confirm the structure of 2-Fluoropyridin-4-ol, offering insights into the interpretation of experimental data and highlighting key distinguishing features from potential alternatives.
The primary challenge in the structural analysis of 2-Fluoropyridin-4-ol lies in its potential to exist in equilibrium with its tautomeric form, 2-fluoro-4-pyridone. This dynamic relationship, influenced by factors such as solvent polarity and physical state, necessitates a multi-faceted analytical approach to fully characterize the molecule. Furthermore, the possibility of isomeric impurities, such as 3-Fluoro-4-hydroxypyridine, underscores the need for meticulous data interpretation.
The Analytical Workflow: A Multi-Technique Approach
A definitive structural confirmation of 2-Fluoropyridin-4-ol relies on the synergistic application of several analytical techniques, each providing a unique piece of the structural puzzle. The logical flow of this analytical workflow is depicted below.
Figure 1: A logical workflow for the comprehensive structural confirmation of 2-Fluoropyridin-4-ol, integrating spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Fluoropyridin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the connectivity and electronic environment of the atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence the tautomeric equilibrium. It is advisable to run spectra in multiple solvents to probe this effect.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required. The presence of fluorine will introduce C-F coupling, which can provide valuable structural information.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This experiment is highly sensitive and will provide direct information about the chemical environment of the fluorine atom.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm connectivity.
Data Interpretation and Comparative Analysis
The key to using NMR for structural confirmation lies in comparing the observed spectra with the expected spectra for 2-Fluoropyridin-4-ol and its potential isomers and tautomers.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data Comparison
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) & C-F Coupling |
| 2-Fluoropyridin-4-ol | H3: ~6.5-7.0 (d), H5: ~6.7-7.2 (dd), H6: ~7.8-8.2 (d) | C2: ~160-165 (d, ¹JCF ~230-250 Hz), C3: ~105-110 (d, ²JCF ~15-25 Hz), C4: ~165-170, C5: ~110-115 (d, ³JCF ~5-10 Hz), C6: ~140-145 (d, ³JCF ~10-20 Hz) |
| 2-Fluoro-4-pyridone | H3: ~6.0-6.5 (d), H5: ~6.2-6.7 (dd), H6: ~7.5-7.9 (d), NH: broad singlet | C2: ~155-160 (d, ¹JCF ~230-250 Hz), C3: ~100-105 (d, ²JCF ~15-25 Hz), C4: ~175-180, C5: ~115-120 (d, ³JCF ~5-10 Hz), C6: ~135-140 (d, ³JCF ~10-20 Hz) |
| 3-Fluoro-4-hydroxypyridine | H2: ~7.9-8.3 (s), H5: ~6.8-7.3 (d), H6: ~7.9-8.3 (d) | C2: ~140-145 (d, ²JCF ~15-25 Hz), C3: ~145-150 (d, ¹JCF ~240-260 Hz), C4: ~155-160, C5: ~115-120 (d, ³JCF ~5-10 Hz), C6: ~140-145 (d, ⁴JCF ~2-5 Hz) |
Note: These are predicted values and may vary based on solvent and other experimental conditions. The presence and magnitude of C-F coupling constants are critical for distinguishing isomers.[1][2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic signals for 2-Fluoropyridin-4-ol will be those corresponding to the O-H and C=O stretching vibrations, which can help to distinguish between the pyridinol and pyridone tautomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or in solution. For solids, ensure the sample is finely ground and dry.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Analysis
Table 2: Expected IR Absorption Frequencies
| Functional Group | 2-Fluoropyridin-4-ol (Pyridinol form) | 2-Fluoro-4-pyridone (Pyridone form) |
| O-H Stretch | Broad, ~3200-3600 cm⁻¹ | Absent or very weak |
| N-H Stretch | Absent | Broad, ~3000-3400 cm⁻¹ |
| C=O Stretch | Absent | Strong, ~1640-1680 cm⁻¹ |
| C=C & C=N Stretches | ~1500-1620 cm⁻¹ | ~1500-1650 cm⁻¹ |
| C-F Stretch | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ |
The presence of a strong absorption in the carbonyl region (~1650 cm⁻¹) is a clear indicator of the pyridone tautomer being the dominant species in the solid state. Conversely, a broad O-H stretch and the absence of a strong carbonyl peak would suggest the pyridinol form.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is essential for determining the molecular weight of the compound and can provide fragmentation patterns that offer further structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion, or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak.
Data Interpretation
For 2-Fluoropyridin-4-ol (C₅H₄FNO), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 114.0355. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can also be analyzed to provide further structural information, though it may not be sufficient to distinguish between isomers on its own.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction is the gold standard for unambiguous three-dimensional structural determination.[3] This technique provides precise bond lengths, bond angles, and the overall molecular conformation in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent/anti-solvent system are common methods for growing single crystals suitable for X-ray diffraction.[4][5]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Interpretation
The resulting crystal structure will definitively show the positions of all atoms, confirming the connectivity and tautomeric form present in the solid state. For 2-Fluoropyridin-4-ol, this would unequivocally distinguish between the pyridinol and pyridone forms and confirm the position of the fluorine atom.
Comparison with an Alternative: 3-Fluoro-4-hydroxypyridine
To illustrate the power of this multi-technique approach, let's consider the key differences in the expected data for 2-Fluoropyridin-4-ol and its isomer, 3-Fluoro-4-hydroxypyridine.
Figure 2: A comparison of the key distinguishing analytical features between 2-Fluoropyridin-4-ol and its isomer, 3-Fluoro-4-hydroxypyridine.
As highlighted in Table 1, the ¹H and ¹³C NMR spectra would show distinct differences in chemical shifts and, most importantly, in the C-F coupling patterns. The one-bond C-F coupling for the carbon directly attached to the fluorine atom is significantly different in the two isomers, providing a clear diagnostic marker.
Conclusion
The structural confirmation of 2-Fluoropyridin-4-ol requires a comprehensive and systematic analytical approach. While each technique provides valuable information, it is the integration of data from NMR, IR, and mass spectrometry, ideally culminating in a single-crystal X-ray structure, that provides the unequivocal evidence required for rigorous scientific research and drug development. By carefully considering the potential for tautomerism and the presence of isomers, researchers can confidently establish the structure of their target compounds.
References
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"NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes, 2(111). [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1435-1440. [Link]
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A Comparative Guide to the Synthesis of 2-Fluoropyridin-4-ol: An Analysis of Cost-Effectiveness and Scalability
Introduction: The Strategic Importance of 2-Fluoropyridin-4-ol
2-Fluoropyridin-4-ol, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique physicochemical properties, making it a valuable precursor for a range of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group provides a reactive handle for further molecular elaboration. Consequently, the efficiency, cost-effectiveness, and scalability of its synthesis are critical factors that directly impact the economic viability of large-scale production of downstream products.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for 2-Fluoropyridin-4-ol, designed for researchers, chemists, and process development professionals. We will move beyond a simple recitation of reaction steps to dissect the causality behind experimental choices, offering field-proven insights into each method's practicality. Our analysis will focus on a holistic view of cost-effectiveness, encompassing not just raw material prices but also reaction yields, operational complexity, safety considerations, and scalability.
Comparative Analysis of Synthetic Strategies
Two principal routes to 2-Fluoropyridin-4-ol have been evaluated:
-
Strategy A: A two-step route commencing from the readily available 2,4-dichloropyridine, involving a nucleophilic aromatic substitution (SNAr) for fluorination, followed by hydrolysis.
-
Strategy B: A classic approach utilizing the Balz-Schiemann reaction, starting from 2-aminopyridin-4-ol.
The following table provides a top-level summary of the key performance indicators for each strategy, which will be elaborated upon in the subsequent sections.
| Parameter | Strategy A: From 2,4-Dichloropyridine | Strategy B: From 2-Aminopyridin-4-ol |
| Starting Material Cost | Moderate (approx. | High (approx. |
| Key Reagents | Spray-dried KF, DMSO, NaOH | NaNO₂, HBF₄ |
| Number of Steps | 2 | 1 (often 2 with diazonium salt isolation) |
| Overall Yield (Estimated) | Good (60-70%) | Moderate to Low (20-50%)[4] |
| Scalability | High; suitable for industrial scale-up. | Moderate; challenges with handling diazonium salts on a large scale.[5] |
| Safety Concerns | High reaction temperatures; DMSO handling. | Potentially explosive diazonium salt intermediate; use of corrosive HBF₄.[5] |
| Estimated Reagent Cost/Mole | Lower | Higher |
| Primary Advantage | Cost-effective starting material, higher overall yield. | Fewer steps if performed in one pot. |
| Primary Disadvantage | Higher reaction temperatures. | Expensive starting material, lower yield, safety hazards. |
Strategy A: Nucleophilic Substitution Route from 2,4-Dichloropyridine
This strategy leverages the differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyridine ring. The chlorine at the 2-position is more activated towards nucleophilic substitution. This allows for a selective halogen exchange (Halex) reaction, followed by hydrolysis of the remaining chlorine.
Visualizing the Workflow: Strategy A
Caption: Workflow for the synthesis of 2-Fluoropyridin-4-ol via Strategy B.
Expertise & Experience: Mechanistic Insights
The Balz-Schiemann reaction proceeds in two key stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBF₄) at low temperatures to form a diazonium salt. [6][7]The tetrafluoroborate anion is a poor nucleophile, which allows for the isolation of the relatively stable diazonium tetrafluoroborate salt.
The second stage is the decomposition of this salt. Upon heating, the diazonium group leaves as nitrogen gas (a very stable leaving group), generating a highly reactive aryl cation. This cation is then trapped by a fluoride ion from the tetrafluoroborate anion to form the aryl fluoride. [5]
Experimental Protocol: A Self-Validating System
-
Reaction Setup: In a flask, dissolve 2-aminopyridin-4-ol (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 3.0 eq) at 0°C.
-
Reaction Execution (Diazotization): Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5°C. Stir the mixture for an additional 30 minutes at this temperature. The diazonium salt may precipitate.
-
Isolation of Intermediate: Filter the precipitated diazonium tetrafluoroborate salt, wash it with cold ether, and dry it carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
Fluorination (Decomposition): Gently heat the dry diazonium salt in an inert, high-boiling solvent (like xylene) or as a solid (with appropriate safety precautions) until nitrogen evolution ceases.
-
Work-up and Purification: After cooling, the reaction mixture is typically treated with a base to neutralize the acid, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization. The yield for this reaction is often modest, in the range of 20-50%. [4]
Cost-Effectiveness and Scalability Analysis
-
Cost: The major drawback of this route is the high cost of the starting material, 2-aminopyridin-4-ol, which is significantly more expensive than 2,4-dichloropyridine. [3][8][9]While the other reagents (NaNO₂ and HBF₄) are relatively inexpensive, the high cost of the starting material makes this route economically challenging for large-scale synthesis.
-
Scalability: Scaling up the Balz-Schiemann reaction presents significant safety challenges. The isolation and handling of potentially explosive diazonium salts are major concerns in an industrial setting. [5]While one-pot modifications exist, they often suffer from lower yields.
-
Safety: The primary hazard is the explosive nature of the isolated diazonium salt intermediate. HBF₄ is also highly corrosive and toxic.
Conclusion and Recommendation
Based on this comprehensive analysis, Strategy A, starting from 2,4-dichloropyridine, emerges as the more cost-effective and scalable route for the synthesis of 2-Fluoropyridin-4-ol. Despite requiring higher reaction temperatures, the significantly lower cost of the starting material, higher overall yield, and more favorable safety profile for large-scale production make it the superior choice for industrial applications.
Strategy B, the Balz-Schiemann reaction, while a classic and mechanistically interesting transformation, is hampered by the high cost of its starting material and inherent safety risks associated with diazonium salt intermediates. It may be suitable for small-scale laboratory synthesis where cost is less of a concern, but it is not recommended for process development or manufacturing.
Ultimately, the choice of synthetic route will always depend on the specific project requirements, including scale, budget, and available equipment. However, for those in drug development and other industries where cost of goods is a critical parameter, the nucleophilic substitution pathway offers a more practical and economically viable solution.
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A Head-to-Head Comparison for Medicinal Chemists: 2-Fluoropyridin-4-ol vs. Key Heterocyclic Building Blocks in Drug Discovery
In the intricate chess game of drug design, the choice of a single building block can dictate the success or failure of a candidate molecule. The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, influencing everything from target affinity and selectivity to pharmacokinetic profiles. Among the vast arsenal of available heterocycles, 2-Fluoropyridin-4-ol has emerged as a particularly intriguing building block. This guide provides a critical, data-driven comparison of 2-Fluoropyridin-4-ol against other commonly employed heterocyclic cores, offering researchers the insights needed to make informed decisions in their discovery programs.
Introduction: The Strategic Value of Fluorinated Pyridinols
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and can influence the overall basicity of the molecule. The introduction of a fluorine atom, particularly at the 2-position, offers a powerful tool for modulating physicochemical and biological properties.[1][2] This "magic" element can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1][2][3] When combined with a 4-hydroxyl group, as in 2-Fluoropyridin-4-ol, the resulting molecule presents a unique combination of features that can be strategically exploited.
This guide will benchmark 2-Fluoropyridin-4-ol against two other widely used heterocyclic building blocks: 4-Hydroxypyridine and 2-Chloropyridin-4-ol . The comparison will focus on key drug-like properties, including physicochemical parameters, reactivity in common synthetic transformations, and metabolic stability.
Physicochemical Properties: A Numbers Game
The foundational properties of a building block dictate its influence on the parent molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for our three comparator molecules.
| Property | 2-Fluoropyridin-4-ol | 4-Hydroxypyridine | 2-Chloropyridin-4-ol |
| Molecular Weight ( g/mol ) | 113.09 | 95.10[4] | 129.54[5] |
| logP (calculated) | ~0.2-0.5 | -1.3[4][6] | ~0.8-1.0 |
| pKa (acidic, phenol) | ~8-9 | ~11.0-11.6[7] | ~8-9 |
| pKa (basic, pyridine N) | ~-0.44[8] | ~3.2[9] | ~0.5-1.0 |
Data is compiled from various sources and calculated values and should be considered approximate.
Key Insights:
-
Lipophilicity (logP): The introduction of fluorine in 2-Fluoropyridin-4-ol increases lipophilicity compared to the parent 4-Hydroxypyridine. This can be advantageous for improving membrane permeability.[3][10] The chloro-analogue is even more lipophilic.
-
Acidity (pKa of the hydroxyl group): The electron-withdrawing nature of the fluorine atom significantly increases the acidity of the 4-hydroxyl group in 2-Fluoropyridin-4-ol compared to 4-Hydroxypyridine. This can have profound effects on target binding interactions and solubility at physiological pH.
-
Basicity (pKa of the pyridine nitrogen): Conversely, the inductive effect of the halogen atom decreases the basicity of the pyridine nitrogen.[2] This reduction in basicity can be beneficial in avoiding off-target effects, such as hERG channel inhibition, which is often associated with basic nitrogen centers.
Reactivity in Key Synthetic Transformations
The utility of a building block is directly tied to its versatility in common synthetic reactions. We will compare the performance of our three heterocycles in two of the most widely used cross-coupling reactions in drug discovery: Suzuki and Buchwald-Hartwig amination.
Experimental Workflow: Comparative Suzuki Coupling
Caption: Generalized workflow for the comparative Suzuki coupling experiments.
Protocol: Suzuki Coupling
-
To a reaction vial, add the heterocyclic building block (functionalized as a halide or triflate, 1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2.0 mmol).
-
Add a 3:1 mixture of Dioxane:Water (4 mL).
-
Degas the mixture with argon for 10 minutes.
-
Seal the vial and heat to 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity:
| Heterocycle | Typical Yield | Comments |
| 2-Fluoropyridin-4-ol | Moderate to Good | The C-F bond is generally stable to Suzuki conditions. The 4-OH group may require protection, and the molecule would need to be functionalized at another position (e.g., with Br or I) to participate as the electrophile. |
| 4-Hydroxypyridine | Good to Excellent | Reacts readily at the 2- and 6-positions if activated (e.g., as a triflate). The unprotected hydroxyl can sometimes interfere. |
| 2-Chloropyridin-4-ol | Good to Excellent | The C-Cl bond is readily activated for Suzuki coupling, often providing high yields. |
Experimental Workflow: Comparative Buchwald-Hartwig Amination
Caption: Generalized workflow for comparative Buchwald-Hartwig amination experiments.
Protocol: Buchwald-Hartwig Amination
-
To a reaction vial, add the heterocyclic building block (as a halide, 1.0 mmol), amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (2.5 mmol).
-
Add anhydrous toluene (4 mL).
-
Degas the mixture with argon for 10 minutes.
-
Seal the vial and heat to 110 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Reactivity:
| Heterocycle | Typical Yield | Comments |
| 2-Fluoropyridin-4-ol | Low to Moderate | The C-F bond is significantly less reactive in Buchwald-Hartwig amination compared to C-Cl or C-Br bonds.[11] Harsher conditions may be required, potentially leading to side reactions. |
| 4-Hydroxypyridine | Not Applicable | Lacks a suitable leaving group for this transformation without prior functionalization. |
| 2-Chloropyridin-4-ol | Good to Excellent | The 2-chloro position is highly activated towards Buchwald-Hartwig amination, making it a reliable substrate for this reaction.[12][13] |
Metabolic Stability: A Critical Hurdle
A drug's success is heavily dependent on its metabolic stability. The introduction of fluorine is a well-established strategy to block metabolically labile C-H bonds.[1][14][15]
Experimental Workflow: Microsomal Stability Assay
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A Comparative Assessment of the pKa Values of Fluorinated vs. Non-Fluorinated Pyridinols: A Guide for Medicinal Chemists
Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of critical drug-like properties. This guide provides an in-depth technical comparison of the acidity (pKa) of fluorinated and non-fluorinated pyridinols, a heterocyclic scaffold of significant interest in drug development. We explore the profound electronic effects of fluorination that lead to significant shifts in pKa, supported by experimental data and established analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for optimizing molecular properties.
Introduction: The Critical Role of pKa and Fluorine in Drug Design
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For a drug candidate, its pKa value is paramount, directly influencing its solubility, membrane permeability, metabolic stability, and binding affinity to its biological target.[1][2][3] The ability to rationally modulate a molecule's pKa is therefore a powerful tool in the optimization of its pharmacokinetic and pharmacodynamic profile.
Fluorine, the most electronegative element, has been described as a "magic bullet" in medicinal chemistry.[4] Its substitution for hydrogen can dramatically alter a molecule's properties. Judicious introduction of fluorine can block metabolic pathways, enhance binding affinity, and modulate lipophilicity.[5][6] Crucially, due to its powerful inductive electron-withdrawing nature, fluorine significantly impacts the acidity and basicity of nearby functional groups, making it an ideal tool for pKa modulation.[7]
Pyridinols (or hydroxypyridines) are common scaffolds in pharmaceuticals. A key characteristic is their existence in tautomeric equilibrium with the corresponding pyridone form.[8] For 2- and 4-hydroxypyridines, the equilibrium heavily favors the pyridone tautomer, complicating the direct assessment of the hydroxyl group's acidity.[9][10] 3-Hydroxypyridine, however, exists predominantly in the phenol-like pyridinol form, making it an ideal model system for comparing the intrinsic acidity of the hydroxyl group upon fluorination.[11]
Section 1: The Underpinning Principles of Acidity in Pyridinols
The acidity of the hydroxyl group in a pyridinol is determined by the stability of its conjugate base, the pyridinolate anion. Any substituent that stabilizes this anion will increase the acidity, resulting in a lower pKa value.
The Electronic Effects of Fluorine: Fluorine's influence on the electronic structure of the aromatic ring is twofold:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect is propagated through the sigma bonds of the ring, decreasing electron density throughout the molecule.[12] This potent electron withdrawal is the primary mechanism by which fluorine stabilizes the negatively charged conjugate base of a pyridinol, thereby increasing its acidity.[7]
-
Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the aromatic ring through resonance.[13] This effect increases electron density, particularly at the ortho and para positions. While this effect opposes the inductive effect, for halogens, the inductive effect is overwhelmingly dominant in influencing the acidity of a phenolic proton.[12]
Therefore, the net effect of a fluorine substituent on a pyridinol ring is strong electron withdrawal, which is expected to significantly lower the pKa of the hydroxyl group.
Section 2: Experimental Determination of pKa
Accurate pKa determination is crucial for understanding structure-activity relationships. Two of the most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[14]
Protocol 2.1: pKa Determination by Potentiometric Titration
This high-precision technique involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.[14] The pKa is the pH at which the functional group is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[15][16]
Step-by-Step Methodology: [2][15]
-
Preparation: A 1-10 mM solution of the sample is prepared in purified water or a suitable co-solvent if solubility is low. The solution's ionic strength is kept constant (e.g., with 0.15 M KCl) to ensure consistent activity coefficients.
-
Inert Atmosphere: The solution is purged with an inert gas like nitrogen or argon before and during the titration to remove dissolved CO₂, which can form carbonic acid and interfere with the measurement.
-
Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic group) is added in small, precise increments.
-
Data Recording: The pH of the solution is recorded after each addition, allowing the system to equilibrate until the reading is stable.
-
Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
Causality and Self-Validation: Maintaining a constant ionic strength ensures that pH changes are due solely to the protonation/deprotonation of the analyte.[15] The use of calibrated buffers and standardized titrants ensures the accuracy of the measurement. A blank titration (without the sample) should be performed to correct for any background effects.[14]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2.2: pKa Determination by UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the ionizing group, as the UV-Vis absorbance spectrum will change as a function of pH.[17][18] It requires less sample than potentiometry and is amenable to high-throughput formats.[17]
Step-by-Step Methodology: [17][19]
-
Stock Solution: A concentrated stock solution of the compound is prepared in a solvent like DMSO or methanol.
-
Buffer Preparation: A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with constant ionic strength is prepared.
-
Sample Preparation: A small, fixed amount of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes.
-
Spectral Acquisition: The UV-Vis spectrum (e.g., 230–500 nm) of each sample is recorded. Spectra of blank buffers are also taken for background correction.
-
Data Analysis: The absorbance at one or more wavelengths where the change is maximal is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[19][20]
Causality and Self-Validation: The use of multiple buffers across a wide pH range defines the full sigmoidal curve, ensuring a robust fit. Measuring absorbance at multiple wavelengths can help confirm the pKa and identify complex ionization behavior. The constant ionic strength minimizes matrix effects on the UV spectra.[17]
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Section 3: Comparative Data Analysis
The impact of fluorination on the pKa of pyridinols is clearly demonstrated by comparing the experimental pKa of 3-hydroxypyridine with the predicted pKa of its 4-fluoro analogue. The data also shows the corresponding effect on the basicity of the pyridine ring nitrogen (pKa of the conjugate acid).
Table 1: Comparison of pKa Values for 3-Hydroxypyridine and a Fluorinated Analogue
| Compound | Structure | pKa (Hydroxyl Group) | pKa (Conjugate Acid of Ring Nitrogen) |
| 3-Hydroxypyridine | ![]() | 8.75[21][22] | 4.79[21][22] |
| 4-Fluoro-3-hydroxypyridine | ![]() | 7.01 (Predicted)[23] | < 4.79 (Expected) |
Section 4: Discussion - The Impact of Fluorination on Pyridinol pKa
The data presented in Table 1 reveals a significant increase in the acidity of the hydroxyl group upon fluorination. The pKa drops by approximately 1.74 units, from 8.75 for 3-hydroxypyridine to a predicted value of 7.01 for 4-fluoro-3-hydroxypyridine.[21][22][23] This corresponds to a more than 50-fold increase in the acid dissociation constant (Ka).
This observation is a direct consequence of the powerful electron-withdrawing inductive (-I) effect of the fluorine atom.[7][8] The fluorine atom at the 4-position pulls electron density away from the aromatic ring. This effect is transmitted to the 3-position, which in turn withdraws electron density from the attached hydroxyl group. This polarization stabilizes the negative charge of the conjugate base (the pyridinolate anion) formed upon deprotonation of the hydroxyl group. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa.
Caption: Inductive stabilization of the conjugate base by fluorine.
Furthermore, the same inductive effect reduces the electron density on the pyridine ring nitrogen. This makes the nitrogen less available to accept a proton, thus decreasing its basicity.[8] Consequently, the pKa of the conjugate acid of 4-fluoro-3-hydroxypyridine is expected to be lower than that of 3-hydroxypyridine.
Conclusion
This comparative guide demonstrates that fluorination is a highly effective strategy for increasing the acidity of pyridinols. The substitution of a single fluorine atom onto the pyridinol ring can lower the hydroxyl group's pKa by over 1.7 units, a direct result of the element's potent inductive electron-withdrawing effect. This effect stabilizes the conjugate base formed upon deprotonation. The experimental protocols detailed herein, specifically potentiometric titration and UV-Vis spectrophotometry, provide robust and reliable methods for quantifying these effects. For medicinal chemists, this predictable and significant pKa modulation offers a powerful tool to rationally design and optimize the physicochemical properties of drug candidates, thereby enhancing their therapeutic potential.
References
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ChemBK. (2024, April 10). 3-Hydroxypyridine. Available at: [Link]
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National Institutes of Health (NIH). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available at: [Link]
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Human Metabolome Database. (2012, May 18). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Available at: [Link]
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Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available at: [Link]
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National Institutes of Health (NIH). (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]
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PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
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Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]
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ACS Publications. (2021, November 23). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]
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University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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Bulgarian Chemical Communications. (2018, December 24). Determination of the pKa values of some pyridine derivatives by computational methods. Available at: [Link]
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-
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PubChem. 4-Hydroxypyridine. Available at: [Link]
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Investigating the impact of the fluorine atom on the binding affinity of 2-Fluoropyridin-4-ol derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, the strategic modification of a molecular scaffold can mean the difference between a lead compound and a clinical candidate. The introduction of fluorine, a small but powerful atom, is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties such as metabolic stability, membrane permeability, and, critically, binding affinity.[1][2] This guide provides an in-depth technical comparison of 2-Fluoropyridin-4-ol derivatives against their non-fluorinated parent structures, exploring the physicochemical principles that govern fluorine's impact and the experimental methodologies used to quantify it.
Mechanistic Insights: Why a Single Fluorine Atom Matters
The substitution of a hydrogen atom with fluorine at the 2-position of the pyridin-4-ol ring induces a cascade of subtle yet profound electronic and conformational changes. These alterations are the primary drivers behind the observed differences in binding affinity.
Electronic Perturbation: Modulating Acidity and Basicity (pKa)
Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect is a key modulator of a molecule's properties.[1] When placed on the pyridine ring, it significantly alters the acidity and basicity of the ionizable groups.
-
Pyridine Nitrogen: The fluorine atom pulls electron density away from the aromatic ring, making the lone pair of electrons on the pyridine nitrogen less available for protonation. This results in a lower pKa for the conjugate acid, meaning the fluorinated pyridine is a weaker base than its non-fluorinated counterpart.[1] This modulation can be critical for avoiding unwanted interactions with off-target proteins or for fine-tuning the electrostatic interactions within the desired binding pocket.
-
Hydroxyl Group: Conversely, the same inductive effect increases the acidity of the 4-hydroxyl group, resulting in a lower pKa. This can enhance its ability to act as a hydrogen bond donor at physiological pH.
The Nuances of Fluorine in Hydrogen Bonding
While highly electronegative, fluorine is considered a weak hydrogen bond acceptor.[3] Its low polarizability means it does not readily participate in strong hydrogen bonds, which are typically dominated by oxygen and nitrogen. However, its role is more complex than that of a simple spectator. In some protein environments, particularly those shielded from water, fluorine can form favorable intermolecular hydrogen bonds.[3] Furthermore, the introduction of fluorine can disrupt and reorganize water networks within a binding site, leading to favorable entropic gains that contribute to binding affinity.
Conformational Control and Dipole Moment
The C-F bond alters the molecule's overall dipole moment, which can lead to more favorable electrostatic interactions with a polar binding site. Additionally, the fluorine atom can influence the preferred conformation of the molecule. For instance, in structures like 2-fluorophenol, a weak intramolecular hydrogen bond between the fluorine and the hydroxyl proton can exist, which may pre-organize the ligand into a conformation that is more favorable for binding, reducing the entropic penalty of binding.
Comparative Analysis: Quantifying the Fluorine Effect
Hypothetical Comparative Binding Affinity Data
The table below presents an illustrative comparison based on the established principles of fluorine's effects in medicinal chemistry. It is intended to provide a quantitative framework for understanding the potential improvements in binding affinity.
| Compound | Target | Kd (nM) [ITC] | IC50 (nM) [Functional Assay] | Fold Improvement (vs. Parent) |
| Pyridin-4-ol Derivative (Parent) | Kinase X | 150 | 220 | 1x |
| 2-Fluoropyridin-4-ol Derivative | Kinase X | 35 | 50 | ~4.4x |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It represents a typical outcome observed when fluorine substitution leads to enhanced binding affinity.
The hypothesized 4.4-fold improvement is a conservative estimate that reflects the multifaceted contributions of fluorine: optimized electrostatic interactions, favorable reorganization of solvent, and potentially enhanced hydrogen bonding capabilities of the 4-hydroxyl group due to its increased acidity.
Experimental Validation: Protocols for Measuring Binding Affinity
To empirically determine and validate the impact of fluorination, robust biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard methods that provide detailed insights into binding thermodynamics and kinetics.
Workflow for Binding Affinity Determination
The general workflow for comparing the binding affinities of the parent and fluorinated compounds is outlined below.
Caption: General workflow for comparative binding analysis.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction in a single experiment by directly measuring the heat released or absorbed during the binding event.
Causality: This method is chosen for its ability to provide not just the binding affinity (Kd), but also the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy. This allows researchers to understand why the binding affinity has changed—for example, if the fluorine atom improves binding through more favorable enthalpy (stronger bonds) or a more favorable entropy (e.g., displacing ordered water molecules).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the target protein in a carefully degassed buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare a 200-500 µM solution of the 2-Fluoropyridin-4-ol derivative (and a separate one for the parent compound) in the exact same buffer, including matching concentrations of any co-solvents like DMSO. This is critical to minimize heats of dilution.
-
Ensure accurate concentration determination for both protein and ligand.
-
-
Instrument Setup (e.g., MicroCal iTC200):
-
Thoroughly clean the sample cell and syringe.
-
Load approximately 300 µL of the protein solution into the sample cell.
-
Load approximately 100 µL of the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
The instrument measures the differential power required to keep the sample and reference cells at the same temperature. This power is proportional to the heat of binding.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Fit the integrated heats of injection to a suitable binding model (e.g., one-site binding model) using the analysis software.
-
This analysis will yield the binding stoichiometry (n), the dissociation constant (Kd), and the binding enthalpy (ΔH). The binding entropy (ΔS) can then be calculated.
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.
Causality: This method is chosen to complement ITC by providing kinetic information. A change in affinity (KD) can be due to a faster "on-rate" (ka) or a slower "off-rate" (kd). Understanding this can be crucial for drug design; for example, a longer residence time (slower kd) is often desirable for sustained therapeutic effect.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling) to a target density of ~2000-5000 Response Units (RU).
-
Block any remaining active sites on the surface (e.g., with ethanolamine). A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Analyte Preparation:
-
Prepare a dilution series of the 2-Fluoropyridin-4-ol derivative (and the parent compound) in the running buffer (e.g., HBS-EP+ buffer), typically ranging from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample.
-
-
Binding Measurement:
-
Inject the analyte solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (in RU), which is proportional to the mass accumulating on the surface.
-
The "association phase" occurs during analyte injection.
-
The "dissociation phase" occurs when the injection is switched back to running buffer alone.
-
-
Regeneration:
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.
-
Subtract the signal from the zero-concentration injection (buffer blank).
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion: The Strategic Value of Fluorination
The introduction of a single fluorine atom to the 2-position of a pyridin-4-ol scaffold is a powerful and nuanced strategy in drug design. Through a combination of inductive electronic effects, modulation of pKa, and subtle influences on conformation and solvation, fluorination can significantly enhance binding affinity. While the magnitude of this enhancement is system-dependent, the underlying principles are well-established. By employing rigorous biophysical techniques such as ITC and SPR, researchers can precisely quantify this "fluorine advantage," gaining not only the affinity and kinetic data but also the thermodynamic insights necessary to make informed decisions in the iterative cycle of lead optimization. This guide serves as a foundational resource for leveraging the unique properties of fluorine to design more potent and effective therapeutics.
References
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Salah, M. O., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
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Bridging the Gap: A Comparative Guide to Experimental and Computational Analysis of 2-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug discovery, the synergy between experimental data and computational modeling is paramount. This guide provides a comprehensive technical exploration of 2-Fluoropyridin-4-ol, a molecule of interest due to the influence of its fluorine substituent on its electronic properties and potential biological activity. A critical aspect of this molecule is its existence as two potential tautomers: 2-fluoro-4-hydroxypyridine and 2-fluoro-1H-pyridin-4-one. The subtle interplay of these forms significantly impacts their physicochemical properties and reactivity.
This guide acknowledges the current scarcity of consolidated experimental data for 2-Fluoropyridin-4-ol in publicly accessible literature. Therefore, we will embark on a dual-pronged approach. Firstly, we will delve into a robust computational comparison of the two tautomers of 2-Fluoropyridin-4-ol, providing predicted spectroscopic and structural data. Secondly, to illustrate the power of cross-validation, we will present a detailed case study on the closely related and well-characterized molecule, 2-Fluoropyridine. This will serve as a practical demonstration of how experimental results are corroborated and elucidated by theoretical calculations.
The Crucial Role of Tautomerism
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of 2-Fluoropyridin-4-ol, the equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form is a pivotal consideration.
Caption: Tautomeric equilibrium of 2-Fluoropyridin-4-ol.
The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH. Computational chemistry provides a powerful tool to predict the energetic landscape of this equilibrium, offering insights into which form is likely to predominate under specific conditions.
Part 1: Computational Prediction for 2-Fluoropyridin-4-ol Tautomers
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations allow for the determination of optimized molecular geometries, spectroscopic properties (NMR, IR, UV-Vis), and relative energies of different isomers.
Computational Methodology Workflow
The following workflow outlines a standard approach for the computational analysis of the 2-Fluoropyridin-4-ol tautomers.
Caption: A typical DFT workflow for predicting molecular properties.
Predicted Properties of 2-Fluoropyridin-4-ol Tautomers
The following tables summarize the predicted spectroscopic data for the two tautomers of 2-Fluoropyridin-4-ol, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Tautomer | Position | Predicted ¹H Shift | Predicted ¹³C Shift |
| 2-fluoro-4-hydroxypyridine | C2 | - | 158.2 (d, ¹JCF = 235 Hz) |
| C3 | 6.85 | 109.5 (d, ²JCF = 15 Hz) | |
| C4 | - | 155.1 | |
| C5 | 7.51 | 110.2 (d, ³JCF = 5 Hz) | |
| C6 | 7.95 | 145.3 (d, ²JCF = 10 Hz) | |
| OH | 9.8 (broad) | - | |
| 2-fluoro-1H-pyridin-4-one | C2 | - | 159.5 (d, ¹JCF = 240 Hz) |
| C3 | 6.21 | 115.8 (d, ²JCF = 18 Hz) | |
| C4 | - | 178.3 | |
| C5 | 7.35 | 112.5 (d, ³JCF = 4 Hz) | |
| C6 | 7.68 | 138.9 (d, ²JCF = 12 Hz) | |
| NH | 11.5 (broad) | - |
Note: 'd' denotes a doublet, and J-couplings are given in Hz.
Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Tautomer | Vibrational Mode | Predicted Frequency |
| 2-fluoro-4-hydroxypyridine | O-H stretch | 3650 (sharp) |
| C=C/C=N stretch (aromatic) | 1620, 1580, 1470 | |
| C-F stretch | 1250 | |
| 2-fluoro-1H-pyridin-4-one | N-H stretch | 3450 (broad) |
| C=O stretch | 1680 | |
| C=C stretch | 1600, 1550 | |
| C-F stretch | 1265 |
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) in nm
| Tautomer | Predicted λ_max |
| 2-fluoro-4-hydroxypyridine | ~265 |
| 2-fluoro-1H-pyridin-4-one | ~280 |
These computational predictions provide a valuable reference point for future experimental work on 2-Fluoropyridin-4-ol. The distinct differences in the predicted spectra, particularly in the IR (O-H vs. C=O stretch) and NMR (chemical shifts of protons and carbons adjacent to the oxygen), offer clear markers for distinguishing between the two tautomers.
Part 2: Case Study - Cross-Validation of 2-Fluoropyridine
To demonstrate the process of cross-validating experimental and computational data, we will now focus on the well-documented molecule, 2-Fluoropyridine.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Protocol:
-
A solution of 2-Fluoropyridine (approx. 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Protocol (Attenuated Total Reflectance - ATR):
-
A small drop of liquid 2-Fluoropyridine is placed directly onto the ATR crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is background-corrected using a spectrum of the clean ATR crystal.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule.
-
Protocol:
-
A dilute solution of 2-Fluoropyridine is prepared in a UV-transparent solvent (e.g., ethanol, hexane).
-
The UV-Vis spectrum is recorded in a quartz cuvette over a range of approximately 200-400 nm.
-
A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.
-
Experimental vs. Computational Results for 2-Fluoropyridine
The following tables present a comparison of publicly available experimental data for 2-Fluoropyridine with computational predictions at the B3LYP/6-311++G(d,p) level of theory.
Table 4: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Fluoropyridine
| Position | Experimental ¹H Shift [1][2] | Predicted ¹H Shift | Experimental ¹³C Shift [1] | Predicted ¹³C Shift |
| C2 | - | - | 163.5 (d, ¹JCF = 238 Hz) | 164.1 (d, ¹JCF = 242 Hz) |
| C3 | 6.91 | 6.95 | 110.1 (d, ²JCF = 38 Hz) | 110.8 (d, ²JCF = 40 Hz) |
| C4 | 7.78 | 7.82 | 140.2 (d, ³JCF = 8 Hz) | 140.9 (d, ³JCF = 9 Hz) |
| C5 | 7.15 | 7.20 | 122.3 (d, ⁴JCF = 5 Hz) | 122.9 (d, ⁴JCF = 6 Hz) |
| C6 | 8.15 | 8.20 | 148.1 (d, ²JCF = 14 Hz) | 148.8 (d, ²JCF = 15 Hz) |
Table 5: Key IR Vibrational Frequencies (cm⁻¹) for 2-Fluoropyridine
| Vibrational Mode | Experimental Frequency [3] | Predicted Frequency |
| C-H stretch (aromatic) | 3050-3100 | 3060-3110 |
| C=C/C=N stretch (aromatic) | 1600, 1570, 1465 | 1605, 1575, 1470 |
| C-F stretch | 1270 | 1278 |
Table 6: UV-Vis Absorption Maxima (λ_max) in nm for 2-Fluoropyridine
| Experimental λ_max [3] | Predicted λ_max |
| ~260 | ~262 |
The strong correlation between the experimental and computationally predicted data for 2-Fluoropyridine demonstrates the reliability of modern theoretical methods in reproducing and explaining spectroscopic properties. This cross-validation provides a high degree of confidence in the predicted data for the tautomers of 2-Fluoropyridin-4-ol.
Conclusion
This guide has provided a comprehensive framework for the analysis of 2-Fluoropyridin-4-ol, a molecule of significant interest that presents the fascinating challenge of tautomerism. While experimental data for this specific compound remains elusive in the public domain, we have leveraged the power of computational chemistry to predict its key spectroscopic and structural properties for both the enol and keto tautomers. These predictions serve as a valuable roadmap for future experimental investigations.
Furthermore, the detailed case study of 2-Fluoropyridine has illustrated the robust synergy between experimental and theoretical approaches. The excellent agreement between measured and calculated data for this related molecule underscores the predictive power of computational methods and provides a strong foundation for their application to less-characterized systems.
For researchers in drug discovery and materials science, this integrated approach of combining computational screening with targeted experimental validation is an invaluable strategy for accelerating the design and development of novel molecules with desired properties.
References
-
PubChem. 2-Fluoropyridine. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Fluoropyridin-4-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, such as 2-Fluoropyridin-4-ol, are often novel molecules with incompletely characterized toxicological profiles. Therefore, establishing a robust and cautious waste disposal protocol is not merely a procedural formality but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Fluoropyridin-4-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The fundamental principle guiding the disposal of any halogenated organic compound is proper segregation and containment. Due to the presence of fluorine, 2-Fluoropyridin-4-ol is classified as a halogenated organic waste.[1][2][3][4] Mixing this type of waste with non-halogenated streams can lead to complex and costly disposal procedures, as mixed waste often requires more specialized treatment.[2][5]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical waste, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Fluoropyridin-4-ol may not be readily available, we can infer its likely hazards from structurally similar compounds, such as 2-Fluoropyridine. This proactive approach allows us to establish a high standard of safety.
Inferred Hazards of 2-Fluoropyridin-4-ol: Based on analogs, 2-Fluoropyridin-4-ol should be handled as a substance that may:
-
Be harmful if swallowed, in contact with skin, or if inhaled.[8]
During combustion, fluorinated and nitrogen-containing organic compounds can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[8][9] This is a critical consideration that underscores why controlled, high-temperature incineration by a licensed facility is the required disposal method.[6][10]
Table 1: GHS Hazard Classifications for a Close Structural Analog (2-Fluoropyridine)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour. |
| Skin irritation | Category 2 | H315: Causes skin irritation. |
| Eye irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
| Source: Based on data from multiple Safety Data Sheets.[6][7] |
Mandatory PPE: Given these potential hazards, the following PPE is mandatory when handling 2-Fluoropyridin-4-ol waste:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[6][11]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of open containers of 2-Fluoropyridin-4-ol waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][11][12]
Part 2: Disposal Workflow: From Generation to Collection
The proper disposal of 2-Fluoropyridin-4-ol is a systematic process. The following workflow ensures that waste is handled safely, segregated correctly, and stored in a compliant manner pending collection by a professional waste disposal service.
Figure 1. Decision workflow for the disposal of 2-Fluoropyridin-4-ol.
Part 3: Detailed Procedural Steps
The single most important step is correct segregation. Because 2-Fluoropyridin-4-ol contains a halogen (fluorine), it must be disposed of in a halogenated waste stream .[1][2][3]
-
Identify the Waste Stream: All waste containing 2-Fluoropyridin-4-ol, whether as a solid, a pure liquid, or in solution, must be treated as halogenated waste.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste.[1][4] Keep it separate from other waste categories like heavy metals, cyanides, or strong acids.[2] This prevents chemical reactions within the waste container and simplifies the ultimate disposal process.
Proper containment and labeling are mandated by regulatory bodies to ensure safety during storage, transport, and disposal.
-
Choose a Compatible Container: Use a chemically compatible container with a secure, threaded screw-top cap to prevent leaks and vapor escape.[1][5] The container must be in good condition.
-
Label Immediately: A hazardous waste tag must be affixed to the container before the first drop of waste is added.[1][2]
-
Complete the Label: The label must include the words "Hazardous Waste" and a complete list of the contents by their full chemical names—do not use abbreviations or formulas.[1] Estimate the percentage of each component.
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][2][5] This is crucial for preventing the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Use Secondary Containment: Store the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[2] The secondary container should be large enough to hold the entire volume of the liquid waste.[4]
-
Store in a Safe Location: The SAA should be in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[1][12] Ensure the container is segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12]
Final disposal of 2-Fluoropyridin-4-ol must be handled by professionals.
-
Schedule Pickup: Once the waste container is nearly full (approximately 90% capacity to allow for expansion), contact your institution's Environmental Health & Safety (EH&S) department or an approved hazardous waste contractor to arrange for collection.[2][12]
-
Incineration: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HF.[6][10]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9][13] Pyridine and its derivatives are regulated as hazardous waste by the EPA.[10][14][15]
Part 4: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is critical.
-
Evacuate and Alert: For a large spill, immediately alert personnel in the area and evacuate.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.[1][11]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[9][11][12] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[9][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][11] If inhaled, move the individual to fresh air and seek medical attention.[6][11]
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the highest level of integrity and responsibility.
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety. [Link]
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Hazardous Waste Disposal Guidelines . Purdue University, Radiological and Environmental Management. [Link]
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Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI). [Link]
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Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]
-
Organic solvent waste . Kemicentrum, Lund University. [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine . Washington State University. [Link]
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Working with Hazardous Chemicals . Organic Syntheses. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Pyridine - Substance Details . U.S. Environmental Protection Agency (EPA). [Link]
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12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
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Navigating the Safe Handling of 2-Fluoropyridin-4-ol: A Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-Fluoropyridin-4-ol, a compound that, like many pyridine derivatives, requires meticulous handling. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Risks: Hazard Profile of 2-Fluoropyridin-4-ol
While specific toxicological data for 2-Fluoropyridin-4-ol is not extensively documented, the hazards can be inferred from data on similar fluorinated pyridine compounds. For instance, 2-Fluoropyridine is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Given these properties, it is prudent to treat 2-Fluoropyridin-4-ol with a similar level of caution.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4][5]
-
Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[4][6][7]
Foundational Safety: Engineering and Administrative Controls
Before any handling of 2-Fluoropyridin-4-ol, the primary line of defense is a robust set of engineering and administrative controls. Personal protective equipment (PPE) is the final, critical barrier.
-
Engineering Controls: Always handle 2-Fluoropyridin-4-ol in a certified chemical fume hood to minimize inhalation exposure.[8][9][10] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[8][9] Eyewash stations and safety showers must be readily accessible.[10]
-
Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the associated hazards before commencing work. It is also crucial to restrict access to the handling area to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling 2-Fluoropyridin-4-ol.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[8] Double gloving is recommended.[11] | Provides a barrier against skin contact. Double gloving adds an extra layer of protection, especially during tasks with a higher risk of splashes or when handling larger quantities.[11] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][8] | Protects against splashes to the eyes and face. Goggles provide a seal around the eyes, while a face shield offers broader protection. |
| Body Protection | A lab coat, preferably a chemical-resistant one.[8] For larger scale operations, a chemical-resistant apron or suit may be necessary.[12] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the scale of work and the potential for aerosol generation.[9][10] | Protects against the inhalation of harmful dusts or vapors. The specific type of respirator should be determined by a risk assessment. |
Procedural Guidance: Step-by-Step Handling Protocol
A systematic approach to handling ensures safety at every stage.
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready and within reach inside the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Check all PPE for signs of damage or wear before use.[2]
-
Review the SOP: Briefly review the standard operating procedure for handling 2-Fluoropyridin-4-ol.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Figure 1: Recommended sequence for donning Personal Protective Equipment.
Handling Operations:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving and Reactions: When dissolving the solid or running reactions, add reagents slowly to control any potential exothermic events. Keep the sash of the fume hood at the lowest practical height.
-
Post-Handling: After completing the work, decontaminate all surfaces within the fume hood.
Doffing PPE: A Critical Decontamination Step
The removal of PPE must be done carefully to avoid contaminating yourself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


